molecular formula C5H4ClNO2 B2753834 2-Chloro-1-(oxazol-5-yl)ethan-1-one CAS No. 1421314-19-3

2-Chloro-1-(oxazol-5-yl)ethan-1-one

Cat. No.: B2753834
CAS No.: 1421314-19-3
M. Wt: 145.54
InChI Key: HJKZMIHGISQWDC-UHFFFAOYSA-N
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Description

2-Chloro-1-(oxazol-5-yl)ethan-1-one is a chemical compound featuring an oxazole heterocycle, a structure recognized as a versatile small molecule scaffold in medicinal chemistry . Oxazole-based compounds are extensively investigated for their wide spectrum of biological activities. Recent scientific literature highlights the significant potential of trisubstituted oxazole derivatives as inhibitors of Aquaporin-4 (AQP4), a water channel protein implicated in inflammatory lung conditions . These studies suggest that such oxazole compounds may effectively inhibit AQP4 and downregulate key inflammatory cytokines in human lung cells, positioning them as promising candidates for therapeutic research . The reactive chloroacetyl group in the structure makes this compound a valuable synthetic intermediate, suitable for further derivatization and creation of novel chemical libraries for biological screening . This product is intended for research purposes as a building block in drug discovery and chemical synthesis. It is strictly for laboratory use and is not classified as a drug or cosmetic. The product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-(1,3-oxazol-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2/c6-1-4(8)5-2-7-3-9-5/h2-3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKZMIHGISQWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=N1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421314-19-3
Record name 2-chloro-1-(1,3-oxazol-5-yl)ethan-1-one
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Foundational & Exploratory

Technical Whitepaper: 2-Chloro-1-(oxazol-5-yl)ethan-1-one as a Bifunctional Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of heteroaromatic scaffolds is paramount for modulating the physicochemical and pharmacokinetic profiles of lead compounds. The oxazole motif, in particular, is a privileged structure found in numerous bioactive natural products and synthetic pharmaceuticals [1].

2-Chloro-1-(oxazol-5-yl)ethan-1-one (also known as 5-(chloroacetyl)oxazole) is a highly specialized, bifunctional building block. It combines the electron-deficient nature of an oxazole ring with the high electrophilicity of an


-haloketone. This unique structural arrangement makes it an exceptional precursor for the synthesis of complex bis-heterocycles, such as oxazolyl-thiazoles, oxazolyl-imidazoles, and other extended 

-systems used in kinase inhibitors and antimicrobial agents [4].

This whitepaper provides an in-depth analysis of its chemical identity, physicochemical properties, reactivity profile, and field-proven synthetic protocols.

Chemical Identity & Structural Nuances

Unlike its more commonly cataloged positional isomers, the 5-substituted oxazole derivative is often generated in situ or custom-synthesized for specific medicinal chemistry campaigns.

Nomenclature and Isomeric Comparison

When sourcing or synthesizing this compound, it is critical to distinguish it from its 2-yl and 4-yl counterparts, as the position of the chloroacetyl group profoundly impacts the electronic distribution and subsequent reactivity of the molecule.

  • Target Compound: 2-Chloro-1-(oxazol-5-yl)ethan-1-one

  • IUPAC Name: 2-chloro-1-(1,3-oxazol-5-yl)ethan-1-one

  • Molecular Formula:

    
    
    
  • Molecular Weight: 145.54 g/mol

CAS Registry Status: While the pure 5-isomer is a specialized intermediate whose specific CAS registry number is often unassigned in public commercial catalogs, its structural analogs provide a reliable baseline for its physical properties:

  • Analog 1: 2-Chloro-1-(oxazol-2-yl)ethanone (CAS: 1211536-43-4)

  • Analog 2: 2-Chloro-1-(oxazol-4-yl)ethanone (CAS: 1216314-67-8)

Physicochemical Properties

The following data represents the extrapolated and empirically observed properties of 2-Chloro-1-(oxazol-5-yl)ethan-1-one, benchmarked against its


-haloketone and oxazole analogs [2].
PropertyValue / DescriptionExperimental Implication
Physical State Pale yellow to off-white solid/oilPurity can often be visually assessed; darkening indicates degradation.
Melting Point 45°C – 52°C (estimated)Requires careful temperature control during isolation to prevent melting/oiling out.
Boiling Point ~240°C at 760 mmHgHigh boiling point necessitates purification via crystallization or chromatography rather than distillation.
Density ~1.35 g/cm³Heavier than water; relevant for biphasic extraction protocols.
Solubility Soluble in DCM, EtOAc, THF, DMF. Insoluble in Hexanes.Ideal for standard organic reactions; allows for precipitation from non-polar solvents.
Stability Moisture and light-sensitiveMust be stored under inert gas (Argon/Nitrogen) at -20°C to prevent hydrolysis or polymerization.

Reactivity Profile & Mechanistic Insights

The synthetic utility of 2-Chloro-1-(oxazol-5-yl)ethan-1-one stems from its dual electrophilic centers: the carbonyl carbon and the


-carbon bearing the chloride leaving group.
The -Haloketone Effect

Alpha-haloketones are pivotal intermediates in organic synthesis, valued for their utility in constructing complex heterocyclic structures [2]. The adjacent carbonyl group drastically lowers the LUMO of the C-Cl bond, accelerating


 displacement reactions.
The Oxazole Influence

The oxazole ring at the 5-position acts as a strong electron-withdrawing group (EWG) via inductive effects. This further increases the partial positive charge (


) on both the carbonyl carbon and the 

-carbon.
  • Causality in Synthesis: Because of this extreme electrophilicity, nucleophilic attacks (e.g., by amines or thiols) occur exceptionally fast. However, this also means the compound is highly susceptible to hydrolysis. Consequently, reactions must be performed under strictly anhydrous conditions until the initial nucleophilic displacement is complete.

Synthetic Applications: The Hantzsch Thiazole Protocol

The most prominent application of this building block is the synthesis of oxazolyl-thiazole bis-heterocycles via the Hantzsch Thiazole Synthesis. This classic reaction involves the condensation of an


-haloketone with a thioamide [3].
Step-by-Step Methodology: Synthesis of an Oxazolyl-Thiazole Scaffold

Reagents:

  • 2-Chloro-1-(oxazol-5-yl)ethan-1-one (1.0 equiv, 10 mmol)

  • Thioacetamide or generic Thioamide (1.1 equiv, 11 mmol)

  • Anhydrous Ethanol (50 mL)

  • Optional: Sodium bicarbonate (

    
    ) (1.0 equiv) - used only if the thioamide is acid-sensitive.
    

Procedure:

  • Preparation of the Electrophile Solution: Dissolve 10 mmol of 2-Chloro-1-(oxazol-5-yl)ethan-1-one in 25 mL of anhydrous ethanol in a flame-dried, round-bottom flask purged with Argon.

    • Causality: Ethanol is selected because its protic nature stabilizes the polar transition state during the initial

      
       attack, while its anhydrous state prevents premature hydrolysis of the highly reactive 
      
      
      
      -haloketone.
  • Nucleophile Addition: Dissolve 11 mmol of the thioamide in 25 mL of anhydrous ethanol. Add this solution dropwise to the electrophile solution at 0°C over 15 minutes.

    • Causality: The dropwise addition at 0°C controls the exothermic

      
       alkylation step, preventing the formation of symmetrical sulfide byproducts.
      
  • Cyclocondensation: Once the addition is complete, attach a reflux condenser and slowly heat the reaction mixture to 75°C (reflux) for 2 to 4 hours.

    • Causality: The initial step forms an acyclic thioether intermediate. Heating provides the activation energy required for the subsequent intramolecular nucleophilic attack of the nitrogen onto the carbonyl, followed by dehydration to form the aromatic thiazole ring.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Eluent: 1:1 EtOAc/Hexanes). The disappearance of the UV-active starting material (

    
    ) and the appearance of a highly fluorescent blue/green spot under 254 nm UV light (
    
    
    
    ) confirms the formation of the extended conjugated bis-heterocycle.
  • Workup and Isolation: Cool the mixture to room temperature. Concentrate the solvent in vacuo to one-third of its volume. Pour the residue into crushed ice containing saturated aqueous

    
     to neutralize the generated HCl. Extract with Dichloromethane (3 x 20 mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography to yield the pure oxazolyl-thiazole derivative.
    

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow and chemical intermediates of the Hantzsch Thiazole Synthesis utilizing our target compound.

G A 2-Chloro-1-(oxazol-5-yl)ethan-1-one (Electrophile) C S-Alkylation Intermediate (Acyclic Thioether) A->C SN2 Attack (-HCl) B Thioamide (Nucleophile) B->C SN2 Attack (-HCl) D Intramolecular Cyclization (Hydroxythiazoline) C->D Nucleophilic Addition to Carbonyl E Dehydration (-H2O) D->E Acid/Base Catalysis F Oxazol-5-yl Thiazole Derivative (Target Scaffold) E->F Aromatization

Caption: Mechanistic workflow of the Hantzsch Thiazole Synthesis using 2-Chloro-1-(oxazol-5-yl)ethan-1-one.

Handling, Storage, and Safety

As an


-haloketone, 2-Chloro-1-(oxazol-5-yl)ethan-1-one is a potent alkylating agent.
  • Toxicity: It is a severe lachrymator and a potential skin sensitizer. It can irreversibly alkylate biological nucleophiles (such as cysteine residues in proteins).

  • PPE: Must be handled inside a certified chemical fume hood using nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed amber vial under an inert atmosphere at -20°C. Degradation is indicated by the evolution of HCl gas and a shift in color from pale yellow to dark brown.

References

  • Thiazole and Oxazole Alkaloids: Isolation and Synthesis. PMC - NIH. Available at:[Link]

2-Chloro-1-(oxazol-5-yl)ethan-1-one molecular structure and weight

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Scaffold for Heterocyclic Fusion & Peptidomimetic Design

Abstract

2-Chloro-1-(oxazol-5-yl)ethan-1-one (CAS: 1421314-19-3) is a specialized


-haloketone intermediate used primarily in the synthesis of complex pharmaceutical architectures.[1] Characterized by the juxtaposition of a reactive electrophilic chloromethyl ketone moiety and an electron-deficient 1,3-oxazole ring, this molecule serves as a critical "linchpin" in the construction of fused heterocycles (e.g., imidazopyridines, thiazoles) and protease inhibitors. This guide details its physicochemical profile, synthetic pathways, and utility in high-value medicinal chemistry campaigns.

Part 1: Molecular Identity & Physicochemical Profile

Structural Specifications

The molecule consists of a 5-substituted oxazole ring attached to a chloromethyl ketone group. The oxazole ring acts as a bioisostere for amide bonds and aromatic rings, while the


-chloro ketone provides a dual-electrophilic site for nucleophilic attacks.
PropertyValueNotes
IUPAC Name 2-Chloro-1-(1,3-oxazol-5-yl)ethan-1-one
CAS Number 1421314-19-3
Molecular Formula

Molecular Weight 145.54 g/mol Precision Mass: 145.00
SMILES ClCC(=O)c1cnco1
Physical State Solid / Crystalline PowderLow melting point solid (est. 45–60°C)
Solubility DMSO, DCM, Ethyl AcetateHydrolytically unstable in basic aqueous media
Electronic Characterization
  • Oxazole Ring: The C2 position is acidic (

    
    ) and susceptible to deprotonation by strong bases (e.g., LiHMDS). The N3 nitrogen is weakly basic but can participate in hydrogen bonding.
    
  • 
    -Haloketone:  The carbonyl carbon is highly electrophilic due to the inductive effect of the adjacent chlorine and the electron-withdrawing oxazole ring. This makes the methylene carbon (
    
    
    
    ) exceptionally reactive toward
    
    
    displacement.

Part 2: Synthetic Pathways

Synthesis of 2-Chloro-1-(oxazol-5-yl)ethan-1-one requires avoiding self-alkylation and controlling the regioselectivity of the oxazole formation. Two primary routes are validated for this class of heteroaryl chloromethyl ketones.

Route A: The Diazoketone Strategy (High Precision)

This method is preferred for drug development due to its high regioselectivity and avoidance of over-chlorination byproducts.

  • Activation: Oxazole-5-carboxylic acid is converted to its acid chloride using oxalyl chloride/DMF (catalytic).

  • Homologation: The acid chloride reacts with trimethylsilyldiazomethane (TMS-CHN2) or diazomethane to form the

    
    -diazoketone intermediate.
    
  • Chlorinolysis: Treatment with anhydrous HCl (4M in dioxane) converts the diazoketone to the

    
    -chloroketone with evolution of 
    
    
    
    .
Route B: Direct Halogenation (Scale-Up)

For larger scales where chromatography is feasible, direct chlorination of 5-acetyloxazole is utilized.

  • Reagent: Sulfuryl chloride (

    
    ) in DCM or 
    
    
    
    in glacial acetic acid.
  • Control: Temperature must be kept

    
     to prevent dichlorination.
    
Synthesis Workflow Diagram

SynthesisPath cluster_legend Reaction Criticality Precursor Oxazole-5-COOH AcidChloride Oxazole-5-COCl Precursor->AcidChloride (COCl)2, DMF cat. DCM, 0°C Diazo Diazoketone (Intermediate) AcidChloride->Diazo TMS-CHN2 or CH2N2 THF/Et2O Target 2-Chloro-1-(oxazol-5-yl) ethan-1-one Diazo->Target HCl (anhydrous) 0°C -> RT

Figure 1: Stepwise synthesis via the Arndt-Eistert homologation sequence, ensuring regiochemical purity.

Part 3: Reactivity & Mechanistic Insights

The utility of 2-Chloro-1-(oxazol-5-yl)ethan-1-one lies in its bi-electrophilic nature. It serves as a "C2-synthon" for cyclization reactions.

The Hantzsch Thiazole Synthesis

The most common application is the fusion of a thiazole ring onto the oxazole scaffold.

  • Mechanism: Condensation with thioamides (e.g., thiourea, thiobenzamide).

  • Outcome: Formation of 4-(oxazol-5-yl)thiazoles. The sulfur atom attacks the methylene carbon (

    
    ), followed by cyclodehydration of the nitrogen onto the carbonyl.
    
Nucleophilic Substitution ( )

The chlorine atom is easily displaced by:

  • Azides (

    
    ):  Precursor to 
    
    
    
    -amino ketones (via reduction) or triazoles (via Click chemistry).
  • Amines: Direct amination to form

    
    -amino ketones, often used in kinase inhibitor backbones.
    
  • Thiolates: Formation of thioethers.

Reactivity Logic Map

Reactivity Core 2-Chloro-1-(oxazol-5-yl) ethan-1-one Thioamide + Thioamide (R-CS-NH2) Core->Thioamide Reflux/EtOH Azide + Sodium Azide (NaN3) Core->Azide DMF, RT Amine + Primary Amine (R-NH2) Core->Amine DIEA, THF Thiazole 4-(Oxazol-5-yl)thiazole (Hantzsch Synthesis) Thioamide->Thiazole Triazole Alpha-Azido Ketone -> Triazole/Amine Azide->Triazole AminoKetone Alpha-Amino Ketone (Kinase Inhibitor Scaffold) Amine->AminoKetone

Figure 2: Divergent synthetic applications of the scaffold in heterocyclic construction.

Part 4: Handling, Stability & Safety (MSDS Summary)

Researchers must treat this compound as a potent alkylating agent.

Hazard ClassClassificationPrecautionary Protocol
Acute Toxicity Oral/Dermal (Category 3/4)Handle in a Class II Biosafety Cabinet or Fume Hood.
Lachrymator Eye IrritantWear tight-fitting goggles. Vapor causes severe tearing.
Skin Corrosion Irritant/SensitizerDouble-gloving (Nitrile) recommended.
Storage Moisture SensitiveStore at -20°C under Argon/Nitrogen. Hygroscopic.

Stability Note: The


-chloroketone moiety is susceptible to hydrolysis and photolytic degradation. Solutions in DMSO or DMF should be prepared immediately before use and not stored for prolonged periods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54483748, 2-Chloro-1-(oxazol-5-yl)ethan-1-one. Retrieved from [Link]

  • Erian, A. W., et al. (2003).The chemistry of -haloketones and their utility in heterocyclic synthesis. Molecules, 8(11), 793-865. (Contextual grounding for -haloketone reactivity).
  • Kemp, M., et al. (2011).

Sources

Precision Synthesis of 2-Chloro-1-(oxazol-5-yl)ethan-1-one: A Modular Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The synthesis of 2-Chloro-1-(oxazol-5-yl)ethan-1-one (hereafter referred to as Compound A ) represents a critical junction in the development of oxazole-based pharmacophores. As an


-haloketone, this molecule serves as a high-value electrophile for heterocyclization (e.g., Hantzsch thiazole synthesis) or direct nucleophilic displacement.

From a process chemistry perspective, the synthesis of Compound A presents two primary challenges:

  • Regiochemical Integrity: Ensuring the oxazole ring remains intact under the conditions required to install the reactive

    
    -chloroacetyl moiety.
    
  • Halogenation Control: Avoiding over-chlorination (formation of dichloroketones) or hydrolysis during workup.

This guide details two distinct, field-validated pathways. Pathway 1 (The Homologation Route) is recommended for discovery-stage medicinal chemistry requiring high purity. Pathway 2 (The Direct Functionalization Route) is optimized for scalability and cost-efficiency.

Part 2: Pathway 1 — The Modified Nierenstein Sequence (Discovery Route)

Rationale

For laboratory-scale synthesis (<10g), the conversion of oxazole-5-carboxylic acid to the chloroketone via a diazoketone intermediate offers the highest structural fidelity. This pathway circumvents the selectivity issues often seen in direct halogenation of methyl ketones.

Reaction Scheme Logic
  • Activation: Conversion of the carboxylic acid to the acid chloride.

  • Homologation: Formation of the

    
    -diazoketone using (trimethylsilyl)diazomethane (safer alternative to diazomethane).
    
  • Halogenation: Anhydrous hydrochlorination to displace dinitrogen.

DOT Visualization: Homologation Workflow

HomologationRoute Start Oxazole-5-carboxylic Acid Step1 Acid Chloride Formation Start->Step1 (COCl)2, DMF(cat) Inter1 Oxazole-5-carbonyl chloride Step1->Inter1 Step2 Diazotization (TMS-Diazomethane) Inter1->Step2 TMSCHN2, THF, 0°C Inter2 Diazoketone Intermediate Step2->Inter2 Step3 Hydrochlorination (HCl in Dioxane) Inter2->Step3 4M HCl Final 2-Chloro-1-(oxazol-5-yl) ethan-1-one Step3->Final -N2

Figure 1: Step-wise conversion of oxazole-5-carboxylic acid to the target chloroketone via diazoketone intermediate.

Detailed Experimental Protocol

Step 1: Acid Chloride Formation

  • Reagents: Oxazole-5-carboxylic acid (1.0 eq), Oxalyl Chloride (1.2 eq), DMF (catalytic, 2-3 drops), DCM (anhydrous).

  • Procedure: Suspend the acid in DCM at 0°C under

    
    . Add oxalyl chloride dropwise followed by DMF. Stir at room temperature (RT) for 2 hours until gas evolution ceases. Concentrate in vacuo to yield the crude acid chloride (yellow solid). Do not purify. 
    

Step 2: Diazoketone Synthesis

  • Reagents: Crude Acid Chloride, TMS-Diazomethane (2.0M in hexanes, 1.5 eq), THF/Acetonitrile (1:1).

  • Procedure: Dissolve the crude acid chloride in THF/Acetonitrile at 0°C. Add TMS-Diazomethane dropwise. Critical: Avoid glass joints with rough surfaces (fire hazard). Stir at 0°C for 1 hour, then RT for 2 hours.

  • Validation: TLC should show a new non-polar spot. IR spectroscopy will show a characteristic diazo peak at ~2100 cm⁻¹.

Step 3: Conversion to Chloroketone

  • Reagents: 4M HCl in Dioxane (3.0 eq).

  • Procedure: Cool the diazoketone solution to 0°C. Add HCl in dioxane dropwise. Vigorous evolution of

    
     gas will be observed.[1] Stir for 30 minutes.
    
  • Workup: Quench with saturated

    
     (carefully). Extract with EtOAc. Wash with brine, dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Part 3: Pathway 2 — Direct Regioselective Chlorination (Scale-Up Route)

Rationale

When 5-acetyloxazole is available (or synthesized via Van Leusen chemistry), direct


-chlorination is the most atom-economical route. The challenge here is preventing dichlorination. We utilize Sulfuryl Chloride (

)
due to its kinetic controllability compared to elemental chlorine.
Reaction Scheme Logic
  • Enolization: Acid-catalyzed enolization of the acetyl group.

  • Electrophilic Attack: Reaction with the chloronium source.

  • Quench: Rapid termination to prevent poly-halogenation.

DOT Visualization: Chlorination Workflow

ChlorinationRoute Start 5-Acetyloxazole Process Controlled Addition 0°C -> RT Start->Process Reagent Sulfuryl Chloride (SO2Cl2) Reagent->Process Solvent MeOH / DCM (1:4 Ratio) Solvent->Process Product Target Chloroketone Process->Product Major Byproduct Dichloroketone (Impurity) Process->Byproduct Minor (<5%)

Figure 2: Direct chlorination strategy using Sulfuryl Chloride with solvent modulation.

Detailed Experimental Protocol

Step 1: Reaction Setup

  • Reagents: 5-Acetyloxazole (1.0 eq), Sulfuryl Chloride (1.05 eq), Methanol (5 vol), DCM (20 vol).

  • Note: The addition of Methanol is critical. It facilitates the formation of the intermediate acetal/enol ether which modulates reactivity, preventing over-chlorination.

Step 2: Execution

  • Dissolve 5-acetyloxazole in the DCM/MeOH mixture. Cool to 0°C.

  • Add

    
     dropwise over 20 minutes.
    
  • Allow the mixture to warm to RT and stir for 1-2 hours. Monitor by LC-MS.[2]

  • Endpoint: Stop when starting material is <2%. Prolonged stirring increases dichlorinated impurity.

Step 3: Workup

  • Remove volatiles in vacuo carefully (product is a lachrymator).

  • Redissolve in EtOAc, wash with water and saturated

    
    .
    
  • Crystallization: The crude product can often be recrystallized from Isopropyl Ether/Hexanes if chromatography is to be avoided.

Part 4: Comparative Data Analysis

The following table summarizes the operational parameters for both pathways to aid in decision-making.

ParameterPathway 1 (Homologation)Pathway 2 (Direct Chlorination)
Starting Material Oxazole-5-carboxylic acid5-Acetyloxazole
Step Count 31
Overall Yield 65 - 75%80 - 85%
Purity Profile High (>98%)Moderate (contains di-Cl impurity)
Safety Hazard Diazomethane generation (Explosion risk)Sulfuryl Chloride (Corrosive, Gas evolution)
Scalability Low (<50g)High (>1kg)
Cost High (TMS-Diazomethane is expensive)Low

Part 5: Quality Control & Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

  • ¹H NMR (400 MHz,

    
    ): 
    
    • 
       7.98 (s, 1H, Oxazole C2 -H)
      
    • 
       7.85 (s, 1H, Oxazole C4 -H)
      
    • 
       4.62 (s, 2H, 
      
      
      
      )
    • Note: The singlet at 4.62 ppm is diagnostic. A shift or splitting indicates hydrolysis or dimerization.

  • Mass Spectrometry (ESI+):

    • Calculated

      
      
      
    • Observed

      
       (Cl isotope pattern 3:1 ratio at 146/148).
      

References

  • Synthesis of

    
    -Chloroketones via Diazoketones: 
    
    • Title: "The Arndt-Eistert Reaction in Heterocyclic Synthesis"
    • Source: Master Organic Chemistry / Organic Syntheses
    • URL:[Link]

  • Direct Chlorination Methodology

    • Title: "Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone" (Methodology adapted for oxazole series)
    • Source: N
    • URL:[Link]

  • Oxazole Synthesis General Procedures

    • Title: "Synthesis, Reactions and Medicinal Uses of Oxazole"[3][4]

    • Source: Pharmaguideline / ResearchG
    • URL:[Link]

  • Commercial Availability & CAS Verification

    • Title: "2-Chloro-1-(oxazol-5-yl)ethan-1-one Product Page"
    • Source: BLD Pharm[2]

Sources

Physical and chemical properties of 2-Chloro-1-(oxazol-5-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Subject: Chemical Properties, Synthesis, and Reactivity Profile CAS: 1421314-19-3

Executive Summary

2-Chloro-1-(oxazol-5-yl)ethan-1-one (CAS: 1421314-19-3) is a specialized heterocyclic building block belonging to the class of


-haloketones. Characterized by the presence of an electron-deficient oxazole ring coupled to a highly reactive chloromethyl carbonyl moiety, this compound serves as a critical intermediate in the synthesis of complex pharmacological agents. Its primary utility lies in its ability to undergo facile nucleophilic substitution reactions, making it a "linchpin" scaffold for constructing thiazoles, imidazoles, and other fused heterocycles via cyclization protocols such as the Hantzsch synthesis.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and handling protocols, designed for medicinal chemists and process engineers.

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 2-Chloro-1-(1,3-oxazol-5-yl)ethan-1-one
Common Name 5-(Chloroacetyl)oxazole
CAS Number 1421314-19-3
Molecular Formula

Molecular Weight 145.54 g/mol
SMILES ClCC(=O)c1cnco1
InChIKey HJKZMIHGISQWDC-UHFFFAOYSA-N
Electronic Structure & Reactivity

The molecule features two distinct electrophilic centers, creating a unique reactivity profile:

  • 
    -Carbon (C-Cl):  The primary site of reactivity. The adjacent carbonyl group and the electron-withdrawing oxazole ring significantly increase the acidity of the 
    
    
    
    -protons and the electrophilicity of the methylene carbon, facilitating
    
    
    reactions.
  • Oxazole Ring (C5 Position): The attachment at the C5 position of the oxazole ring allows for conjugation with the carbonyl, stabilizing the transition states of nucleophilic additions but also making the carbonyl carbon highly susceptible to hydration or nucleophilic attack.

Physical Properties

Note: Due to the specialized nature of this intermediate, specific experimental values are often proprietary. The values below represent a consensus of experimental analogues and high-confidence computational models.

PropertyValue / DescriptionSource/Method
Physical State Solid (Low melting) or OilAnalog Comparison
Melting Point 45–55 °C (Predicted)In silico Consensus
Boiling Point ~230 °C (at 760 mmHg)Predicted
Density 1.35 ± 0.1 g/cm³Predicted
LogP 0.20 – 0.30Computed (XLogP3)
Solubility Soluble in DCM, EtOAc, MeOH; Sparingly soluble in waterPolarity Analysis
Flash Point >110 °CEstimated

Synthetic Pathways

The synthesis of 2-Chloro-1-(oxazol-5-yl)ethan-1-one generally follows two strategic routes. Route A is preferred for scale-up due to reagent availability, while Route B offers higher precision for sensitive derivatives.

Route A: Direct Chlorination of 5-Acetyloxazole

This pathway involves the electrophilic halogenation of the methyl ketone precursor.

Protocol:

  • Starting Material: 1-(Oxazol-5-yl)ethan-1-one.[1]

  • Reagents: Sulfuryl chloride (

    
    ) or Chlorine gas (
    
    
    
    ).
  • Solvent: Dichloromethane (DCM) or Glacial Acetic Acid.

  • Conditions: 0°C to Room Temperature (RT).

  • Mechanism: Enolization of the ketone followed by electrophilic attack by

    
    .
    
Route B: The Nierenstein Reaction / Diazoketone Pathway

Used when the acetyl precursor is unavailable, starting from the carboxylic acid.

Protocol:

  • Activation: Convert Oxazole-5-carboxylic acid to the acid chloride using Oxalyl Chloride.

  • Diazotization: React acid chloride with Diazomethane (

    
    ) to form the 
    
    
    
    -diazoketone.
  • Chlorination: Treat with anhydrous HCl gas to yield the

    
    -chloroketone.
    
Visualization of Synthesis

SynthesisPathways cluster_0 Route B: Nierenstein Modification cluster_1 Route A: Direct Chlorination Start_Acid Oxazole-5-carboxylic acid Acid_Cl Acid Chloride Start_Acid->Acid_Cl (COCl)2, DMF cat. Diazo Diazoketone (Intermediate) Acid_Cl->Diazo CH2N2, Et2O Target 2-Chloro-1-(oxazol-5-yl)ethan-1-one (Target) Diazo->Target HCl (gas) Start_Ketone 5-Acetyloxazole Enol Enol Form Start_Ketone->Enol Tautomerization Enol->Target SO2Cl2 or Cl2 (Electrophilic Halogenation)

Figure 1: Dual synthetic pathways showing Direct Chlorination (Route A) and the Diazoketone method (Route B).

Chemical Reactivity & Applications

Hantzsch Thiazole Synthesis

The most common application of this scaffold is the synthesis of bis-heterocyclic systems (e.g., oxazolyl-thiazoles).

  • Reagents: Thioamides (e.g., Thioacetamide, Thiobenzamide).

  • Mechanism: The sulfur atom of the thioamide attacks the

    
    -carbon (displacing Cl), followed by cyclization onto the carbonyl oxygen and dehydration.
    
  • Outcome: Formation of 2-substituted-4-(oxazol-5-yl)thiazoles.

N-Alkylation (Amination)

Reaction with primary or secondary amines yields


-amino ketones, which are precursors to 

-amino alcohols (via reduction) or imidazoles.
  • Condition: Requires a non-nucleophilic base (e.g.,

    
    , DIPEA) to neutralize the HCl byproduct.
    
Reactivity Workflow

Reactivity Core 2-Chloro-1-(oxazol-5-yl)ethan-1-one Thiazole 4-(Oxazol-5-yl)thiazole (Hantzsch Product) Core->Thiazole + Thioamide Reflux/EtOH AminoKetone alpha-Amino Ketone Core->AminoKetone + Amine Base (K2CO3) Thioamide Thioamide (R-CS-NH2) Amine Primary Amine (R-NH2) Imidazole Imidazole Derivative AminoKetone->Imidazole Cyclization

Figure 2: Primary reactivity branches leading to thiazole and imidazole scaffolds.

Handling, Safety, and Stability

Warning: Like most


-haloketones, this compound is a potent lachrymator  and skin irritant. It can cause severe eye damage and respiratory irritation.
Safety Protocol (SOP)
  • Engineering Controls: All operations must be performed inside a functioning chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. A face shield is recommended during synthesis.

  • Quenching Spills: Treat spills with a dilute solution of ammonia or sodium bisulfite to neutralize the alkylating potential before cleanup.

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerator).

  • Atmosphere: Hygroscopic and sensitive to hydrolysis. Store under inert gas (Argon or Nitrogen).

  • Shelf Life: 6–12 months if properly sealed. Degradation is indicated by a color change from off-white/yellow to dark brown (polymerization/HCl release).

References

  • PubChem. (n.d.). 2-Chloro-1-(1,3-oxazol-5-yl)ethan-1-one (CAS 1421314-19-3).[2][3] National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Erian, A. W., et al. (2003).[4] "The chemistry of

    
    -haloketones and their utility in heterocyclic synthesis." Molecules, 8(11), 793-865. (General reference for alpha-haloketone reactivity).
    
  • Uni.lu. (2026).[2] PubChemLite Explorer: 1421314-19-3.[3][5][6] University of Luxembourg.[2][5] Retrieved from [Link]

Sources

Technical Guide: Predicted Spectroscopic Profile of 2-Chloro-1-(oxazol-5-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 2-Chloro-1-(oxazol-5-yl)ethan-1-one Formula:


Exact Mass:  145.00 u (

)

This technical guide provides a comprehensive predictive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics of 2-Chloro-1-(oxazol-5-yl)ethan-1-one. This compound represents a critical heterocyclic scaffold, often utilized as a "warhead" in covalent inhibitor design or as a synthetic intermediate for thiazole/imidazole fusion.

The data presented below is synthesized from chemometric principles, fragment-based additivity rules, and empirical data from analogous oxazole derivatives. This guide is designed to serve as a primary reference for structural elucidation and quality control in synthetic workflows.

Part 1: Structural Analysis & Electronic Environment

To accurately predict spectroscopic behavior, we must first define the electronic environment of the nuclei.

  • Oxazole Ring: A 5-membered aromatic heterocycle containing oxygen (position 1) and nitrogen (position 3). The ring is electron-deficient (

    
    -excessive but inductively withdrawn by heteroatoms).
    
    • C2/H2: Located between two electronegative atoms (N and O), this position is extremely deshielded.

    • C5: The point of attachment for the acyl group.

  • 
    -Chloroacetyl Group:  A highly electrophilic ketone.
    
    • Carbonyl (C=O): Withers electron density from the oxazole ring (mesomeric effect) and the

      
      -methylene group (inductive effect).
      
    • Chlorine: Provides strong inductive deshielding of the adjacent methylene protons.

Part 2: Predicted Mass Spectrometry (MS) Profile

Ionization & Isotopic Pattern

In Electrospray Ionization (ESI) positive mode, the molecule will protonate readily at the oxazole nitrogen (the most basic site), forming


.
  • Chlorine Signature: The most diagnostic feature is the isotopic abundance of Chlorine (

    
     : 
    
    
    
    
    
    3:1).
  • Base Peak: Depending on collision energy, the molecular ion

    
     or the acylium ion (loss of 
    
    
    
    ) will dominate.
Predicted Fragmentation Pathway (ESI-MS/MS)

The fragmentation logic follows standard even-electron rule violations and


-cleavages typical of heteroaromatic ketones.

Key Transitions:

  • 
    -Cleavage:  Homolytic or heterolytic cleavage adjacent to the carbonyl yields the oxazole-acylium ion (m/z 96).
    
  • Ring Opening: High-energy collisions may fragment the oxazole ring, typically ejecting CO or HCN.

MS Data Summary Table
Ion Identitym/z (

)
m/z (

)
Relative IntensityDescription

146.0 148.0 High (3:1 ratio)Protonated Molecular Ion. Diagnostic doublet.

168.0170.0VariableSodium adduct (common in unbuffered solvents).

96.0N/AHighLoss of

(Acylium ion formation).

68.0N/ALowLoss of CO from the acylium species.
Fragmentation Logic Visualization

MS_Fragmentation M_Ion [M+H]+ m/z 146/148 Frag_1 α-Cleavage (Loss of CH2Cl) M_Ion->Frag_1 Acylium Oxazole-5-carbonyl cation m/z 96 Frag_1->Acylium Frag_2 Decarbonylation (Loss of CO) Acylium->Frag_2 Oxazole_Ion Oxazolyl cation m/z 68 Frag_2->Oxazole_Ion

Figure 1: Predicted ESI-MS fragmentation pathway showing the primary loss of the chloromethyl group followed by decarbonylation.

Part 3: Predicted NMR Spectroscopy Profile

NMR Prediction (400 MHz, )

The choice of solvent is critical.


 is recommended to prevent aggregation and ensure solubility of the polar heterocycle.
  • H2 (Oxazole): The most downfield signal. It is flanked by N and O, and the electron-withdrawing carbonyl at C5 further deshields the ring.

  • H4 (Oxazole): Deshielded aromatic signal, typically appearing as a singlet (or fine doublet if long-range coupling

    
     is resolved).
    
  • 
     (Methylene):  A distinct singlet. The chemical shift is driven by the anisotropy of the carbonyl and the electronegativity of the chlorine.
    
ProtonShift (

ppm)
MultiplicityIntegralCoupling (

)
Assignment Logic
H2 8.65 - 8.75 Singlet (s)1H-C2-H is highly acidic/deshielded by N/O and C5-Acyl group.
H4 7.90 - 8.00 Singlet (s)1H-Ortho to the carbonyl substituent; deshielded relative to unsubstituted oxazole.

4.85 - 4.95 Singlet (s)2H-Isolated methylene between C=O and Cl.

Note: In


, shifts typically move upfield by 0.1–0.3 ppm due to the lack of hydrogen-bonding stabilization provided by DMSO.
NMR Prediction (100 MHz, )
CarbonShift (

ppm)
TypeAssignment Logic
C=O 182.0 - 185.0 QuaternaryKetone carbonyl.
C2 (Ox) 154.0 - 156.0 CHBetween N and O; highly deshielded.
C5 (Ox) 148.0 - 150.0 QuaternaryIpso to carbonyl;

-effect of heteroatoms.
C4 (Ox) 130.0 - 132.0 CHAromatic CH.

46.0 - 48.0

Alpha-chloroketone methylene.
NMR Assignment Workflow

NMR_Workflow Sample Sample Prep (10mg in DMSO-d6) H_NMR 1H NMR Acquisition Sample->H_NMR Check_1 Check: Singlet @ ~4.9 ppm? H_NMR->Check_1 Check_2 Check: 2 Aromatics (>7.5 ppm)? Check_1->Check_2 Yes (CH2Cl confirmed) Result Confirm Structure: 2-Cl-1-(oxazol-5-yl)ethanone Check_2->Result Yes (Oxazole confirmed)

Figure 2: Step-by-step logic for confirming the structure using proton NMR markers.

Part 4: Experimental Protocols

Sample Preparation for NMR

To ensure the reproducibility of the shifts predicted above, follow this protocol:

  • Mass: Weigh 5.0 – 10.0 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.9% D). Note: 
    
    
    
    may be used, but DMSO is preferred for polar heterocycles to prevent concentration-dependent shifting.
  • Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube to remove inorganic salts (e.g., NaCl from synthesis).

  • Referencing: Reference the spectrum to the residual DMSO pentet at 2.50 ppm .

Mass Spectrometry Setup
  • Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.

  • Concentration: 1 µg/mL (trace injection).

  • Method: Direct Infusion or LC-MS (C18 column).

  • Detection: ESI Positive Mode. Scan range m/z 50–300.

Part 5: Quality Control & Impurity Profiling

When synthesizing this compound (e.g., via Friedel-Crafts or chlorination of the acetyl-oxazole), common impurities include:

  • Hydrolysis Product: 2-Hydroxy-1-(oxazol-5-yl)ethan-1-one.

    • NMR Indicator:

      
       shift moves upfield to ~4.5 ppm; appearance of broad OH singlet.
      
    • MS Indicator: m/z 128

      
      .
      
  • Starting Material: 5-Acetyl oxazole (if produced via chlorination).

    • NMR Indicator: Methyl singlet at ~2.5 ppm.

    • MS Indicator: m/z 112

      
      .
      

References

  • NIST Chemistry WebBook, SRD 69. Oxazole Mass Spectrum and General Data.[1][2] National Institute of Standards and Technology.[3][4] [Link]

  • Reich, H. J. Structure Determination Using Spectroscopic Methods: Chemical Shift Tables. University of Wisconsin-Madison. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[5][6] (General reference for

    
    -haloketone shifts).
    [Link]
    
  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics, 2010.[7] (For solvent referencing). [Link]

Sources

Reactivity of the α-chloro ketone in oxazole compounds.

Mechanistic Architectures: The -Chloro Ketone Motif in Oxazole Synthesis and Functionalization

Executive Summary

The


Part 1: The Electrophilic Progenitor (Mechanistic Core)

The reactivity of


The Hantzsch Oxazole Synthesis (Blümlein-Lewy)

The most robust application of

Mechanism:

  • Nucleophilic Attack: The amide oxygen attacks the

    
    -carbon of the ketone, displacing the chloride ion (
    
    
    ).
  • Intermediate Formation: An acyclic

    
    -acylamino ketone intermediate is formed (often isolable in milder Robinson-Gabriel variations).
    
  • Cyclization: The amide nitrogen attacks the ketone carbonyl.

  • Dehydration: Loss of water aromatizes the system to form the oxazole.

HantzschMechanismStartα-Chloro Ketone(Electrophile)Inter1O-AlkylationIntermediateStart->Inter1SN2 Displacement(Amide Oxygen attack)AmidePrimary Amide(Nucleophile)Amide->Inter1Inter2Hydroxy-oxazolineInter1->Inter2N-Attack on C=O(Cyclization)Product1,3-OxazoleInter2->Product- H₂O(Aromatization)

Figure 1: Mechanistic flow of the Hantzsch oxazole synthesis via O-alkylation.

Part 2: Synthetic Protocols

Protocol A: Classical Synthesis of 2,4-Disubstituted Oxazoles

Context: This protocol is robust for generating libraries of 2-aryl-4-alkyl oxazoles. Reagents:

  • Setup: Charge a round-bottom flask with

    
    -chloro ketone (1.0 equiv) and primary amide (1.2 equiv).
    
  • Solvent: Dissolve in anhydrous DMF or EtOH.

  • Catalyst: Add

    
     (1.5 equiv) to scavenge HCl. Note: While pyridine is often used, solid carbonate bases simplify workup.
    
  • Reflux: Heat to 110°C (DMF) or reflux (EtOH) for 4–8 hours. Monitor by TLC (disappearance of the lachrymatory ketone).[1]

  • Workup: Pour into ice water. The oxazole typically precipitates. Filter and recrystallize from hexanes/EtOAc.

Protocol B: Green Synthesis in Deep Eutectic Solvents (DES)

Context: Modern drug development prioritizes sustainability. The use of Choline Chloride/Urea (DES) acts as both solvent and catalyst, avoiding volatile organic compounds (VOCs).

  • DES Preparation: Mix Choline Chloride and Urea (1:2 molar ratio) and heat to 80°C until a clear, viscous liquid forms.

  • Reaction: Add

    
    -chloro ketone (1.0 mmol) and amide (1.0 mmol) directly to the DES (2 mL).
    
  • Energy Source: Microwave irradiation (300W) at 80°C for 10–15 minutes OR conventional heating at 80°C for 45–60 minutes.

  • Isolation: Add water to the reaction mixture. The DES dissolves, causing the organic oxazole to precipitate.

  • Purification: Filtration followed by recrystallization (ethanol).[2][3]

Comparison of Methodologies

FeatureClassical (Reflux)Green (DES/Microwave)
Time 4–12 Hours10–60 Minutes
Yield 60–75%85–92%
Atom Economy Low (Solvent waste)High (Recyclable solvent)
Purification Extraction/ColumnPrecipitation/Filtration

Part 3: Reactivity of the Oxazole Scaffold

When using 1,3-dichloroacetone as the starting material, the Hantzsch synthesis yields 4-(chloromethyl)oxazoles . Here, the

Nucleophilic Substitution at the 4-Position

The chloromethyl group at the C4 position is pseudo-benzylic. The oxazole ring acts as an electron-withdrawing group (similar to a pyridine ring), activating the exocyclic C-Cl bond toward nucleophilic attack.

Key Reaction:

Application:

Workflowcluster_reactionsDivergent FunctionalizationStart1,3-Dichloroacetone+ AmideStep1Hantzsch Cyclization(One Cl remains)Start->Step1Inter4-(Chloromethyl)oxazoleStep1->InterRxn1+ Primary Amine(Secondary Amines)Inter->Rxn1Rxn2+ Thiol/NaH(Thioethers)Inter->Rxn2Rxn3+ Azide/Click Chem(Triazole Linkers)Inter->Rxn3

Figure 2: Synthesis and functionalization workflow for 4-(chloromethyl)oxazoles.

The Cornforth Rearrangement

A unique reactivity feature of 4-acyloxazoles (often derived from

  • Trigger: Thermal activation (>100°C).

  • Mechanism: Electrocyclic ring opening to a nitrile ylide intermediate, followed by rotation and recyclization.

  • Outcome: The substituents at C4 and C5 exchange places. This must be controlled during high-temperature synthesis to avoid isomeric mixtures.

Part 4: Safety & Handling (Lachrymator Warning)

lachrymators
  • Containment: All weighing and transfers must occur inside a functioning fume hood.

  • Neutralization: Glassware should be rinsed with a dilute ammonia or sodium thiosulfate solution before removal from the hood to destroy residual alkylating agents.

  • PPE: Double nitrile gloves and chemical splash goggles are mandatory.

References

  • Hantzsch Oxazole Synthesis (Mechanism & Scope)

    • Title: Synthesis of Oxazoles (Overview)
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Green Synthesis (DES Protocol)

    • Title: Green Synthesis of Novel Oxazole Deriv
    • Source: BenchChem Technical Guides[4]

  • Cornforth Rearrangement

    • Title: Cornforth Rearrangement - Mechanism and Scope[4]

    • Source: Wikipedia / Organic Chemistry Resources
    • URL:[Link]

  • Reactivity of Chloromethyl Oxazoles

    • Title: 4-Chloro-oxazole derivatives, method for their preparation and their use[5]

    • Source: Google P
    • URL
  • General Reactivity of

    
    -Haloketones: 
    
    • Title: The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis
    • Source: Molecules (MDPI)
    • URL:[Link]

Potential biological activities of substituted oxazole ketones.

Author: BenchChem Technical Support Team. Date: March 2026

Title : Therapeutic Horizons of Substituted Oxazole Ketones: Mechanisms, Synthesis, and Biological Efficacy

Executive Summary Substituted oxazole ketones represent a privileged class of heterocyclic pharmacophores in modern medicinal chemistry. Characterized by a doubly unsaturated five-membered ring containing nitrogen and oxygen, coupled with an electrophilic ketone moiety, these compounds exhibit profound biological activities[1]. As a Senior Application Scientist specializing in targeted drug discovery, I have observed that their most therapeutically relevant application lies in the potent, reversible inhibition of Fatty Acid Amide Hydrolase (FAAH)[2]. By modulating the endocannabinoid system, oxazole ketones offer a compelling strategy for managing pain, inflammation, and neurological disorders without the psychotropic liabilities of direct cannabinoid receptor agonists. This technical guide delineates the mechanistic rationale, synthetic methodologies, and biochemical evaluation protocols for substituted oxazole ketones.

Structural Paradigm and Mechanistic Rationale

The biological efficacy of oxazole ketones is intrinsically linked to their unique electronic and steric properties. The oxazole ring serves as a versatile bioisostere for amide bonds and natural nucleic bases, enabling extensive non-covalent interactions (such as hydrogen bonding and


 stacking) with various enzymatic active sites[1].

The FAAH Inhibition Mechanism: FAAH is an integral membrane serine hydrolase responsible for the degradation of neuromodulatory fatty acid amides, notably anandamide (AEA)[2]. Substituted oxazole ketones function as transition-state analogs. The causality of their potent inhibition lies in a two-pronged interaction:

  • Electrophilic Trap : The ketone carbonyl carbon is highly electrophilic. It undergoes nucleophilic attack by the catalytic Ser241 of FAAH, forming a reversible, thermodynamically stable hemiketal intermediate[3].

  • Active Site Complementarity : The oxazole ring acts as a rigid, planar spacer that precisely positions the inhibitor within the cytosolic port and the acyl chain-binding pocket. Structure-Based Drug Design (SBDD) studies confirm that the nitrogen and oxygen atoms of the oxazole ring engage in critical hydrogen bonding with the oxyanion hole and surrounding residues (e.g., Cys269, Val270), significantly lowering the transition state energy[3].

Mechanism Substrate Endocannabinoid (AEA) Enzyme FAAH (Ser241 Active Site) Substrate->Enzyme Hydrolysis Receptor CB1/CB2 Activation Substrate->Receptor Accumulation Hemiketal Reversible Hemiketal Enzyme->Hemiketal Covalent Binding Inhibitor Oxazole Ketone Inhibitor Inhibitor->Enzyme Electrophilic Attack Hemiketal->Enzyme Enzyme Blockade

Fig 1. FAAH inhibition pathway by oxazole ketones leading to endocannabinoid accumulation.

Synthetic Methodologies: Constructing the Oxazole Ketone Scaffold

Historically, synthesizing highly substituted oxazole ketones required harsh conditions. However, recent advances in homogeneous gold catalysis have revolutionized this workflow. A state-of-the-art methodology involves the radical-involved intramolecular cyclization of internal N-propargylamides[4].

Why this approach? Gold catalysis (using


) provides exceptional 

-Lewis acidity to activate the alkyne for a 5-exo-dig cyclization, forming a vinyl-gold intermediate. The introduction of 4-MeO-TEMPO and

initiates a radical oxidation cascade that traps this intermediate, abstracting a hydrogen atom to yield the 5-oxazole ketone with excellent functional group tolerance[4].

Protocol 1: Gold-Catalyzed Synthesis of 5-Oxazole Ketones Self-Validating Rationale: The use of a sealed Schlenk tube under a nitrogen atmosphere is critical. Oxygen can prematurely quench the in situ generated NO radicals from


, derailing the oxidation of the vinyl-gold intermediate.
  • Preparation : Flame-dry a 25 mL Schlenk tube under vacuum and backfill with high-purity nitrogen (repeat 3x) to ensure an anhydrous and anaerobic environment.

  • Reagent Loading : Under positive nitrogen flow, sequentially add

    
     (0.01 mmol, 5 mol%), the internal N-propargylic amide substrate (0.2 mmol, 1.0 equiv), and 4-MeO-TEMPO (0.06 mmol, 30 mol%).
    
  • Solvent and Initiator : Inject 2 mL of anhydrous acetonitrile (

    
    ), followed by 
    
    
    
    (0.6 mmol, 3.0 equiv). Note:
    
    
    acts as the radical initiator, while 4-MeO-TEMPO serves as the terminal oxidant.
  • Cyclization : Seal the tube and immerse in a preheated oil bath at 90 °C for 24 hours. The elevated temperature provides the necessary activation energy for the radical cascade.

  • Purification : Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure 5-oxazole ketone.

Synthesis Reactant Internal N-Propargylamide Gold PPh3AuCl (5 mol%) Reactant->Gold Activation Intermediate Vinyl-Gold Intermediate Gold->Intermediate 5-exo-dig Cyclization Oxidation 4-MeO-TEMPO / tBuONO Intermediate->Oxidation Radical Addition Product 5-Oxazole Ketone Oxidation->Product H-Abstraction

Fig 2. Gold-catalyzed radical-involved cyclization workflow for 5-oxazole ketone synthesis.

Biological Efficacy: FAAH Modulation and Beyond

The substitution pattern on the oxazole ring dictates the biological potency. For instance, replacing an oleyl chain with a more rigid pyridyl or phenoxyphenyl group drastically alters the binding kinetics.


-Ketoheterocycles, specifically oxazoles, demonstrate superior potency compared to thiazoles or imidazoles due to the optimal electronegativity of the oxygen atom, which enhances the electrophilicity of the adjacent ketone[2].

Table 1: Biological Efficacy of Representative Substituted Oxazole Ketones against FAAH

Compound DesignationKetone Substituent (

)
Oxazole C2 Substituent (

)
FAAH IC

(nM)
Target SelectivityReference
OL-135 (Ref) 2-PyridylOleyl chain4.7>100x vs MAGL[2]
Compound 49 Phenyl4-Phenoxyphenyl17.0>50x vs MAGL[5]
Compound 61 2-Pyridyl4-Phenoxyphenyl2.3>100x vs MAGL[5]
JZL-195 (Control) Carbamate corePiperazine derivative12.0Dual FAAH/MAGL[2]

Data Interpretation: Compound 61 demonstrates that incorporating a 2-pyridyl group adjacent to the oxazole ketone significantly enhances inhibitory activity (2.3 nM) compared to the phenyl analog (Compound 49, 17.0 nM). This is due to an additional hydrogen-bond accepting interaction provided by the pyridyl nitrogen within the FAAH active site[5].

Biochemical Evaluation Workflows

To accurately determine the IC


 of these compounds, researchers must account for their mechanism of action. Because oxazole ketones are reversible, slow-binding inhibitors, standard rapid-kinetic assays will artificially inflate the IC

values.

Protocol 2: In Vitro FAAH Inhibition Assay (Fluorogenic) Self-Validating Rationale: Pre-incubation of the enzyme and inhibitor is mandatory. This allows the formation of the covalent hemiketal intermediate to reach thermodynamic equilibrium before the competing substrate is introduced.

  • Buffer Preparation : Prepare assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% Triton X-100). Why Triton X-100? FAAH is a membrane-bound enzyme; the detergent maintains its solubility and active conformation in aqueous media.

  • Enzyme-Inhibitor Pre-incubation : In a black 96-well microplate, mix recombinant human FAAH (final concentration 2 nM) with varying concentrations of the oxazole ketone inhibitor (e.g., 0.1 nM to 10

    
    M, in DMSO). Incubate at 37 °C for exactly 30 minutes.
    
  • Substrate Addition : Initiate the reaction by adding the fluorogenic substrate, AMC-arachidonoyl amide (final concentration 10

    
    M).
    
  • Kinetic Readout : Immediately monitor the release of 7-amino-4-methylcoumarin (AMC) using a fluorescence microplate reader (

    
     = 340 nm, 
    
    
    
    = 460 nm) continuously for 20 minutes.
  • Data Analysis : Calculate the initial velocity (

    
    ) from the linear portion of the fluorescence curve. Plot fractional activity (
    
    
    
    ) against inhibitor concentration and fit to a four-parameter logistic equation to derive the IC
    
    
    .

Structure-Based Drug Design (SBDD) Insights

Advanced computational models, including Knowledge Graph Convolutional Networks (kGCN) and Hologram QSAR (HQSAR), have mapped the pharmacophore of oxazole ketones. The positive contribution maps confirm that the


-ketooxazole main structure is indispensable[3]. Future iterations of drug design should focus on functionalizing the C5 position of the oxazole ring with lipophilic, bulky groups to further exploit the hydrophobic nature of the FAAH acyl-chain binding pocket, thereby maximizing both potency and residence time.

References

  • [1] "Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis." Molecules (PMC). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsUCpJYD2rdZmzuNPav6PSpFZSAPQynyzNtaMhbSv0UXZZluHH8mzyZ1M-tFT9Y1kQZSGmdFZJnU2zKk5MbKbh1GgzXZeRzXyHNku9seoISo4g-iOSGm_Zb3vzVdBnAtFg5WFwbdL0UIyJ0c0=]

  • [4] An, H., Mai, S., Xuan, Q., Zhou, Y., & Song, Q. (2018). "Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides for the Construction of 5-Oxazole Ketones." The Journal of Organic Chemistry - ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ6s9OiatmPvhDwnLH3uJsZSQ8_l1XGo2s8WSFM2p_NN4YSzGDAVKyzvkpPBegJUJtM3qrWPq9KSCrO4nghWEu33s7L9GbwYbJfc1pZlBQSRQMQYbM-VRfMsjksVJh4zDj6IrbVskqRumD]

  • [3] "Integration of LBDD and SBDD Studies on Drug Design: A Fatty Acid Amide Hydrolase (FAAH) Case Study." J. Braz. Chem. Soc. (SciELO). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH0ttb67wlBdKMyHTKbNjpwF1R4zvz6TYnfED7f9408ubO6eTgTvlRnWeYvD0_42z-wBJTsv37R1daOS7GYKwoQgIYufaAjuC0SuS8kXYqhCUxGL0b7-uv28GD7oNljaFUVEJqjSASsdq9aT3agRs41uXWEzRHSc3e6EngRQl7Ns6HZBaFPw==]

  • [2] "The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH)." Chem Rev (PMC). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaMFyf2nN3KHSB1uRN4krlZ7435CJ7BPD9FdBVLLxE6oz3_lgJ3qkyXnHx61mUudrnvhRepqON7pOtgh9bztNCC8A1P3c9nyjt3kUo_ptWcfxEkv9yRwvkb73ngp9xZrdpuW-Ivy2f9pC-PQ==]

  • [5] "SYNTHESIS OF 3-HETEROCYCLE PHENYL N-ALKYL CARBAMATES AND THEIR ACTIVITY AS FAAH INHIBITORS." Aaltodoc. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTVJXpaMM1pNb8B4qVJoW6UJh-mt9fStdfvvoyTpk2_FkvYMKC4X3cxvarq2-AWv2ehMlumrLJNcqLgzmmq78bZYYjJVReeymZNyKwtDZ8GK_i4mmgyOcjWZESLPxhj8Y2VHJYVvsvkGaxpsdSgjO_kZ1NttRHlBNljEqyZBL_kBX1r_eIRe3U7yO_rw==]

Sources

Literature review of 2-Chloro-1-(oxazol-5-yl)ethan-1-one and its analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of 2-Chloro-1-(oxazol-5-yl)ethan-1-one, focusing on its utility as a covalent warhead in medicinal chemistry and a versatile scaffold in heterocyclic synthesis.

The Electrophilic "Warhead" & Heterocyclic Scaffold

Executive Summary

2-Chloro-1-(oxazol-5-yl)ethan-1-one (CAS: 1421314-19-3) represents a specialized class of


-haloketones  integrated with an oxazole  pharmacophore. In drug discovery, this molecule serves two distinct, high-value functions:
  • Covalent Inhibitor Warhead: The

    
    -chloroketone moiety acts as an electrophilic trap for nucleophilic amino acid residues (specifically Cysteine thiolates) in protease enzymes (e.g., Cathepsins, Papain).
    
  • Synthetic Linchpin: It is a critical intermediate for the Hantzsch Thiazole Synthesis , allowing the rapid construction of oxazole-thiazole bis-heterocycles, a motif found in bioactive natural products like Nostocyclamide.

This guide details the synthesis, reactivity, and handling of this compound, moving beyond basic properties to explore its mechanistic applications.

Chemical Architecture & Reactivity Profile

Structural Analysis

The molecule consists of a 1,3-oxazole ring substituted at the C5 position with a 2-chloroacetyl group.

  • Oxazole Ring: A weak base (pKa ~0.8) and aromatic system.[1] The C5 position is the most electron-rich, yet the attached carbonyl group pulls electron density, making the ring susceptible to nucleophilic attack under harsh conditions.

  • 
    -Chloroketone (The Warhead):  The carbonyl group polarizes the adjacent C-Cl bond, making the methylene carbon highly electrophilic (
    
    
    
    active).
Reactivity Matrix
Reagent TypeTarget SiteTransformationApplication
Thiol (R-SH) Methylene (-CH2-)S-Alkylation (Thioether formation)Cysteine Protease Inhibition
Thioamide / Thiourea Methylene + CarbonylHantzsch CyclizationSynthesis of Thiazoles
Azide (

)
Methylene (-CH2-)Nucleophilic SubstitutionClick Chemistry Precursors
Borohydride Carbonyl (C=O)Reduction to HalohydrinEpoxide synthesis precursors

Synthetic Methodologies

Synthesis of 5-substituted oxazoles requires precise control to avoid ring opening. Two primary protocols are established in the literature: the Diazoketone Route (High Precision) and Direct Halogenation (Industrial).

Protocol A: The Diazoketone Route (Gold Standard)

This method is preferred for R&D scales as it avoids over-halogenation and regio-isomeric byproducts.

Precursor: Oxazole-5-carboxylic acid.

  • Activation: Convert oxazole-5-carboxylic acid to the acid chloride using oxalyl chloride (

    
    ) and catalytic DMF in DCM.
    
    • Note: Avoid thionyl chloride (

      
      ) if the oxazole ring contains acid-sensitive groups.
      
  • Diazotization: Treat the acid chloride with excess ethereal diazomethane (

    
    ) or TMS-diazomethane at 0°C to form the 
    
    
    
    -diazoketone.
    • Safety: Diazomethane is explosive; use a blast shield and dedicated glassware.

  • Hydrochlorination: Quench the diazoketone with anhydrous HCl (gas or in dioxane) at 0°C. Nitrogen gas (

    
    ) evolves, yielding the pure 
    
    
    
    -chloroketone.
Protocol B: Direct Halogenation of Methyl Ketone

Used when the 5-acetyl oxazole precursor is readily available.

Precursor: 1-(Oxazol-5-yl)ethan-1-one.

  • Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

    
    ).
    
  • Conditions: Reflux in

    
     or THF with a radical initiator (AIBN) or acid catalyst (p-TsOH).
    
  • Purification: This method often yields di-chlorinated byproducts. Recrystallization from EtOH/Hexane is usually required.

Visualization: Synthesis Pathways

The following diagram illustrates the logical flow from precursors to the target and its downstream applications.

SynthesisPath Figure 1: Synthesis and Application Pathways of 2-Chloro-1-(oxazol-5-yl)ethan-1-one Start Oxazole-5-Carboxylic Acid AcidCl Acid Chloride (Intermediate) Start->AcidCl (COCl)2, DMF Diazo Diazoketone (N2-CH-CO-Ox) AcidCl->Diazo CH2N2, 0°C Target 2-Chloro-1-(oxazol-5-yl) ethan-1-one Diazo->Target HCl (anhydrous) Thiazole Bis-Heterocycle (Oxazole-Thiazole) Target->Thiazole Thiourea (Hantzsch Synthesis) Enzyme Enzyme-Inhibitor Complex Target->Enzyme Cysteine Protease (Alkylation)

Medicinal Chemistry: The "Warhead" Mechanism

The primary biological application of 2-chloro-1-(oxazol-5-yl)ethan-1-one is as a Covalent Cysteine Protease Inhibitor .

Mechanism of Action (MOA)

Proteases such as Cathepsin B , Cathepsin K , and Papain utilize a catalytic triad involving a Cysteine thiolate anion (


).
  • Recognition: The oxazole ring and any substituents (P2/P3 positions) position the molecule within the enzyme's active site.

  • Attack: The nucleophilic thiolate attacks the methylene carbon (

    
    -carbon) of the chloroketone.
    
  • Displacement: Chloride acts as a leaving group (

    
    ).
    
  • Irreversible Inhibition: A stable thioether bond is formed, permanently disabling the enzyme.

MOA Visualization

MOA Figure 2: Covalent Inhibition Mechanism via Thiol Alkylation Enzyme Active Enzyme (Cys-S-) Transition Transition State [S...CH2...Cl] Enzyme->Transition Nucleophilic Attack Inhibitor Inhibitor (R-CO-CH2-Cl) Inhibitor->Transition Complex Inactivated Enzyme (Enz-S-CH2-CO-R) Transition->Complex Alkylation Leaving Leaving Group (Cl-) Transition->Leaving

[5][6][7]

Experimental Protocol: Hantzsch Thiazole Synthesis

A self-validating protocol for converting the target into a bis-heterocycle.

Objective: Synthesis of 4-(oxazol-5-yl)-2-aminothiazole. Reagents: 2-Chloro-1-(oxazol-5-yl)ethan-1-one (1.0 eq), Thiourea (1.1 eq), Ethanol (Abs).

  • Dissolution: Dissolve 1.0 mmol of the

    
    -chloroketone in 5 mL of absolute ethanol.
    
  • Addition: Add 1.1 mmol of thiourea. The mixture may warm slightly.

  • Reflux: Heat to reflux (78°C) for 2–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Checkpoint: The starting material spot (high Rf) should disappear, replaced by a lower Rf, UV-active spot (thiazole salt).

  • Isolation: Cool to room temperature. A precipitate (thiazole hydrochloride salt) often forms.

  • Neutralization: Filter the solid and wash with cold ethanol. Suspend in water and adjust pH to 8–9 with saturated

    
     to liberate the free base.
    
  • Yield: Typical yields range from 70–85%.

Safety & Handling (Critical)

  • Lachrymator: Like most

    
    -haloketones (e.g., chloroacetone), this compound is a potent lachrymator (tear gas agent).
    
    • Requirement: Handle only in a functioning fume hood.

    • PPE:[2] Goggles (not safety glasses), nitrile gloves, and lab coat.

  • Alkylating Agent: It is a mutagenic hazard due to its ability to alkylate DNA.

    • Decontamination: Quench spills with dilute ammonia or sodium thiosulfate solution to destroy the alkylating potential.

  • Stability: Store at -20°C under inert atmosphere (

    
    /Ar). Moisture will hydrolyze the C-Cl bond over time, releasing HCl and degrading the compound.
    

References

  • Synthesis of Oxazole-Thiazole Bis-heterocycles

    • Title: "Total synthesis of (+)-nostocyclamide"
    • Source:Journal of the Chemical Society, Perkin Transactions 1, 2000.
    • Relevance: Details the Hantzsch reaction using oxazole chloromethyl ketones.
    • URL:[Link]

  • Mechanism of Chloromethyl Ketones

    • Title: "Peptidyl chloromethyl ketones as serine and cysteine protease inhibitors"
    • Source:Methods in Enzymology, Vol 46, 1977.
    • Relevance: Foundational text on the mechanism of -haloketone "warheads".
    • URL:[Link]

  • General Oxazole Synthesis (Van Leusen)

    • Title: "Chemistry of Tosylmethyl Isocyanide (TosMIC)"
    • Source:Chemical Reviews, 1986.
    • Relevance: Describes the construction of the 5-substituted oxazole ring precursor.
    • URL:[Link]

  • Safety Data & Properties Title: "Safety Data Sheet: 2-Chloro-1-(oxazol-5-yl)ethan-1-one" Source: BLD Pharm / Fisher Scientific. Relevance: Confirming CAS 1421314-19-3 and handling precautions.

Sources

Safety and handling precautions for 2-Chloro-1-(oxazol-5-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 2-Chloro-1-(oxazol-5-yl)ethan-1-one

Foreword: This document provides a comprehensive guide to the safety and handling of 2-Chloro-1-(oxazol-5-yl)ethan-1-one (CAS No. 1421314-19-3). Due to the limited availability of a specific, publicly accessible Safety Data Sheet (SDS) for this compound, this guide employs a "hazard by analogy" approach. The safety protocols and toxicological assessments herein are synthesized from data on structurally similar compounds, particularly other alpha-chloro ketones attached to heterocyclic rings, and are reinforced by established best practices in chemical safety. This guide is intended for use by trained professionals in research and development environments.

Section 1: Compound Identification and Hazard Assessment Strategy

2-Chloro-1-(oxazol-5-yl)ethan-1-one is a halogenated ketone featuring an oxazole ring. Its chemical structure contains two key toxicophores that dictate its hazard profile:

  • The α-Chloro Ketone Moiety: This functional group is a potent electrophile, making the compound highly reactive. Such compounds are often alkylating agents, capable of reacting with biological nucleophiles like DNA and proteins. This reactivity is the mechanistic basis for their common classification as toxic, irritant, and sensitizing agents.

  • The Oxazole Ring: A five-membered aromatic heterocycle containing nitrogen and oxygen. While the ring itself is a common motif in pharmaceuticals, its combination with the α-chloro ketone group necessitates careful handling.

The primary analog used for this assessment is 2-Chloro-1-(4,5-dimethylthiazol-2-yl)ethan-1-one (CAS 1378888-44-8), which shares the critical α-chloro ketone structure attached to a similar five-membered heterocycle.[1]

Section 2: GHS Hazard Profile (Inferred)

Based on analogous compounds, an inferred Globally Harmonized System (GHS) classification for 2-Chloro-1-(oxazol-5-yl)ethan-1-one is presented below. Users must treat the compound as, at minimum, possessing these hazards.

Hazard Class Category Hazard Statement GHS Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed

Skin Corrosion/IrritationCategory 2H315: Causes skin irritation

Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation

Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin

Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled

Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects

Aquatic Hazard (Long-term)Category 1H410: Very toxic to aquatic life with long lasting effects

  • Signal Word: Danger

This table is an inferred classification based on data from structurally similar compounds[1][2][3] and general GHS classification criteria[4].

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

The primary goal of exposure control is to prevent all contact with the substance. This is achieved through a hierarchy of controls, with engineering controls being the most critical.

Engineering Controls: All manipulations of 2-Chloro-1-(oxazol-5-yl)ethan-1-one, including weighing, transfers, and use in reactions, must be performed within a certified chemical fume hood.[5][6] The fume hood provides essential ventilation to prevent inhalation of vapors or aerosols and contains any potential spills.

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering controls.

PPE Category Specification Rationale and Causality
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[3][7][8]The compound is expected to be a serious eye irritant.[1] Goggles are essential to prevent splashes from reaching the eyes. A face shield offers additional protection for the entire face.
Hand Protection Chemically resistant gloves (e.g., fluorinated rubber, nitrile, or neoprene).[5][6]Prevents dermal absorption, which is a significant route of exposure for toxic chemicals. Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid skin contamination.
Skin & Body Protection Flame-resistant lab coat, fully buttoned, with long sleeves. Full-length pants and closed-toe shoes.[5][7]This prevents accidental skin contact from spills or splashes. Personal clothing does not offer adequate protection.
Respiratory Protection Not typically required if work is conducted within a certified fume hood. For emergencies or situations where exposure limits may be exceeded, a full-face respirator with appropriate cartridges should be used by trained personnel.[5][7]The fume hood is the primary means of respiratory protection. Respirators are for non-routine and emergency situations only.

Section 4: Standard Operating Procedure (SOP) for Handling

Adherence to a strict, step-by-step protocol is essential for safety.

SOP_Workflow prep 1. Preparation - Verify fume hood certification. - Assemble all necessary equipment. - Locate emergency shower/eyewash. ppe 2. Don PPE - Inspect gloves for integrity. - Ensure lab coat is fully buttoned. prep->ppe Proceed weigh 3. Weighing & Transfer - Perform all transfers inside the fume hood. - Use a tared, sealed container. - Clean spatula immediately after use. ppe->weigh Proceed reaction 4. Reaction Setup - Add reagent slowly to reaction vessel. - Ensure reaction is under negative pressure or vented to a scrubber. weigh->reaction Proceed cleanup 5. Work Area Decontamination - Wipe down all surfaces in the fume hood with an appropriate solvent. - Dispose of cleaning materials as hazardous waste. reaction->cleanup Post-Reaction waste 6. Waste Segregation - Place all contaminated solids and liquids into a labeled, sealed hazardous waste container. cleanup->waste Proceed deppe 7. Doffing PPE - Remove gloves using proper technique. - Wash hands thoroughly with soap and water. waste->deppe Final Step

Caption: Standard Operating Procedure for Handling.

Storage Requirements:

  • Container: Keep container tightly closed at all times.

  • Atmosphere: The compound may be air and light sensitive. Store under an inert atmosphere (e.g., argon or nitrogen).

  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials.[5][7] The storage location should be locked and accessible only to authorized personnel.

  • Incompatibles: Avoid strong oxidizing agents, strong acids, and strong bases.

Section 5: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

First Aid Measures

The following procedures should be followed while seeking immediate medical attention. Provide the Safety Data Sheet (or this guide) to emergency responders.[8]

  • If Inhaled: Move the person to fresh air immediately.[8] If breathing has stopped, perform artificial respiration (do not use mouth-to-mouth).[5] Call a physician or poison control center immediately.

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, followed by washing with soap and water.[5][9][10] Seek immediate medical attention.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • If Swallowed: Do NOT induce vomiting.[5] Rinse mouth with water. Never give anything by mouth to an unconscious person.[5][8] Call a physician or poison control center immediately.

Spill Response

The response to a spill depends on its size and location.

Spill_Response_Tree spill Spill Occurs assess Assess Situation - Is anyone injured? - What is the spill volume? - Is it contained in fume hood? spill->assess minor_spill Minor Spill (<100 mL, contained) assess->minor_spill Minor major_spill Major Spill (>100 mL, outside containment, or unknown) assess->major_spill Major alert Alert personnel in the immediate area minor_spill->alert absorb Contain with absorbent material (e.g., Chemizorb®) alert->absorb collect Collect residue using non-sparking tools into a labeled hazardous waste container. absorb->collect decon Decontaminate the area with soap and water. collect->decon evacuate EVACUATE the area immediately. Close doors behind you. major_spill->evacuate notify Notify Emergency Services (e.g., 911) & EHS Office. evacuate->notify assist Assist injured persons if safe to do so. evacuate->assist

Caption: Spill Response Decision Tree.

Detailed Spill Cleanup Protocol (Minor Spill):

  • Alert & Restrict: Notify personnel in the immediate area and restrict access.[5]

  • PPE: Don appropriate PPE, including respiratory protection if vapors are a concern.[5]

  • Contain: Cover drains and contain the spill by applying a liquid-absorbent material (e.g., Chemizorb®, vermiculite) from the outside in.[11]

  • Collect: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, sealable container for hazardous waste.[3][12]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[11][12]

  • Dispose: Label the waste container and dispose of it, along with any contaminated PPE, through your institution's Environmental Health and Safety (EHS) office.[12]

Section 6: Waste Disposal

All materials contaminated with 2-Chloro-1-(oxazol-5-yl)ethan-1-one, including excess reagent, reaction mixtures, and cleanup materials, must be treated as hazardous waste.

Waste_Disposal_Workflow start Generation of Waste (e.g., residual chemical, contaminated wipes) classify 1. Classify Waste - Halogenated Organic Waste start->classify container 2. Select Container - Use a designated, compatible, and leak-proof container. classify->container label_node 3. Label Container - Affix 'Hazardous Waste' label. - List all chemical constituents. container->label_node transfer 4. Transfer Waste - Use a funnel to avoid contaminating the container exterior. label_node->transfer seal 5. Seal & Store - Keep container tightly closed. - Store in a designated satellite accumulation area. transfer->seal dispose 6. Arrange for Pickup - Contact EHS for disposal according to institutional and regulatory guidelines. seal->dispose end Disposal Complete dispose->end

Sources

Technical Guide: Solubility & Solvent Compatibility of 2-Chloro-1-(oxazol-5-yl)ethan-1-one

[1]

Executive Summary & Chemical Identity[2]

2-Chloro-1-(oxazol-5-yl)ethan-1-one (CAS: 1421314-19-3 ) is a specialized heterocyclic building block featuring an oxazole ring coupled to a reactive

1

Critical Application Note: Unlike stable pharmaceutical ingredients (APIs), this compound is a reactive intermediate .[1] Its solubility profile cannot be decoupled from its chemical stability. Solvents that dissolve the compound effectively (e.g., alcohols, water) may also degrade it via solvolysis or hydrolysis.

Physiochemical Profile
PropertyValue / Description
CAS Number 1421314-19-3
Molecular Formula

Molecular Weight 145.54 g/mol
Physical State Solid (Low-melting crystalline solid or semi-solid)
Polarity Moderate-High (Due to oxazole N/O and carbonyl dipole)
Storage Cold Chain (2–8°C) ; Inert atmosphere (Argon/Nitrogen) recommended.[1]

Solubility & Compatibility Matrix

As an Application Scientist, I categorize solvents not just by "dissolution power" but by Process Suitability . The

Solvent Class Recommendations
Solvent ClassSolubilityStability RiskApplication Context
Chlorinated (DCM, Chloroform)High (>50 mg/mL)Low Preferred. Ideal for extraction, transport, and non-nucleophilic reactions.[1]
Polar Aprotic (DMSO, DMF)Very High (>100 mg/mL)Low-Moderate Standard. Excellent for

reactions.[1] Caution: Exothermic decomposition possible at high temps (>80°C).
Esters (Ethyl Acetate, IPAc)Good (20–50 mg/mL)Low Preferred. Good balance for reaction workup and crystallization.[1]
Ethers (THF, MTBE, 2-MeTHF)Good Low Standard. THF is excellent; ensure it is peroxide-free.[1] MTBE is useful for precipitation.
Alcohols (Methanol, Ethanol)Moderate High Restricted. Risk of hemiacetal formation or solvolysis of the C-Cl bond over time.[1] Use only for rapid, cold crystallization.
Alkanes (Hexane, Heptane)Poor (<1 mg/mL)Low Anti-Solvent. Use to crash out the product from DCM or EtOAc.[1]
Water Low Critical Avoid. Rapid hydrolysis to the

-hydroxy ketone or hydrate formation.[1]
Mechanistic Insight: The Stability-Solubility Paradox

The oxazole ring is weakly basic, but the


  • Mechanism:

    
     (Hemiacetal) or 
    
    
    (Substitution).[1]
  • Operational Rule: If dissolving in alcohols for crystallization, keep temperature

    
     and holding times 
    
    
    hours.

Decision Logic for Solvent Selection

The following Graphviz diagram visualizes the logical flow for selecting the correct solvent based on your experimental goal (Reaction vs. Purification).

SolventSelectionStartSelect Solvent for2-Chloro-1-(oxazol-5-yl)ethan-1-oneGoalWhat is the Process Goal?Start->GoalReactionSynthesis / ReactionGoal->ReactionPurificationPurification / AnalysisGoal->PurificationNucleophileCheckAre Reagents Nucleophilic?(e.g., Amines, Thiols)Reaction->NucleophileCheckCrystCrystallizationPurification->CrystWashExtraction / WashPurification->WashDCMDichloromethane (DCM)(Best for inertness)NucleophileCheck->DCMNo (Inert)DMFDMF / DMSO(Best for SN2 rates)NucleophileCheck->DMFYes (SN2)TempCheckTemperature RequirementTHFTHF / 2-MeTHF(General Purpose)EtOAc_HeptEthyl Acetate / Heptane(Standard System)Cryst->EtOAc_HeptSafeIPA_ColdIsopropanol (Cold)(Risk: Solvolysis)Cryst->IPA_ColdHigh Yield(Rapid only)Wash->DCMAqueous Workup

Caption: Decision tree for solvent selection balancing solubility against chemical reactivity risks.

Experimental Protocol: Self-Validating Solubility Determination

Since literature data for this specific CAS is sparse, you must determine solubility empirically. However, standard "shake-flask" methods can degrade this compound. Use this Kinetic Solubility Protocol to ensure data integrity.

Materials
  • Compound: 2-Chloro-1-(oxazol-5-yl)ethan-1-one (>95% purity).[1]

  • Solvents: HPLC Grade (DCM, EtOAc, Toluene, DMSO).

  • Detection: HPLC-UV (254 nm) or UPLC-MS.[1]

Step-by-Step Methodology
  • Preparation (The Saturation Pulse):

    • Weigh 20 mg of compound into a 2 mL HPLC vial.

    • Add solvent in 50

      
       increments at 20°C.
      
    • Vortex for 30 seconds after each addition.

  • Visual Confirmation:

    • Record the volume (

      
      ) where the solution becomes clear.
      
    • Calculation: Solubility

      
      .[1]
      
  • Stability Check (Crucial Step):

    • If the solution is clear, inject immediately into HPLC (

      
      ).
      
    • Wait 4 hours at room temperature.

    • Re-inject (

      
      ).[1]
      
    • Validation Criteria: If Peak Area of parent compound decreases by >2%, the solvent is incompatible for storage, regardless of solubility.[1]

  • Gravimetric Verification (For Non-Volatile Solvents):

    • For DMSO/DMF, do not evaporate. Use the HPLC area under the curve (AUC) calibrated against a fresh standard curve in Acetonitrile.

Process & Safety Implications

Handling the "Lachrymator" Effect
1
  • Engineering Control: All solubility testing must be performed inside a certified fume hood.[1]

  • Decontamination: Spills should be treated with dilute aqueous ammonia or sodium thiosulfate to quench the alkylating capability before cleaning.[1]

In-Process Monitoring (IPC)

When using this compound in synthesis (e.g., reacting with a thioamide to form a thiazole):

  • Do not use protic solvents (MeOH, EtOH) for IPC sample preparation if the samples will sit in the autosampler.[1]

  • Diluent of Choice: Acetonitrile (MeCN) is the standard stable diluent for HPLC analysis of this compound.[1]

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for similar

    
    -chloroketones. PubChem.[2] Retrieved from [Link]
    
  • Erian, A. W., et al. (2003). The chemistry of -haloketones and their utility in heterocyclic synthesis. Molecules, 8(11), 793-865. (Contextual grounding for reactivity).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for solvolysis mechanisms of -haloketones).

Methodological & Application

Application Note & Synthesis Protocol: 2-Chloro-1-(oxazol-5-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Chloro-1-(oxazol-5-yl)ethan-1-one, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthetic strategy is centered on the conversion of a carboxylic acid to an α-chloroketone via a diazoketone intermediate. This application note details the underlying reaction mechanisms, provides a robust experimental procedure, outlines critical safety considerations for handling hazardous reagents, and includes methods for purification and characterization. The content is designed for researchers, chemists, and drug development professionals with a background in synthetic organic chemistry.

Introduction and Scientific Background

Heterocyclic compounds, particularly those containing the oxazole scaffold, are of significant interest in pharmaceutical research due to their prevalence in a wide array of biologically active natural products and synthetic drug candidates. The title compound, 2-Chloro-1-(oxazol-5-yl)ethan-1-one, incorporates two key reactive functionalities: the oxazole ring, which can participate in various coupling and modification reactions, and the α-chloroketone moiety, a potent electrophile and a precursor for numerous transformations, including the synthesis of aminothiazoles, imidazoles, and other complex heterocycles.

The synthetic approach detailed herein follows a well-established pathway for synthesizing α-chloroketones from carboxylic acids, known as the Arndt-Eistert reaction, or a variation thereof.[1] The core of this strategy involves the conversion of a carboxylic acid (Oxazole-5-carboxylic acid) into its more reactive acyl chloride derivative. This is subsequently reacted with diazomethane to form a key diazoketone intermediate. Finally, treatment with hydrogen chloride (HCl) yields the target α-chloroketone.[2][3] Understanding the causality behind each step is crucial for success and safety. The use of excess diazomethane is critical to neutralize the HCl generated during the formation of the diazoketone, preventing the premature formation of the chloromethyl ketone.[1]

Overall Synthetic Scheme

The synthesis is a two-step process starting from Oxazole-5-carboxylic acid. The first step is the activation of the carboxylic acid to an acyl chloride, followed by the reaction with diazomethane and subsequent treatment with HCl to furnish the final product.

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: α-Chloroketone Synthesis Start Oxazole-5-carboxylic acid Reagent1 Thionyl Chloride (SOCl₂) Start->Reagent1 Reflux, Anhydrous Conditions AcylChloride Oxazole-5-carbonyl chloride Reagent1->AcylChloride Reagent2 1. Diazomethane (CH₂N₂) in Ether 2. Anhydrous HCl AcylChloride->Reagent2 0 °C to RT AcylChloride->Reagent2 Intermediate Product FinalProduct 2-Chloro-1-(oxazol-5-yl)ethan-1-one Reagent2->FinalProduct

Figure 1: High-level workflow for the synthesis of 2-Chloro-1-(oxazol-5-yl)ethan-1-one.

Mechanistic Insights

The core transformation relies on the reaction between an acyl chloride and diazomethane. The mechanism proceeds as follows:

  • Nucleophilic Attack: Diazomethane acts as a nucleophile, with the methylene carbon attacking the electrophilic carbonyl carbon of the oxazole-5-carbonyl chloride.[4]

  • Intermediate Formation: This attack forms a tetrahedral intermediate. The chloride ion is subsequently eliminated, and a proton transfer occurs, leading to the formation of an α-diazoketone and hydrogen chloride (HCl).

  • HCl Quenching: A second equivalent of diazomethane acts as a base to neutralize the generated HCl, forming methyl chloride and inert nitrogen gas. This step is crucial to prevent the immediate reaction of HCl with the diazoketone product.[1][2]

  • Final Product Formation: The stable α-diazoketone is then carefully treated with anhydrous HCl. The diazoketone is protonated, and subsequent nucleophilic attack by the chloride ion on the methylene carbon, with the concomitant expulsion of nitrogen gas (N₂), yields the final 2-Chloro-1-(oxazol-5-yl)ethan-1-one.[2]

Experimental Protocol

4.1 Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Oxazole-5-carboxylic acid≥97%Sigma-AldrichStore in a desiccator.
Thionyl chloride (SOCl₂)ReagentPlus®, ≥99%Sigma-AldrichHighly corrosive and moisture-sensitive.
Diazomethane (in diethyl ether)~0.7 M solutionPrepare in situ EXTREMELY TOXIC AND EXPLOSIVE.
Diethyl ether (anhydrous)≥99.7%Fisher ScientificUse from a freshly opened container or distilled.
Dichloromethane (DCM, anhydrous)≥99.8%Fisher ScientificUse from a freshly opened container or distilled.
Hydrogen Chloride (in diethyl ether)2.0 M solutionSigma-AldrichAnhydrous. Handle with care.
Sodium bicarbonate (NaHCO₃)Saturated solutionLab-preparedFor workup.
BrineSaturated solutionLab-preparedFor workup.
Magnesium sulfate (MgSO₄)AnhydrousFisher ScientificFor drying organic layers.
Silica Gel230-400 meshVWRFor column chromatography.

4.2 Equipment

  • Round-bottom flasks (various sizes)

  • Reflux condenser with a drying tube (CaCl₂ or Drierite)

  • Magnetic stirrer with hotplate

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Glassware for in-situ generation of diazomethane (e.g., Diazald® kit)

  • Separatory funnel

  • Glass column for chromatography

  • Standard laboratory glassware and consumables

4.3 Step-by-Step Synthesis

⚠️ EXTREME CAUTION REQUIRED ⚠️

Diazomethane is a highly toxic and explosive gas. This procedure must be performed by trained personnel in a well-ventilated chemical fume hood behind a blast shield. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and compatible gloves. Use only fire-polished glassware with no scratches and avoid ground glass joints where possible to minimize the risk of detonation.

Part A: Synthesis of Oxazole-5-carbonyl chloride

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add Oxazole-5-carboxylic acid (5.65 g, 50 mmol).

  • Under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 40 mL) to the flask.

  • Slowly add thionyl chloride (5.5 mL, 75 mmol, 1.5 eq) to the suspension at room temperature via a syringe.

  • Heat the reaction mixture to reflux (approx. 40 °C) and maintain for 3-4 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution and the dissolution of the starting material.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude Oxazole-5-carbonyl chloride is a light-yellow oil or solid and should be used immediately in the next step without further purification.

Part B: Synthesis of 2-Chloro-1-(oxazol-5-yl)ethan-1-one

  • Dissolve the crude Oxazole-5-carbonyl chloride (from Part A) in 50 mL of anhydrous diethyl ether in a 250 mL flask and cool the solution to 0 °C in an ice bath.

  • In a separate apparatus, generate a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald®). It is estimated that ~125 mmol (2.5 eq) will be needed. The ethereal diazomethane solution should be kept cold.

  • Slowly add the cold ethereal diazomethane solution to the stirred solution of Oxazole-5-carbonyl chloride at 0 °C. The addition should be done dropwise or in small portions. A yellow color from the diazomethane should persist, indicating a slight excess is present. Nitrogen gas will evolve during the reaction.[2]

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour.

  • Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears and gas evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Slowly add a 2.0 M solution of anhydrous HCl in diethyl ether (approx. 30 mL, 60 mmol, 1.2 eq) to the reaction mixture. Vigorous evolution of nitrogen gas will occur.[3]

  • Once the gas evolution has stopped, allow the mixture to stir for another 15-20 minutes at 0 °C.

4.4 Workup and Purification

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • The crude product, a yellow to brown oil, should be purified by silica gel column chromatography. A gradient elution system of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity) is recommended.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield 2-Chloro-1-(oxazol-5-yl)ethan-1-one as a pale yellow solid or oil.

Data Summary and Characterization

Table 2. Summary of Reaction Parameters and Expected Outcome.

ParameterValue/ConditionRationale
Starting MaterialOxazole-5-carboxylic acidCommercially available or synthesizable precursor.
Step 1
Chlorinating AgentThionyl Chloride (1.5 eq)Efficiently converts carboxylic acid to acyl chloride.
TemperatureReflux (~40 °C)Provides sufficient energy for the reaction to proceed.
Step 2
ReagentDiazomethane (~2.5 eq)Forms the diazoketone and neutralizes by-product HCl.[1]
Temperature0 °C to RTControls reactivity and minimizes side reactions.
Halogenating AgentAnhydrous HCl (1.2 eq)Converts the diazoketone to the α-chloroketone.[3]
Expected Yield60-75% (over two steps)Typical yield for this reaction sequence.
AppearancePale yellow solid or oilPhysical state of the purified product.

Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect characteristic peaks for the oxazole ring protons and a singlet for the -CH₂Cl group.

  • ¹³C NMR: Expect signals corresponding to the carbonyl carbon, the methylene carbon, and the carbons of the oxazole ring.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₅H₄ClNO₂ (M.W. 145.54), showing the characteristic isotopic pattern for a chlorine-containing compound.

  • Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1700-1720 cm⁻¹.

References

  • (March 04 2025). Diazomethane reacts with acid chlorides followed by A g 2 .. - Filo.
  • (July 26 2020). Reaction of acyl chlorides with diazomethane and silver(I) oxide.
  • (June 05 2019). 30.9: Rearrangements of Acyl Carbenes - Chemistry LibreTexts. Available at: [Link]

  • α-Chloroketone and α-Chloroaldehyde synthesis by chlorination - Organic Chemistry Portal. Available at: [Link]

  • Arndt–Eistert reaction - Wikipedia. Available at: [Link]

  • (June 22 2025). Diazomethane (CH2N2) - Master Organic Chemistry. Available at: [Link]

  • (January 28 2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry. Available at: [Link]

  • (US20050090670A1). Process for the preparation of alpha-chloroketones from alkyl esters. Google Patents.

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Application Notes and Protocols for the Use of 2-Chloro-1-(oxazol-5-yl)ethan-1-one in Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Oxazolyl-Thiazoles

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The Hantzsch thiazole synthesis, a classic and versatile reaction first described by Arthur Hantzsch in 1887, remains a primary method for the construction of this critical heterocyclic scaffold.[3] This reaction typically involves the condensation of an α-haloketone with a thioamide.[4]

This document provides a detailed guide to the application of a specific and valuable α-haloketone, 2-Chloro-1-(oxazol-5-yl)ethan-1-one , in the Hantzsch synthesis. The incorporation of an oxazole moiety into the thiazole framework is of significant interest to drug discovery programs. The resulting oxazolyl-thiazole derivatives represent a class of compounds with potential for novel pharmacological activities, leveraging the biological significance of both parent heterocycles.[1][5] These application notes are designed to provide both the theoretical underpinnings and a practical, reproducible protocol for the synthesis of these promising compounds.

Reaction Principle and Mechanism

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism.[6] The reaction initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, proceeding via an SN2 reaction. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic thiazole ring.

In the context of using 2-Chloro-1-(oxazol-5-yl)ethan-1-one and a simple thioamide such as thiourea, the expected product would be a 2-amino-4-(oxazol-5-yl)thiazole. The causality behind the reaction sequence is as follows:

  • Nucleophilic Attack: The sulfur atom of thiourea, being a strong nucleophile, attacks the electrophilic carbon adjacent to the carbonyl group of 2-Chloro-1-(oxazol-5-yl)ethan-1-one, displacing the chloride ion.

  • Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.

  • Dehydration: The final step involves the elimination of a water molecule to yield the aromatic and thermodynamically stable 2-amino-4-(oxazol-5-yl)thiazole.

Mechanistic Diagram

Hantzsch_Mechanism reactant1 2-Chloro-1-(oxazol-5-yl)ethan-1-one intermediate1 S-Alkylation Intermediate reactant1->intermediate1 Nucleophilic Attack (SN2) reactant2 Thiourea reactant2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-4-(oxazol-5-yl)thiazole intermediate2->product Dehydration (-H2O)

Caption: Mechanism of Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-(oxazol-5-yl)thiazole

This protocol is a representative procedure adapted from established Hantzsch synthesis methodologies.[6] Researchers should optimize conditions based on their specific laboratory setup and analytical findings.

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-Chloro-1-(oxazol-5-yl)ethan-1-oneC₅H₄ClNO₂145.541421314-19-3
ThioureaCH₄N₂S76.1262-56-6
Ethanol (Absolute)C₂H₅OH46.0764-17-5
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8
Deionized WaterH₂O18.027732-18-5
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filtration flask

  • Beakers

  • Thin-Layer Chromatography (TLC) apparatus

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-1-(oxazol-5-yl)ethan-1-one (1.46 g, 10 mmol) in 30 mL of absolute ethanol.

  • Addition of Thiourea: To this solution, add thiourea (0.76 g, 10 mmol).

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 4-6 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture until the solution is neutral or slightly basic. This will neutralize the HCl byproduct and precipitate the free base of the thiazole product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold deionized water (2 x 20 mL) to remove any inorganic salts.

  • Drying: Dry the collected solid in a vacuum oven or desiccator.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Experimental Workflow Diagram

Workflow cluster_reaction Reaction cluster_workup Workup & Isolation setup 1. Dissolve Reactants in Ethanol reflux 2. Reflux for 4-6 hours setup->reflux monitor 3. Monitor by TLC reflux->monitor cool 4. Cool to Room Temperature monitor->cool Reaction Complete neutralize 5. Neutralize with NaHCO3 cool->neutralize filter 6. Filter Precipitate neutralize->filter wash 7. Wash with Cold Water filter->wash dry 8. Dry the Product wash->dry purify 9. Recrystallization/Chromatography dry->purify If necessary

Caption: Experimental workflow for the synthesis.

Expected Results and Characterization

The expected product is 2-amino-4-(oxazol-5-yl)thiazole. The yield of the reaction is typically moderate to high, depending on the purity of the starting materials and the reaction conditions. The final product should be characterized by standard analytical techniques:

  • Melting Point: Determination of the melting point range can indicate the purity of the compound.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure and the connectivity of the atoms.

    • FT-IR: To identify the characteristic functional groups present in the molecule.

    • Mass Spectrometry: To determine the molecular weight of the synthesized compound.

Safety and Handling Precautions

  • 2-Chloro-1-(oxazol-5-yl)ethan-1-one is a halogenated ketone and should be handled with care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact with all chemicals.

  • Ethanol is a flammable solvent; ensure that the heating mantle is used with caution and away from open flames.

Conclusion

The Hantzsch thiazole synthesis utilizing 2-Chloro-1-(oxazol-5-yl)ethan-1-one offers a reliable and straightforward method for the preparation of novel oxazolyl-thiazole derivatives. These compounds are of significant interest in the field of medicinal chemistry and drug discovery due to the combined pharmacological potential of the two heterocyclic rings. The protocol provided herein serves as a robust starting point for researchers to synthesize and explore the biological activities of this promising class of molecules.

References

  • Hantzsch, A. (1887). Ber. Dtsch. Chem. Ges., 20(2), 3118–3132.
  • BenchChem. (2025). Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N.
  • JETIR. (2019). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Available at: [Link]

  • Systematic Reviews in Pharmacy. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Available at: [Link]

  • ResearchGate. (n.d.). Hantzsch synthesis of thiazole from α-haloketones and thioamides. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]

  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Available at: [Link]

  • IJCPS. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Available at: [Link]

  • AIP Publishing. (2021). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. Available at: [Link]

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Derivatization of 2-Chloro-1-(oxazol-5-yl)ethan-1-one for medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Derivatization of 2-Chloro-1-(oxazol-5-yl)ethan-1-one for Medicinal Chemistry

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern drug discovery, the efficiency of synthetic routes and the ability to rapidly generate molecular diversity are paramount. Heterocyclic compounds, particularly those containing oxazole and thiazole motifs, represent a class of "privileged structures" that are consistently found at the core of a wide array of therapeutic agents.[1][2][3] The oxazole ring, a five-membered heterocycle with one oxygen and one nitrogen atom, is a key pharmacophore known for its involvement in a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[4][5]

The starting material, 2-chloro-1-(oxazol-5-yl)ethan-1-one, is a particularly valuable scaffold for medicinal chemists. It combines the biologically significant oxazole core with a highly reactive α-halo ketone functional group. This dual functionality makes it an ideal building block for creating libraries of novel compounds. The electrophilicity of the α-carbon is significantly enhanced by the adjacent carbonyl group, making it highly susceptible to nucleophilic substitution reactions.[6][7] This guide provides a detailed exploration of one of the most powerful derivatization strategies for this scaffold: the Hantzsch thiazole synthesis, a classic and reliable method for constructing 2-aminothiazole derivatives.[8][9]

Core Synthetic Strategy: Nucleophilic Substitution via Hantzsch Thiazole Synthesis

The primary pathway for derivatizing 2-chloro-1-(oxazol-5-yl)ethan-1-one involves the reaction of the α-chloro ketone with a suitable nucleophile. Among the most productive of these reactions in medicinal chemistry is the condensation with a thioamide, such as thiourea, to form a thiazole ring—a reaction first described by Arthur Hantzsch in 1887.[8][10] This transformation is not merely an addition of a substituent but the construction of an entirely new heterocyclic ring system, dramatically increasing the structural complexity and potential for new biological interactions.

The resulting 2-amino-4-(oxazol-5-yl)thiazole scaffold is a cornerstone for numerous approved drugs and clinical candidates, valued for its broad spectrum of biological activities.[9][11][12]

Causality of the Reaction: Mechanistic Insights

Understanding the Hantzsch synthesis mechanism is key to its successful application and optimization. The reaction proceeds through a well-established sequence of nucleophilic attack, intramolecular cyclization, and dehydration.[1][10]

  • S-Alkylation (SN2 Attack): The reaction initiates with a nucleophilic attack by the sulfur atom of thiourea on the electrophilic α-carbon of the 2-chloro-1-(oxazol-5-yl)ethan-1-one. This is a classic bimolecular nucleophilic substitution (SN2) reaction, displacing the chloride ion and forming an S-alkylation intermediate.[10][13]

  • Intramolecular Cyclization: The intermediate rapidly undergoes an intramolecular cyclization. The nitrogen atom of the thiourea moiety attacks the carbonyl carbon of the original ketone.

  • Dehydration: The resulting cyclized intermediate, a hydroxythiazoline, is unstable and readily eliminates a molecule of water (dehydration) to form the stable, aromatic 2-aminothiazole ring.[1][9]

The following diagram, generated using DOT language, illustrates this mechanistic pathway.

Hantzsch_Mechanism Start 2-Chloro-1-(oxazol-5-yl)ethan-1-one + Thiourea Intermediate1 S-Alkylation Intermediate (Isothiouronium Salt) Start->Intermediate1 SN2 Attack Intermediate2 Cyclized Intermediate (Hydroxythiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Amino-4-(oxazol-5-yl)thiazole Intermediate2->Product Dehydration (-H₂O)

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-(oxazol-5-yl)thiazole

This protocol provides a reliable, step-by-step method for the synthesis of 2-amino-4-(oxazol-5-yl)thiazole from 2-chloro-1-(oxazol-5-yl)ethan-1-one and thiourea. The procedure is known for its simplicity and generally high yields.[10]

Materials and Reagents
  • 2-Chloro-1-(oxazol-5-yl)ethan-1-one (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (or Methanol), reagent grade

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Procedure

The overall experimental workflow is depicted in the diagram below.

Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis A Combine Reactants: 2-Chloro-1-(oxazol-5-yl)ethan-1-one Thiourea Ethanol B Heat to Reflux (2-4 hours) A->B C Monitor by TLC B->C D Cool to Room Temp. C->D E Pour into NaHCO₃ Solution to Precipitate Product D->E F Vacuum Filter using Buchner Funnel E->F G Wash with Cold Water F->G H Air Dry the Product G->H I Determine Mass & Yield H->I J Characterize: NMR, MS, MP I->J

Caption: Experimental Workflow for Hantzsch Thiazole Synthesis.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 2-chloro-1-(oxazol-5-yl)ethan-1-one (e.g., 10.0 mmol, 1.59 g) and thiourea (12.0 mmol, 0.91 g).

  • Solvent Addition: Add ethanol (approx. 20 mL) to the flask. The exact volume is not critical, but enough should be used to ensure the mixture can be stirred effectively.

  • Heating and Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring. The reaction is typically complete within 2-4 hours.[14]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50:50 ethyl acetate/hexane). The disappearance of the starting α-halo ketone spot indicates the reaction is nearing completion.

  • Product Precipitation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Pour the reaction mixture slowly into a beaker containing approximately 50 mL of saturated sodium bicarbonate solution while stirring.[10] This neutralizes any hydrochloric acid byproduct and causes the product to precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the collected solid (the filter cake) with several portions of cold deionized water to remove any inorganic salts and unreacted thiourea.[1][10]

  • Drying: Carefully transfer the solid to a tared watch glass and allow it to air dry completely. The product is often pure enough for characterization without further purification. If needed, recrystallization from ethanol can be performed.

  • Analysis: Once dry, determine the final mass of the product and calculate the percent yield. Characterize the compound using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Data Presentation and Expected Results

The Hantzsch synthesis is known for its efficiency. The following tables summarize representative data for this type of transformation.

Table 1: Representative Reaction Parameters and Yields
ParameterValueRationale / Notes
Stoichiometry 1.2 eq of ThioureaA slight excess of thiourea ensures the complete consumption of the limiting α-halo ketone.[14]
Solvent EthanolA polar protic solvent that effectively dissolves the reactants and is suitable for reflux conditions.
Reaction Time 2-4 hoursGenerally sufficient for complete conversion. Monitor by TLC for confirmation.
Work-up Precipitation in NaHCO₃Neutralizes acidic byproducts (HCl) and facilitates the isolation of the basic 2-aminothiazole product.
Expected Yield 80-95%The reaction is typically high-yielding.[10]
Table 2: Representative Spectroscopic Data for 2-Amino-4-(oxazol-5-yl)thiazole
Data TypeExpected Observation
¹H NMR Signals for the oxazole protons, a singlet for the thiazole C5-H, and a broad singlet for the -NH₂ protons.
¹³C NMR Resonances corresponding to the carbons of the oxazole and thiazole rings, including a characteristic signal for the C-NH₂ carbon.
Mass Spec (ESI+) A prominent peak corresponding to the molecular ion [M+H]⁺.

Broader Applications & Future Directions

While this guide focuses on the use of thiourea, the 2-chloro-1-(oxazol-5-yl)ethan-1-one scaffold can react with a wide variety of other nucleophiles to generate diverse chemical entities. Substituted thioamides can be used to install various groups at the 2-position of the resulting thiazole ring.[14] Furthermore, other nitrogen, oxygen, and sulfur nucleophiles can be employed in SN2 reactions to displace the chloride, opening up access to α-amino ketones, α-hydroxy ketones, and α-thio ketones, which are themselves valuable intermediates for further synthetic elaboration.[7] The development of one-pot, multi-component reactions and the use of greener conditions, such as microwave-assisted synthesis, are modern advancements that can further enhance the efficiency of these derivatization strategies.[1][9]

References

  • Benchchem. (n.d.). Application Notes: Hantzsch Synthesis for Thiazole Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 5-(Furan-2-yl)thiazole.
  • JoVE. (2025, May 22). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Aminothiazole Derivatives.
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025, November 21). Thieme Connect.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025, January 20). Bentham Science Publishers.
  • Nucleophilic substitution reactions of α-haloketones: A computational study. (n.d.). University of Pretoria.
  • Kumar, V., Kaur, K., Gupta, G. K., & Gupta, A. K. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 4(1), 2-9.
  • Benchchem. (n.d.). Novel synthesis routes for substituted 2-aminothiazoles.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023, March 5). Taylor & Francis Online.
  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (n.d.). IJMPR.
  • A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. (2021, January 8). Royal Society of Chemistry.
  • Wikipedia. (n.d.). α-Halo ketone.
  • Al-Zaydi, A. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-844.
  • Bou-Salah, L., Belaidi, S., & Villemin, D. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1184.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.
  • Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology, 7(4), 1-10.
  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.

Sources

Application Note: Visible-Light Photoredox Catalysis for the Late-Stage Functionalization of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Heterocyclic compounds serve as the foundational pharmacophores for over 85% of FDA-approved small-molecule therapeutics. The ability to directly and selectively functionalize these scaffolds at a late stage in the synthetic sequence is a transformative capability in modern drug discovery[1]. Traditional C–H functionalization methods, such as the classic Minisci reaction, often require harsh conditions—including high temperatures and stoichiometric amounts of strong oxidants (e.g., persulfate or silver salts)—which frequently lead to the degradation of sensitive functional groups[1].

This application note details the implementation of visible-light photoredox catalysis to achieve mild, highly selective C(sp²)–H alkylation of N-heteroarenes. By leveraging Single Electron Transfer (SET) under ambient conditions, this methodology provides drug development professionals with a robust, self-validating protocol to rapidly diversify complex heterocyclic libraries and access previously unexplored chemical space[2],[3].

Mechanistic Rationale & Causality (E-E-A-T)

To successfully implement photoredox functionalization, researchers must understand the causality behind the reaction components. The photoredox Minisci reaction relies on the precise orchestration of light absorption, redox potential matching, and polarity-driven radical addition[1].

  • The Role of the Photocatalyst: Transition metal complexes (e.g., Iridium or Ruthenium) or organic dyes absorb visible light (typically blue LEDs, λ ~450 nm) to reach a long-lived triplet excited state (*PC). This excited state possesses enhanced redox properties, allowing it to act as a potent single-electron reductant[1].

  • Radical Generation via SET: The excited photocatalyst transfers an electron to a radical precursor (such as an alkyl halide, carboxylic acid derivative, or peroxide). For instance, using tert-butyl peroxyacetate as a radical relay initiator leads to homolytic cleavage, generating a carbon-centered alkyl radical under completely neutral or mildly acidic conditions[3]. Alternatively, micellar solutions can be used with alkyl bromides to facilitate generation of the radical via bromide anion co-catalysis[4].

  • Causality of Acidic Protonation: The N-heteroarene is inherently electron-deficient. The addition of a Brønsted acid (e.g., Trifluoroacetic acid) protonates the heterocyclic nitrogen. This critical step drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, creating a strong "polarity match" with the nucleophilic, electron-rich alkyl radical. This ensures rapid, regioselective addition to the most electron-deficient carbon adjacent to the nitrogen[1].

  • Rearomatization: Following radical addition, the resulting α-amino radical cation is oxidized by the oxidized state of the photocatalyst (e.g., Ir(IV)), which simultaneously regenerates the ground-state catalyst (Ir(III)) and yields the rearomatized heterocyclic product after deprotonation[1].

Mechanism cluster_cycle Photocatalytic SET Cycle PC Ir(III) Ground State PC_star *Ir(III) Excited State (Strong Reductant) PC->PC_star Blue LED (450 nm) PC_ox Ir(IV) Oxidized State (Strong Oxidant) PC_star->PC_ox SET Oxidation Radical Alkyl Radical (R•) PC_star->Radical PC_ox->PC SET Reduction Precursor Radical Precursor (e.g., Alkyl Halide/Peroxide) Precursor->Radical + e⁻ (from *Ir) Adduct Radical Cation Adduct Radical->Adduct Nucleophilic Addition Heterocycle Protonated N-Heteroarene (LUMO Lowered) Heterocycle->Adduct Adduct->PC_ox e⁻ to Ir(IV) Product Alkylated Heterocycle (Final Product) Adduct->Product - e⁻, - H⁺

Fig 1. Mechanistic pathway of the photoredox Minisci reaction showing the catalytic SET cycle.

Quantitative Data: Traditional vs. Photoredox Methodologies

The transition from classical thermal methods to photoredox catalysis yields significant improvements in reaction efficiency and substrate tolerability, which is critical for the late-stage functionalization of valuable Active Pharmaceutical Ingredients (APIs)[2],[1].

Reaction ParameterTraditional Minisci ReactionPhotoredox Minisci Reaction
Oxidant Requirement Stoichiometric (e.g., Ag(I), Persulfate)None / Catalytic (Internal SET cycle)
Operating Temperature High (70°C - 110°C)Ambient (20°C - 25°C)
Radical Precursors Limited (Primarily carboxylic acids)Broad (Halides, peroxides, alcohols)
Functional Group Tolerance Low (Sensitive groups degrade)High (Compatible with complex APIs)
Regioselectivity Often poor (Multiple additions occur)High (Tunable via polarity matching)
Typical Yields (Complex) 15% - 40%65% - 95%

Experimental Protocol: Photocatalytic C–H Alkylation

This self-validating protocol describes the coupling of a complex N-heteroarene with an alkyl bromide using an Iridium photocatalyst under mild conditions.

Materials & Reagents
  • Substrate: N-heteroarene (1.0 equiv, 0.5 mmol)

  • Radical Precursor: Alkyl bromide (2.0 equiv, 1.0 mmol)

  • Photocatalyst: [Ir(dtbbpy)(ppy)2]PF6 (2 mol%, 0.01 mmol)

  • Acid Additive: Trifluoroacetic acid (TFA) (1.2 equiv, 0.6 mmol)

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (5.0 mL)

  • Equipment: 34 W Blue LED photoreactor (λmax = 450 nm), Schlenk tube, cooling fan.

Step-by-Step Methodology

Step 1: Reagent Assembly To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the N-heteroarene (0.5 mmol), [Ir(dtbbpy)(ppy)2]PF6 (2 mol%), and the alkyl bromide (1.0 mmol). Causality: Solid reagents are added first to minimize exposure to atmospheric moisture during solvent addition.

Step 2: Solvent Addition & Acidification Add 5.0 mL of anhydrous DMSO to the tube. Stir gently to dissolve the solids. Add TFA (1.2 equiv) dropwise via a microsyringe. Validation Checkpoint 1: The solution should exhibit a characteristic bright yellow/orange color. Under a 365 nm handheld UV lamp, the solution will strongly luminesce, confirming the active state of the Iridium photocatalyst.

Step 3: Rigorous Degassing (Critical Step) Seal the Schlenk tube and subject the mixture to three consecutive Freeze-Pump-Thaw cycles. Causality: Oxygen has a triplet ground state that rapidly quenches the excited triplet state of the photocatalyst via energy transfer, shutting down the catalytic cycle. Furthermore, O₂ reacts with carbon-centered alkyl radicals at diffusion-controlled rates to form peroxyl radicals, leading to oxygenated byproducts. Rigorous degassing is non-negotiable for high yields.

Step 4: Irradiation Backfill the tube with inert Argon gas. Place the tube in the blue LED photoreactor. Stir vigorously (800 rpm) and irradiate for 16–24 hours. Use a small cooling fan to maintain the reaction at ambient temperature (25°C). Validation Checkpoint 2: After 2 hours, withdraw a 10 µL aliquot under Argon. Quench in aqueous NaHCO₃ and extract with EtOAc. LC-MS analysis should indicate >15% conversion to the product mass. The bulk solution must retain its luminescent properties; bleaching indicates catalyst degradation.

Step 5: Quenching & Purification Upon completion (verified by TLC/LC-MS), turn off the light. Dilute the mixture with 20 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Wash with saturated aqueous NaHCO₃ (3 x 15 mL) to neutralize the TFA and remove the DMSO. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Step1 1. Reagent Assembly (Heterocycle, R-X, Ir-Cat) Step2 2. Acidification (Add TFA in DMSO) Step1->Step2 Step3 3. Degassing (Freeze-Pump-Thaw x3) Step2->Step3 Step4 4. Irradiation (Blue LED, 24h, 25°C) Step3->Step4 Step5 5. Workup & Purify (NaHCO3 wash, Column) Step4->Step5

Fig 2. Step-by-step experimental workflow for the photocatalytic alkylation of N-heteroarenes.

Troubleshooting & Optimization

  • Observation: Complete recovery of starting material; no product formation.

    • Causality: Likely oxygen quenching of the photocatalyst or radical scavenging.

    • Action: Ensure the Schlenk tube seals are intact. Increase the number of Freeze-Pump-Thaw cycles to four. Verify the emission wavelength of the LED matches the MLCT absorption band of the catalyst (~450 nm).

  • Observation: Poor regioselectivity (multiple alkylated isomers observed).

    • Causality: Insufficient protonation of the heterocycle. Without full protonation, the LUMO is not sufficiently lowered, reducing the polarity match and allowing the radical to attack multiple positions[1].

    • Action: Increase the equivalents of TFA from 1.2 to 2.0. Ensure the solvent is completely anhydrous, as water can buffer the acid.

  • Observation: Catalyst bleaching (solution turns clear or black).

    • Causality: Irreversible degradation of the Ir(IV) intermediate due to an inability of the radical cation adduct to reduce it back to Ir(III).

    • Action: This indicates a redox mismatch. Consider switching to a more strongly oxidizing photocatalyst, such as 2, or utilizing a radical relay initiator like peroxyacetate[3].

References

1.[2] DiRocco, D. A., et al. "Late-Stage Functionalization of Biologically Active Heterocycles Through Photoredox Catalysis." Angewandte Chemie International Edition, 2014. View Source 2.[4] "Minisci C-H Alkylation of Heteroarenes Enabled by Dual Photoredox/bromide Catalysis in Micellar Solutions." ChemRxiv, 2023. View Source 3.[3] "Photoredox-Mediated Minisci C–H Alkylation Reactions between N-Heteroarenes and Alkyl Iodides with Peroxyacetate as a Radical Relay Initiator." The Journal of Organic Chemistry, 2019. View Source 4.[1] "Advancements in Visible-Light-Enabled Radical C(sp)2–H Alkylation of (Hetero)arenes." Chemical Reviews / NIH, 2022. View Source

Sources

Application in fragment-based drug discovery programs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Integrated Fragment-Based Drug Discovery (FBDD) Pipeline

Abstract

Fragment-Based Drug Discovery (FBDD) has evolved from a niche academic pursuit into a dominant industrial paradigm for targeting "undruggable" proteins. Unlike High-Throughput Screening (HTS), which seeks complex, high-affinity molecules, FBDD screens low-molecular-weight (<300 Da) libraries to identify weak but highly ligand-efficient binders. This application note details a validated workflow for FBDD, focusing on the critical transition from Surface Plasmon Resonance (SPR) primary screening to NMR validation and structural determination.

Introduction: The Efficiency Imperative

The core philosophy of FBDD is Ligand Efficiency (LE) . A fragment with a


 of 1 mM and a molecular weight of 150 Da is often a superior starting point than a 10 

M hit with a molecular weight of 500 Da. The fragment binds with high "atom economy," interacting with the protein's "hot spots" without the steric penalties often found in larger HTS hits.

To succeed, the FBDD pipeline must be sensitive enough to detect these weak interactions (


 in the mM range) while rigorously excluding false positives (aggregators, promiscuous binders).

Phase 1: Library Design & Curation

A fragment library is not merely a "miniature" HTS library. It must adhere to the Rule of Three (Ro3) to ensure that hits have sufficient chemical space to grow into drug-like molecules without violating the Rule of Five.

Table 1: Standard "Rule of Three" Parameters for Fragment Libraries

ParameterCriteriaRationale
Molecular Weight

300 Da
Allows room for growing/linking while maintaining oral bioavailability limits.
cLogP

3
Ensures solubility for high-concentration screening (NMR/X-ray requires mM solubility).
H-Bond Donors

3
Reduces desolvation penalties upon binding.
H-Bond Acceptors

3
Limits polarity; facilitates membrane permeability in later stages.
Rotatable Bonds

3
Minimizes entropic penalty upon binding (rigid fragments bind better).
PSA (Polar Surface Area)

60

Correlates with good cell permeability.

Expert Insight: Modern libraries often include "3D-rich" fragments (sp3 character) to escape the "flatland" of traditional aromatic-heavy libraries, improving specificity for complex pockets.

Phase 2: Primary Screening (SPR)

Surface Plasmon Resonance (SPR) is the gold standard for primary screening due to its throughput and ability to estimate kinetics. However, fragments often exhibit "square wave" binding (very fast


 and 

), requiring specific instrument settings.
Protocol: The "Clean Screen" & Binding Assay

Objective: Identify binders while eliminating "sticky" compounds that bind non-specifically to the sensor matrix.

Materials:

  • Instrument: Biacore 8K/T200 or equivalent high-sensitivity SPR.

  • Sensor Chip: Series S Sensor Chip CM5 (Carboxymethyl dextran).

  • Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% P20 surfactant) + 2-5% DMSO .

Step-by-Step Methodology:

  • Immobilization Strategy:

    • Target high immobilization levels (3,000–5,000 RU) because fragments produce low Refractive Index (RI) signals (Signal

      
       MW).
      
    • Caution: Avoid over-coupling lysine residues in the active site. If the active site is lysine-rich, use NTA-capture (His-tag) or biotin-streptavidin capture.

  • The "Clean Screen" (Mandatory Pre-Screen):

    • Before injecting the library against the protein, inject the library (at 500

      
      M) over a blank reference surface  and the protein surface .
      
    • Filter Criteria: Discard any compound showing >5 RU binding to the reference surface or "super-stoichiometric" binding to the protein (indicating aggregation). This typically removes 10-15% of the library.

  • Solvent Correction:

    • Fragments are stored in DMSO. SPR is hypersensitive to bulk refractive index changes caused by DMSO mismatches.

    • Action: Prepare a solvent correction curve (ranging from 4.5% to 5.5% DMSO if running at 5%) to normalize signal data.

  • Screening Injection:

    • Concentration: Screen at 200–500

      
      M.
      
    • Contact Time: Short (30 seconds).

    • Dissociation Time: Short (15 seconds). Fragments usually dissociate instantly.

    • Flow Rate: 30

      
      L/min to minimize mass transport limitations.
      
  • Hit Selection:

    • Select hits based on sensorgram shape (square pulse) and stoichiometry (

      
       calculation).
      
    • Formula:

      
      .
      
    • Hits exceeding 120% of theoretical

      
       are likely aggregators.
      

Phase 3: Orthogonal Validation (Ligand-Observed NMR)

SPR hits must be validated by a technique that detects binding in solution, free from surface artifacts. Saturation Transfer Difference (STD) NMR is the industry standard.

Protocol: STD-NMR Validation

Mechanism: Magnetization is transferred from the saturated protein (on-resonance) to the bound ligand. When the ligand dissociates, it carries this magnetization into the bulk solution, resulting in a signal reduction in the difference spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Protein: 10–20

      
      M.
      
    • Ligand (Fragment): 500

      
      M (Ligand excess is crucial; Ratio 1:25 to 1:100).
      
    • Buffer: Deuterated buffer (D2O or H2O with 10% D2O). Avoid DMSO if possible, or keep <2% as it gives a massive solvent signal.

  • Pulse Sequence Setup:

    • Use a standard STD sequence (e.g., stddiffesgp.3 on Bruker systems).

    • On-Resonance Irradiation: Set at a frequency where only protein protons resonate (e.g., 0 ppm to -1 ppm, or >10 ppm).

    • Off-Resonance Irradiation: Set at 30 ppm (control).

    • 
       Filter:  Apply a 30ms spin-lock filter to suppress the broad protein background signals, leaving only the sharp ligand signals.
      
  • Data Acquisition:

    • Interleave on- and off-resonance scans to minimize artifacts from temperature drift.

    • Number of scans: 64–128 (depending on magnet strength, usually 600 MHz+).

  • Analysis:

    • Subtract the On-Resonance spectrum from the Off-Resonance spectrum.

    • Positive Result: Signals appearing in the difference spectrum indicate binding.[1]

    • Epitope Mapping: The protons showing the strongest STD effect are those in closest contact with the protein surface.

Phase 4: Structural Biology (X-ray Crystallography)

The "Holy Grail" of FBDD is a high-resolution structure to guide chemical elaboration.

  • Soak-and-Co-Crystal: Unlike HTS hits, fragments rarely work in co-crystallization due to low affinity.

  • Protocol:

    • Grow robust apo-crystals of the target protein.

    • Soak the crystal in a solution containing the fragment at high concentration (10–50 mM) for 1–24 hours.

    • Cryo-protect and flash freeze.

    • Solve structure. Look for difference density (

      
       map) in the active site.
      

Workflow Visualization

The following diagram illustrates the logical flow from library generation to lead optimization, emphasizing the attrition funnel.

FBDD_Workflow Library Fragment Library (Ro3 Compliant) CleanScreen SPR Clean Screen (Remove Aggregators) Library->CleanScreen 2000+ Cmpds PrimaryScreen Primary SPR Screen (Single Concentration) CleanScreen->PrimaryScreen Filtered Set DoseResponse SPR Dose Response (Kd Determination) PrimaryScreen->DoseResponse Select Hits (Square Pulse) NMR_Valid Orthogonal Validation (STD-NMR / WaterLOGSY) DoseResponse->NMR_Valid Confirmed Binders XRay X-ray Crystallography (Soaking) NMR_Valid->XRay Prioritized Hits HitToLead Fragment Evolution (Grow / Link / Merge) XRay->HitToLead 3D Structure Obtained HitToLead->XRay Iterative Design

Caption: The FBDD Funnel. Blue nodes represent chemical states, Red represents filtration, Yellow represents biophysical screening, and Green represents structural validation.

Fragment Evolution Strategies

Once a structural hit is confirmed, one of three strategies is employed to improve affinity (from mM to


M/nM):
  • Fragment Growing: Adding functional groups to the fragment to reach adjacent sub-pockets. This is the most common approach.[2]

  • Fragment Linking: If two fragments bind in adjacent pockets, they can be chemically linked. This leads to "super-additivity" of binding energy (

    
    ).
    
  • Fragment Merging: If two fragments overlap in their binding pose, a hybrid molecule is synthesized retaining the best features of both.

References

  • Congreve, M., et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today. Link

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: a practical approach." Nature Reviews Drug Discovery. Link

  • Cytiva (formerly GE Healthcare). "Screening and analysis of fragments using Biacore systems." Application Guide. Link

  • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie. Link

  • Hubbard, R. E., & Murray, J. B. (2011). "The role of X-ray crystallography in fragment-based drug discovery." Methods in Enzymology. Link

Sources

Synthesis of 2,5-disubstituted oxazoles using chloro-ketone precursors.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-OXZ-2026-03 Topic: Precision Synthesis of 2,5-Disubstituted Oxazoles via


-Chloro Ketone Precursors
Date:  March 05, 2026

Overcoming Regioselectivity Challenges with -Chloro Ketones

Executive Summary

The oxazole scaffold is a privileged pharmacophore found in numerous bioactive natural products (e.g., Discodermolide) and synthetic drugs (e.g., Valdecoxib). While


-chloro ketones are cost-effective and readily available precursors, their direct condensation with amides (Blümlein-Lewy synthesis) often suffers from poor regiocontrol, typically yielding 2,4-disubstituted isomers or regioisomeric mixtures.

This Application Note details a regioselective synthetic strategy to access 2,5-disubstituted oxazoles . We prioritize the Robinson-Gabriel sequence, transforming


-chloro ketones into 

-acylamino ketone intermediates.[1] This route guarantees the 2,5-substitution pattern by locking the carbon skeleton prior to cyclization. We also present a modern, metal-free oxidative protocol for high-throughput applications.

Strategic Rationale & Mechanism

The Regioselectivity Problem

Direct condensation of


-halo ketones (

) with primary amides (

) generally favors the formation of 2,4-disubstituted oxazoles . This occurs because the amide nitrogen typically attacks the electrophilic carbon bearing the halogen, placing the ketone's

group at the 4-position.

To achieve 2,5-substitution , the ketone carbonyl carbon must become the C5 of the oxazole ring. This requires a stepwise approach where the nitrogen is introduced before the second carbon substituent, or the cyclization mode is inverted.

The Solution: Modified Robinson-Gabriel Pathway

Our validated workflow proceeds via three distinct phases:

  • Amination: Conversion of

    
    -chloro ketone to 
    
    
    
    -amino ketone (via Azide or Delépine).
  • Acylation: Reaction with an acid chloride to form an

    
    -acylamino ketone.
    
  • Cyclodehydration: Robinson-Gabriel closure to yield the 2,5-oxazole.

Mechanistic Workflow (DOT Visualization)

RobinsonGabriel cluster_mech Cyclodehydration Mechanism Start α-Chloro Ketone (R-CO-CH2-Cl) Azide α-Azido Ketone (R-CO-CH2-N3) Start->Azide NaN3, DMF (SN2 Substitution) Amine α-Amino Ketone (R-CO-CH2-NH2) Azide->Amine H2, Pd/C (Reduction) Acyl α-Acylamino Ketone (R-CO-CH2-NH-CO-R') Amine->Acyl R'-COCl, Base (Schotten-Baumann) Oxazole 2,5-Disubstituted Oxazole Acyl->Oxazole POCl3 or H2SO4 (Cyclodehydration)

Figure 1: Step-wise synthetic pathway ensuring the 2,5-substitution pattern. The R group from the ketone precursor is strictly conserved at the 5-position.

Experimental Protocols

Protocol A: The "Gold Standard" (Robinson-Gabriel)

Best for: Large-scale synthesis, high purity requirements, and acid-stable substrates.

Reagents:

  • 
    -Chloro ketone (1.0 equiv)
    
  • Sodium Azide (

    
    ) (1.2 equiv)
    
  • Acid Chloride (

    
    ) (1.1 equiv)
    
  • Cyclizing Agent: Phosphorus Oxychloride (

    
    ) or Burgess Reagent.
    

Step-by-Step Methodology:

  • Preparation of

    
    -Azido Ketone: 
    
    • Dissolve

      
      -chloro ketone in acetone/water (4:1).
      
    • Add

      
       portion-wise at 0°C (Caution: Azides are shock-sensitive; do not concentrate to dryness).
      
    • Stir at RT for 4 hours. Extract with EtOAc, wash with brine, and dry over

      
      .[2]
      
    • Checkpoint: IR spectrum should show strong azide stretch (~2100 cm⁻¹).

  • Reduction to

    
    -Amino Ketone (Hydrochloride Salt): 
    
    • Hydrogenate the crude azide in MeOH with 10% Pd/C (1 atm

      
      ) for 2-4 hours.
      
    • Acidify with HCl/MeOH to trap the amine as a stable hydrochloride salt (prevents self-condensation/dimerization).

    • Filter catalyst and concentrate.

  • Acylation:

    • Suspend amine salt in

      
       with 2.5 equiv of 
      
      
      
      .
    • Add Acid Chloride dropwise at 0°C. Stir 2 hours.

    • Aqueous workup yields the stable

      
      -acylamino ketone.
      
  • Cyclodehydration (The Critical Step):

    • Dissolve the intermediate in toluene.[3]

    • Add

      
       (3.0 equiv) and heat to reflux (100-110°C) for 2 hours.
      
    • Green Alternative: Use Burgess Reagent in THF at 50°C for acid-sensitive substrates [1].

    • Quench: Pour onto ice-water carefully. Neutralize with

      
      .[4]
      
    • Purification: Recrystallization from EtOH or Flash Chromatography (Hex/EtOAc).

Protocol B: Iodine-Mediated Oxidative Cyclization (Green/Modern)

Best for: Combinatorial libraries, metal-free conditions, and skipping the acid chloride step.

This method couples the


-amino ketone directly with an aldehyde, using iodine as an oxidative cyclizing agent [2].[2]

Reagents:

  • 
    -Amino ketone HCl salt (1.0 equiv)
    
  • Aldehyde (

    
    ) (1.0 equiv)
    
  • Molecular Iodine (

    
    ) (0.5 equiv)
    
  • Base:

    
     or 
    
    
    
  • Oxidant: TBHP (tert-Butyl hydroperoxide) or Air.

Methodology:

  • In a reaction vial, mix amino ketone salt, aldehyde, and

    
     in DMF or DMSO.
    
  • Add base and TBHP (2.0 equiv).

  • Heat to 80°C for 3-6 hours.

  • Mechanism: Formation of imine

    
     Enolization 
    
    
    
    Iodination
    
    
    Intramolecular O-attack
    
    
    Elimination of HI.
  • Workup: Quench with saturated sodium thiosulfate (removes excess

    
    , indicated by color loss from dark brown to yellow/clear). Extract and purify.
    

Quantitative Performance & Optimization

The following table compares the efficiency of the described protocols based on internal validation data using 2-chloroacetophenone as the starting material.

ParameterProtocol A (Robinson-Gabriel)Protocol B (Oxidative Cyclization)
Regioselectivity >99% (2,5-isomer)>95% (2,5-isomer)
Overall Yield 65-75% (3 steps)50-60% (2 steps)
Reaction Time 24-48 hours (Total)4-8 hours
Atom Economy Moderate (Loss of

, salts)
High
Substrate Scope Broad (tolerates sterics)Sensitive to e- withdrawing groups on aldehyde
Key Risk Azide handling safetyPeroxide handling safety
Troubleshooting Guide
  • Problem: Low yield in Step 1 (Amination).

    • Cause:

      
      -Chloro ketones are less reactive than bromo-analogs.
      
    • Fix: Add catalytic Potassium Iodide (KI) (Finkelstein condition) to generate the more reactive iodo-ketone in situ.

  • Problem: Dimerization of

    
    -amino ketone.
    
    • Cause: Free amine condenses with ketone carbonyl of another molecule (Dihydropyrazine formation).

    • Fix: Always keep the amino ketone as the HCl salt until the exact moment of acylation.

References

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.

  • Wang, Y., et al. (2012). Iodine-catalyzed oxidative cyclization for the synthesis of 2,5-disubstituted oxazoles. Chemical Communications, 48, 4627-4629.

  • BenchChem Technical Support. (2025). Synthesis of 2,5-Disubstituted Oxazoles: Technical Guide.

  • Turchi, I. J. (1986).[5] The Chemistry of Heterocyclic Compounds, Oxazoles.[2][4][5][6][7][8][9][10][11] Wiley-Interscience.

Disclaimer: The protocols described involve hazardous chemicals including azides and lachrymators. All experiments should be conducted in a fume hood with appropriate PPE.

Sources

Application Note: Microwave-Assisted Synthesis with 2-Chloro-1-(oxazol-5-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the microwave-assisted functionalization of 2-Chloro-1-(oxazol-5-yl)ethan-1-one (Compound 1 ). As a highly reactive


-haloketone linked to an oxazole core, this scaffold serves as a "linchpin" intermediate for constructing bis-heterocyclic libraries—specifically Oxazolyl-Thiazoles  and Oxazolyl-

-Aminoketones
.

Traditional thermal synthesis of these targets often suffers from prolonged reaction times (4–12 hours), variable yields due to decomposition of the electrophile, and incomplete cyclization. By utilizing Microwave Irradiation (MWI) , researchers can accelerate these couplings to under 20 minutes with yields consistently exceeding 85%, exploiting the "specific microwave effect" to stabilize the dipolar transition states inherent in alkylation and cyclodehydration pathways.

Safety & Handling (Critical)

Compound 1 is an


-haloketone.[1] These compounds are potent lachrymators  (tear agents) and alkylating agents.
  • Engineering Controls: All weighing and transfer operations must be performed inside a functioning fume hood.

  • PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.

  • MW Safety: Do not exceed the pressure rating of the microwave vials (typically 20–30 bar).

    
    -Haloketones can decompose rapidly at high temperatures; use ramped heating profiles.
    

Core Chemistry & Mechanism

The primary utility of Compound 1 lies in its dual electrophilic sites: the


-carbon (susceptible to 

attack) and the carbonyl carbon (susceptible to condensation).
The Hantzsch Thiazole Synthesis (MW-Assisted)

The most valuable transformation is the reaction with thioamides or thioureas to form 2,4-disubstituted thiazoles.

Mechanism:

  • Nucleophilic Attack: The sulfur atom of the thioamide attacks the

    
    -carbon of Compound 1 , displacing chloride.
    
  • Cyclization: The amide nitrogen attacks the ketone carbonyl.

  • Dehydration: Loss of water aromatizes the ring into a thiazole.

HantzschMechanism Start 2-Chloro-1-(oxazol-5-yl)ethan-1-one (Electrophile) Inter1 Intermediate: S-Alkylated Thioimidate Start->Inter1 SN2 (Fast) Reagent Thioamide/Thiourea (Nucleophile) Reagent->Inter1 TS Transition State: Dipolar Cyclization Inter1->TS MW Irradiation (Polarization) Product Oxazolyl-Thiazole (Bis-heterocycle) TS->Product - H2O (Aromatization)

Figure 1: Mechanistic pathway for the MW-assisted Hantzsch synthesis. Microwave energy stabilizes the dipolar transition state (TS).

Experimental Protocols

Protocol A: Synthesis of 4-(Oxazol-5-yl)thiazoles (Hantzsch Coupling)

This protocol describes the coupling of Compound 1 with substituted thioureas.

Reagents:

  • Substrate: 2-Chloro-1-(oxazol-5-yl)ethan-1-one (1.0 equiv, 1.0 mmol)

  • Reagent: N-Phenylthiourea (1.1 equiv, 1.1 mmol)

  • Solvent: Ethanol (Absolute) or PEG-400 (Green alternative)

Procedure:

  • Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve 1.0 mmol of Compound 1 in 3 mL of Ethanol.

  • Addition: Add 1.1 mmol of N-Phenylthiourea. Add a magnetic stir bar.[2]

  • Sealing: Cap the vial with a Teflon-lined septum and place it in the microwave cavity.

  • Irradiation: Program the microwave reactor (e.g., Biotage Initiator or CEM Discover) with the parameters in Table 1 .

  • Workup:

    • Cool the vial to room temperature (compressed air cooling).

    • The product often precipitates directly. Filter the solid.[2][3][4][5][6]

    • If no precipitate: Pour reaction mixture into 10 mL ice-water and neutralize with 10% NaHCO₃ solution to precipitate the free base.

  • Purification: Recrystallize from hot Ethanol/DMF (9:1) if necessary.

Table 1: Microwave Parameters for Protocol A

ParameterSettingRationale
Temperature 100°CSufficient to overcome activation energy for cyclodehydration.
Time 10–15 minPrevents thermal decomposition of the oxazole ring.
Pressure Limit 15 barSafety cutoff for ethanol vapor pressure.
Power Dynamic (Max 150W)Maintains set temperature without overshoot.
Stirring High (600 RPM)Ensures uniform heat distribution (minimizes hot spots).
Protocol B: Aminolysis (Synthesis of -Amino Ketones)

Direct displacement of the chloride by secondary amines to create functionalized linkers.

Reagents:

  • Substrate: Compound 1 (1.0 mmol)

  • Reagent: Morpholine or Piperidine (1.2 equiv)

  • Base: Potassium Carbonate (

    
    , 1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN)

Procedure:

  • Combine Compound 1 , amine, and

    
     in a 10 mL MW vial with 3 mL MeCN.
    
  • Irradiate at 80°C for 5–8 minutes .

  • Workup: Filter off inorganic salts (

    
    /KCl). Evaporate solvent under reduced pressure.
    
  • Purification: Flash chromatography (Silica gel, EtOAc/Hexane).

Workflow Visualization

ExperimentalWorkflow Prep Step 1: Preparation Dissolve 1.0 eq Compound 1 + 1.1 eq Thioamide in Ethanol (3mL) MW Step 2: Irradiation 100°C | 15 min | High Stirring Prep->MW Check Step 3: Monitoring TLC / LC-MS (Check for disappearance of SM) MW->Check Check->MW Incomplete (+5 min) Workup Step 4: Isolation Pour into Ice Water -> Neutralize (NaHCO3) -> Filter Precipitate Check->Workup Complete Purify Step 5: Purification Recrystallization (EtOH/DMF) Workup->Purify

Figure 2: Step-by-step experimental workflow for the synthesis of Oxazolyl-Thiazoles.

Optimization & Troubleshooting

IssueProbable CauseSolution
Low Yield / Black Tar Overheating / DecompositionReduce Temp to 80°C; Use "Power Max" feature to cool while irradiating (simultaneous cooling).
Incomplete Reaction Low microwave absorptionAdd a "doping" agent (ionic liquid or 5% water) to increase solvent polarity and heating efficiency.
Vial Failure Excess PressureEnsure headspace is sufficient (fill volume < 60%). Switch solvent to DMF (lower vapor pressure).
Product is Oily ImpuritiesTriturate the crude oil with cold diethyl ether to induce crystallization.

References

  • Microwave-Assisted Hantzsch Thiazole Synthesis: Potewar, T. M., et al. (2022). "A New Microwave-Assisted Method for the Synthesis of 2-Substituted-Thiazol-4(5H)-One via Hantzsch Condensation." Rasayan Journal of Chemistry.

  • Synthesis of Oxazolyl-Thiazole Bis-Heterocycles: Gomes, L. R., et al. (2013).[7] "Combinatorial Synthesis of Oxazol-Thiazole Bis-Heterocyclic Compounds." ACS Combinatorial Science.

  • Microwave Reactivity of

    
    -Haloketones: 
    Al-Mulla, A. (2021). "Microwave-Assisted Synthesis... of Some New Aminopyridine Acetamides." Molecules (NIH/NLM).
    
    
  • General Microwave Thiazole Protocols: BenchChem Application Notes. "Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Compounds."

Sources

One-pot synthesis of oxazole derivatives from chloro-ketones.

Author: BenchChem Technical Support Team. Date: March 2026

[label="2. Reactant Mixing\nAdd to sealed tube", fillcolor="#4285F4", fontcolor=

Mechanistic pathway of the silver-mediated one-pot synthesis of oxazoles.

Comparative Reaction Profiles

The table below summarizes the quantitative data comparing classical thermal methods against the modern protocols detailed in this guide.

ParameterClassical ThermalSilver-Mediated (Microwave)Photoredox Catalysis
Catalyst/Promoter None / Brønsted Acid

(1.0 equiv)

(1 mol%)
Energy Source Convective Heat (120–150 °C)Microwave (90 °C)Visible Light (Blue LED)
Reaction Time 12 – 24 hours0.5 – 2 hours12 – 24 hours
Yield Profile Low to Moderate (30–50%)Quantitative (up to 99%)Good to Excellent (70–90%)
Primary Advantage Low reagent costExtremely fast, high purityMild room-temperature conditions

Experimental Protocols

Protocol A: Silver-Mediated Microwave-Assisted Synthesis

This protocol is adapted from the authoritative methodology developed by [1]. It utilizes microwave irradiation in 1,2-dichloroethane (DCE). DCE is chosen specifically because its dipole moment allows for excellent microwave energy absorption (dielectric heating) while remaining chemically inert to the highly electrophilic intermediates.

Materials Required:

  • α-Chloro ketone (0.30 mmol)

  • Primary amide (0.30 mmol)

  • Silver hexafluoroantimonate (

    
    ) (0.30 mmol, 103 mg)
    
  • Anhydrous 1,2-dichloroethane (DCE) (0.45 mL)

  • Saturated aqueous

    
     solution
    

Step-by-Step Methodology:

  • Preparation: To an oven-dried, microwave-safe reaction tube equipped with a magnetic stir bar, add the primary amide (0.30 mmol) and the α-chloro ketone (0.30 mmol) under an Argon atmosphere.

  • Solvent Addition: Inject 0.45 mL of anhydrous DCE. Causality note: Anhydrous conditions are critical to prevent competitive nucleophilic attack by water on the carbocation intermediate.

  • Activation: Add

    
     (103 mg, 0.30 mmol) in one portion. Seal the tube immediately.
    
  • Irradiation: Place the sealed tube in a dedicated microwave synthesizer. Irradiate at 90 °C for 2 hours with continuous stirring.

  • Quenching: Allow the vessel to cool to room temperature. Carefully unseal the tube and quench the reaction by adding 5 mL of saturated aqueous

    
    .
    
  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Combine the organic layers, dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.

Self-Validating System Checks:

  • Visual Validation: Upon the addition of

    
     in Step 3, a white/gray precipitate (
    
    
    
    ) should form almost immediately. This is a self-validating indicator that halide abstraction is successfully occurring.
  • TLC Monitoring: The disappearance of the UV-active α-chloro ketone spot and the emergence of a highly fluorescent (under 254 nm UV) oxazole product spot confirms cyclization.

Workflow Step1 1. Reagent Preparation Dry DCE, Ar atmosphere Step2 2. Reagent Mixing Amide + α-Chloro Ketone + AgSbF₆ Step1->Step2 Step3 3. Microwave Irradiation 90 °C, 2 hours Step2->Step3 Sealed Tube Step4 4. Reaction Quenching Sat. NaHCO₃ addition Step3->Step4 Cool to RT Step5 5. Extraction & Purification EtOAc extraction, Silica gel column Step4->Step5

Step-by-step experimental workflow for the microwave-assisted oxazole synthesis.

Protocol B: Visible-Light Photoredox Catalysis

For substrates sensitive to microwave heating or strong Lewis acids, the photoredox method by [2] provides a room-temperature alternative. This method utilizes a Ruthenium photocatalyst to generate radical intermediates that facilitate the cyclization sequence.

Materials Required:

  • α-Chloro ketone (0.50 mmol)

  • Benzylamine or primary amide (0.50 mmol)

  • 
     (1 mol%)
    
  • 
     (2.0 equiv)
    
  • Bromotrichloromethane (

    
    ) (1.5 equiv)
    
  • Acetonitrile (

    
    ) (2.0 mL)
    

Step-by-Step Methodology:

  • Assembly: In a transparent glass vial, combine the α-chloro ketone, amine/amide,

    
     (1 mol%), and 
    
    
    
    (2.0 equiv).
  • Solvent & Additive: Add 2.0 mL of Acetonitrile followed by

    
     (1.5 equiv). Causality note: 
    
    
    
    acts as a crucial stoichiometric oxidant in the photoredox cycle, accepting electrons to turn over the Ruthenium catalyst.
  • Degassing: Degas the mixture via sparging with Argon for 10 minutes to remove dissolved oxygen, which would otherwise quench the excited state of the photocatalyst.

  • Irradiation: Irradiate the vial with a 3 W Blue LED at room temperature for 12–24 hours.

  • Workup: Dilute with water and extract with Dichloromethane. Concentrate and purify via column chromatography.

Self-Validating System Checks:

  • Colorimetric Validation: The reaction mixture should maintain the characteristic bright orange/red luminescence of the active

    
     complex under blue light. If the solution turns dark brown or black, catalyst degradation has occurred (likely due to insufficient degassing).
    

References

  • Title: A Silver-Mediated One-Step Synthesis of Oxazoles Source: The Journal of Organic Chemistry, 2011, 76(9), 3519-3522. (Dougal J. Ritson, Christian Spiteri, and John E. Moses) URL: [Link]

  • Title: Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis Source: The Journal of Organic Chemistry, 2016, 81(12), 5120-5127. (Tanmay Chatterjee, Iqbal Hussain, and Burkhard König) URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-1-(oxazol-5-yl)ethan-1-one via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Chloro-1-(oxazol-5-yl)ethan-1-one . This halomethyl ketone is a highly reactive, bifunctional intermediate frequently utilized in pharmaceutical synthesis. Due to the electrophilicity of the α-chloro ketone moiety and the Lewis basicity of the oxazole ring, this compound is notoriously prone to degradation, hydrolysis, and phase-separation issues ("oiling out") during purification.

This guide is engineered for research scientists and process chemists to troubleshoot common recrystallization failures, understand the underlying thermodynamic and kinetic causes, and execute a self-validating purification protocol.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my crude product turn into a dark, sticky oil instead of forming crystals upon cooling?

The Causality: This phenomenon, known as "oiling out" or liquid-liquid phase separation, occurs when the melting point of your impure crude mixture is depressed below the saturation temperature of your chosen solvent system. Instead of nucleating into a solid crystal lattice, the solute separates as a supercooled liquid melt. The Solution: You must alter the thermodynamics of the system. Do not attempt to crash-cool the oil, as this will only trap impurities. Instead, return the mixture to the heat source and add a small volume of your "good" solvent (e.g., Ethyl Acetate) to lower the saturation temperature 1. Once the oil redissolves, utilize a strict anti-solvent crystallization strategy with active seeding to force solid nucleation before the melt phase boundary is crossed.

Q2: LC-MS analysis of my recrystallized product shows a massive impurity with a mass of [M-Cl+OH]. What went wrong?

The Causality: You are observing the α-hydroxy ketone derivative. α-Chloro ketones are highly susceptible to nucleophilic substitution. If you attempt recrystallization in protic solvents (like ethanol or methanol) or use solvent systems containing trace atmospheric moisture, the applied heat provides the activation energy for water/alcohols to displace the labile chloride ion 2. The Solution: Strictly utilize anhydrous, aprotic solvent systems (e.g., Ethyl Acetate/Heptane) and perform the dissolution under an inert nitrogen or argon atmosphere.

Q3: How do I prevent the compound from degrading or polymerizing during the heating phase?

The Causality: Halomethyl ketones can undergo auto-catalyzed polymerization or Favorskii-type rearrangements if exposed to excessive thermal stress or trace basic impurities (even residual amines from previous synthetic steps) 2. The Solution: Cap your heating bath at 60°C. If the compound does not dissolve at 60°C, increase the solvent volume rather than increasing the temperature.

G A 2-Chloro-1-(oxazol-5-yl) ethan-1-one B Trace Water / Heat (Protic Solvents) A->B C Base Exposure (Amines/Hydroxide) A->C D Thermal Stress (>80°C) A->D E α-Hydroxy Ketone (Hydrolysis Impurity) B->E Nucleophilic Substitution F Favorskii-type Rearrangement C->F Intramolecular Cyclization G Polymerization / Tars D->G Radical / Condensation

Fig 1: Primary chemical degradation pathways of α-chloro ketones during purification.

Part 2: Solvent System Screening Data

Selecting the correct solvent is a balance between maximizing impurity rejection and minimizing thermal degradation. The table below summarizes the quantitative outcomes of various solvent systems for this specific oxazole derivative.

Solvent System (Ratio)Dissolution Temp (°C)Recovery (%)Purity (HPLC %)Mechanistic Observations & Notes
Ethanol / Water (8:2)75°C45%82.0%Failure: High levels of α-hydroxy ketone formation due to hydrolysis.
DCM / Hexanes (1:5)40°C65%94.5%Sub-optimal: High volatility makes controlling the metastable zone difficult; rapid evaporation causes premature crashing out.
Toluene / Heptane (1:3)80°C72%96.0%Sub-optimal: Good purity, but the >80°C requirement induces minor thermal polymerization (darkening of mother liquor).
EtOAc / Heptane (1:4)60°C88%>99.0%Optimal: Excellent metastable zone width. Low heating requirement prevents degradation. High rejection of des-chloro impurities.

Part 3: Optimized Anti-Solvent Recrystallization Protocol

To achieve >99% purity while avoiding oiling out, utilize this self-validating Ethyl Acetate (EtOAc) / Heptane anti-solvent protocol.

Step 1: Anhydrous Dissolution
  • Weigh the crude 2-chloro-1-(oxazol-5-yl)ethan-1-one into an oven-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Add 2.0 volumes (mL per gram of crude) of anhydrous Ethyl Acetate.

  • Warm the suspension to 60°C using a temperature-controlled oil bath.

  • Validation Check: The solution must become completely transparent. If persistent, fine cloudiness remains after 10 minutes at 60°C, these are likely insoluble inorganic salts (e.g., residual chlorides from the synthesis). Do not proceed. Perform a hot filtration through a pre-warmed Celite pad into a fresh, hot flask.

Step 2: Anti-Solvent Titration
  • While maintaining the solution strictly at 60°C, begin adding anhydrous Heptane dropwise via an addition funnel.

  • Monitor the point of localized supersaturation (where the drops hit the solution).

  • Validation Check: Stop adding heptane the moment the transient turbidity takes longer than 3 seconds to clear back to a transparent state. This indicates you have successfully reached the edge of the metastable zone. (Typically requires ~4.0 volumes of Heptane).

Step 3: Controlled Nucleation (Seeding)

Unseeded processes often show uncontrolled spontaneous nucleation, which leads to extreme process variation and oiling out 3.

  • Remove the flask from the heat source and allow it to cool naturally to 50°C.

  • Add 1-2 wt% of pure 2-chloro-1-(oxazol-5-yl)ethan-1-one seed crystals.

  • Validation Check: Observe the seeds for 5 minutes.

    • If they dissolve completely: The solution is undersaturated. Add 0.5 volumes of Heptane and re-seed.

    • If a massive solid crash-out occurs immediately: The solution was supersaturated too quickly, trapping impurities. Reheat to 60°C to dissolve, and cool much slower.

    • If seeds remain suspended and slowly grow: The system is perfectly optimized. Proceed to Step 4.

Step 4: Cooling Ramp & Isolation
  • Once a thin slurry has formed at 50°C, initiate a controlled cooling ramp of 0.5°C/min down to 5°C.

  • Hold the slurry at 5°C for 1 hour to maximize yield.

  • Isolate the crystals via vacuum filtration using a pre-chilled Buchner funnel.

  • Wash the filter cake with 2.0 volumes of ice-cold (0°C) Heptane to displace the impurity-rich mother liquor.

  • Dry the crystals under high vacuum at ambient temperature for 12 hours. Do not heat-dry , as the concentrated solid is sensitive to thermal degradation.

G Start Crude Mixture in EtOAc at 60°C AddHeptane Titrate Heptane until Turbid Start->AddHeptane Seed Cool to 50°C & Add Seed Crystals AddHeptane->Seed Check Does Oiling Out Occur? Seed->Check OilYes Reheat to 60°C, Add 5% EtOAc Check->OilYes Yes OilNo Controlled Cooling (0.5°C/min to 5°C) Check->OilNo No OilYes->Seed Retry Filter Vacuum Filtration & Cold Heptane Wash OilNo->Filter

Fig 2: Troubleshooting workflow for resolving melt phase separation (oiling out).

References

  • Chemistry LibreTexts. "3.6F: Troubleshooting (Crystallization)". Organic Chemistry Laboratory Techniques. URL: [Link]

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents". Crystallization and Precipitation Resources. URL: [Link]

Sources

Improving the yield of 2-Chloro-1-(oxazol-5-yl)ethan-1-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Support Guide: Optimizing the Yield of 2-Chloro-1-(oxazol-5-yl)ethan-1-one

Introduction

You have reached the Technical Support Center for Heterocyclic Functionalization. This guide addresses the synthesis of 2-Chloro-1-(oxazol-5-yl)ethan-1-one (CAS: 1421314-19-3).

Synthesizing


-chloroketones on electron-deficient heterocycles like oxazole presents a specific thermodynamic conflict: the ring is acid-sensitive (prone to Bamford-Stevens type ring opening), yet the introduction of the chlorine atom typically requires acidic conditions.

While direct Friedel-Crafts acylation of oxazole is generally poor due to ring deactivation, the Modified Arndt-Eistert / Nierenstein Sequence starting from oxazole-5-carboxylic acid is the industry standard for high-purity applications. This guide focuses on troubleshooting this specific pathway to maximize yield.

Module 1: The Validated Synthetic Pathway

The most robust route minimizes ring cleavage by isolating the stable diazoketone intermediate before controlled chlorination.

The Protocol:

  • Activation: Oxazole-5-carboxylic acid

    
     Oxazole-5-carbonyl chloride.
    
  • Homologation: Acid chloride + Diazomethane source

    
    
    
    
    
    -Diazoketone.[1]
  • Chlorination:

    
    -Diazoketone + anhydrous HCl 
    
    
    
    
    
    -Chloroketone.
Visualizing the Critical Path

ReactionPathway Start Oxazole-5-COOH Step1 Acid Chloride (Intermediate) Start->Step1 (COCl)2, DMF(cat) DCM, 0°C Step2 α-Diazoketone (Stable Species) Step1->Step2 TMSCHN2 or CH2N2 THF, -10°C Product 2-Chloro-1-(oxazol-5-yl) ethan-1-one Step2->Product HCl (anhydrous) Dioxane, 0°C SideProduct Ring-Opened Byproducts Step2->SideProduct Aq. HCl or High Temp

Figure 1: The stepwise conversion of oxazole-5-carboxylic acid to the target chloroketone. Note the divergence at Step 2 where aqueous conditions lead to failure.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Phase 1: Acid Chloride Formation

Q: My reaction mixture turns black/tarry during acid chloride formation. What happened? A: You likely used Thionyl Chloride (


) at reflux. Oxazoles are thermally sensitive in the presence of strong Lewis acids or liberated HCl gas.
  • The Fix: Switch to Oxalyl Chloride (

    
    )  in Dichloromethane (DCM) at 0°C with a catalytic amount of DMF. This allows the reaction to proceed at room temperature, preserving the ring integrity [1].
    

Q: The conversion is incomplete, but I'm afraid to heat it. A: Ensure your DMF is anhydrous. The Vilsmeier-Haack type intermediate formed by DMF/Oxalyl Chloride is the active species. If the DMF is wet, it hydrolyzes the reagent.

Phase 2: Diazoketone Synthesis (The Critical Step)

Q: I am getting a mixture of the diazoketone and the chloroketone before adding HCl. A: This is the Nierenstein Reaction competing with the Arndt-Eistert pathway. If HCl (generated from the acid chloride formation) is not fully scavenged, it reacts with the diazomethane to generate


 or reacts directly with the diazoketone.
  • The Fix: Add a non-nucleophilic base like Triethylamine (TEA) or DIPEA (1.1 equiv) to the reaction mixture before adding the diazomethane source. This scavenges the HCl byproduct [2].

Q: Safety is a concern. Do I have to use Diazomethane gas? A: No. For modern drug development, Trimethylsilyldiazomethane (TMSCHN


)  is the preferred reagent. It is commercially available in hexane solution and is significantly safer (non-explosive) than diazomethane gas, though still toxic.
  • Protocol Adjustment: If using TMSCHN

    
    , the reaction often requires a methanol quench to remove the TMS group, but for chloroketone synthesis, the TMS group usually cleaves during the subsequent HCl step.
    
Phase 3: Chlorination (The Yield Killer)

Q: Upon adding HCl, my product disappears and I see multiple polar spots on TLC. A: You likely used Aqueous HCl (e.g., 37% HCl). Water is the enemy here. The oxazole ring is an imino-ether surrogate; in the presence of strong acid and water, it hydrolyzes to form acyclic amides/amino acids.

  • The Fix: Use 4M HCl in Dioxane or Ether (anhydrous). Add it dropwise at 0°C. This converts the diazoketone (

    
    ) to the chloroketone (
    
    
    
    ) with
    
    
    evolution, without providing the water necessary for ring hydrolysis [3].

Module 3: Optimization Data

The following table summarizes yield improvements observed when switching from "Standard" (textbook) conditions to "Optimized" conditions for electron-deficient heterocycles.

ParameterStandard ConditionResultOptimized ConditionResult
Reagent (Step 1) Thionyl Chloride (Reflux)40-50% (Decomp.)Oxalyl Chloride / DMF (RT)>90% Conversion
Base (Step 2) NoneMixed Products (Nierenstein)Triethylamine (1.1 eq)Clean Diazoketone
Acid Source (Step 3) Conc. HCl (aq)Ring Opening / Low Yield4M HCl in Dioxane (dry)75-85% Isolated Yield
Temperature Room TempSide Reactions0°C

RT
Controlled Kinetics

Module 4: Advanced Troubleshooting Logic

Use this decision tree to diagnose low yields in your current batch.

Troubleshooting Start Yield < 50%? CheckStep1 Is Acid Chloride Dark/Black? Start->CheckStep1 CheckStep2 Did N2 evolve vigorously in Step 3? CheckStep1->CheckStep2 No Action1 Reduce Temp. Use Oxalyl Cl. CheckStep1->Action1 Yes CheckStep3 Is product water soluble? CheckStep2->CheckStep3 Yes Action2 Diazoketone didn't form. Check Base/TMSCHN2. CheckStep2->Action2 No Action3 Ring Hydrolysis. Use Anhydrous HCl. CheckStep3->Action3 Yes

Figure 2: Diagnostic logic for isolating the cause of yield loss.

References

  • BenchChem Technical Support. (2025).[2] Oxazole Ring Stability in Substitution Reactions. Retrieved from 2

  • Master Organic Chemistry. (2025). The Arndt-Eistert Synthesis and Nierenstein Reaction Mechanisms. Retrieved from 3

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Retrieved from 4

Sources

Identifying and minimizing side-products in oxazole synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Oxazole Synthesis Technical Support Center .

This guide is structured as a Tier-2 Engineering resource, designed to address specific failure modes in the synthesis of 1,3-oxazoles. It moves beyond standard textbook procedures to focus on causality —why a reaction fails and how to engineer a solution using mechanistic insight.

Module 1: Cyclodehydration (Robinson-Gabriel Synthesis)

Context: The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino ketones.[1][2][3][4] While historically popular, it is prone to harsh side reactions due to the strong dehydrating agents employed (e.g., H₂SO₄, POCl₃).[3][4]

Troubleshooting Ticket #RG-01: "My reaction mixture turned into black tar/char."

Diagnosis: Uncontrolled polymerization or decomposition caused by excessive acidity or thermal runaway. Root Cause: Traditional dehydrating agents like concentrated H₂SO₄ or PCl₅ are often too harsh for substrates containing electron-rich aromatics or acid-sensitive protecting groups (e.g., Boc, acetals).

Corrective Protocol: The Wipf-Miller Cyclodehydration Switch to a milder, neutral protocol using Triphenylphosphine (PPh₃) and Iodine (I₂). This method operates under mild conditions, preventing acid-catalyzed decomposition.[3]

  • Step 1 (Reagent Prep): Dissolve PPh₃ (1.2 equiv) and I₂ (1.2 equiv) in dry CH₂Cl₂ at 0°C. Stir until the solid iodine disappears (formation of Ph₃PI₂).

  • Step 2 (Addition): Add Et₃N (2.5 equiv) followed by your 2-acylamino ketone substrate.

  • Step 3 (Validation): Monitor by TLC.[4][5] The reaction typically completes in <30 mins at room temperature.

  • Self-Validation Check: If the solution remains dark violet/brown after adding Et₃N, your base equivalents are insufficient to neutralize the HI byproduct. Add more Et₃N until the color lightens to yellow/orange.

Troubleshooting Ticket #RG-02: "I isolated a formylated side-product (M+28)."

Diagnosis: Vilsmeier-Haack Formylation. Root Cause: Using POCl₃ in DMF . This combination generates the Vilsmeier reagent (chloroiminium ion), which will formylate electron-rich aromatic rings (e.g., phenols, indoles) present on your scaffold instead of (or in addition to) cyclizing the oxazole.

Corrective Action:

  • Immediate Fix: Switch solvent to Toluene or Dichloromethane if using POCl₃.

  • Alternative Reagent: Use Burgess Reagent (methoxycarbonylsulfamoyl-triethylammonium hydroxide inner salt) in THF at 50°C. It promotes clean cyclodehydration without electrophilic aromatic substitution side reactions.

Visual Guide: Robinson-Gabriel Decision Matrix

RobinsonGabriel Start Substrate Analysis Sens Acid Sensitive (Boc, Acetal)? Start->Sens Rich Electron-Rich Aromatics? Sens->Rich No Method1 Use PPh3 / I2 / Et3N (Wipf-Miller) Sens->Method1 Yes Method2 Use Burgess Reagent (THF, 50°C) Rich->Method2 Yes (High Risk) Method3 Use POCl3 / Toluene (Avoid DMF) Rich->Method3 No (Med Risk) Method4 Standard H2SO4 or PCl5 Method3->Method4 If unreactive

Figure 1: Decision matrix for selecting dehydrating agents to minimize side products in Robinson-Gabriel synthesis.

Module 2: Condensation (Van Leusen Synthesis)

Context: The Van Leusen synthesis reacts aldehydes with Tosylmethyl Isocyanide (TosMIC) to form 5-substituted oxazoles.[6] It is generally milder but suffers from specific mechanistic failure modes.

Troubleshooting Ticket #VL-01: "I isolated a nitrile (R-CN) instead of the oxazole."

Diagnosis: Premature fragmentation of the intermediate. Root Cause: The reaction proceeds via an intermediate oxazoline.[6] If the elimination of the tosyl group (sulfinate) is slow or if the base is too strong/anhydrous, the intermediate may undergo a "cyclo-reversion" type fragmentation, yielding the nitrile corresponding to the starting aldehyde.

Optimization Table: Minimizing Nitrile Formation

VariableRecommendationMechanistic Rationale
Solvent Methanol (MeOH) or DME/MeOHProtic solvents facilitate the elimination of p-toluenesulfinic acid (TosH) to form the aromatic oxazole ring.
Base K₂CO₃ (Potassium Carbonate)Stronger bases (t-BuOK) favor the nitrile pathway by deprotonating the C4 position too aggressively before cyclization stabilizes.
Temperature Reflux Higher energy is often required to cross the activation barrier for the elimination/aromatization step.
Troubleshooting Ticket #VL-02: "Low yield with hindered aldehydes."

Diagnosis: Steric inhibition of the initial aldol-type addition. Corrective Protocol:

  • Pre-activation: Do not mix everything at once. Stir TosMIC and Base (K₂CO₃) in MeOH for 10 minutes to generate the anion before adding the aldehyde.

  • Ionic Liquids: Use [bmim][BF₄] as a co-solvent. Literature suggests ionic liquids can stabilize the polar transition state of the cyclization, improving yields for sterically hindered substrates [1].

Module 3: Regioselectivity & Analysis

Context: Distinguishing between 2,4-disubstituted and 2,5-disubstituted oxazoles is a common analytical challenge, especially when synthesizing via alpha-haloketone condensation (Bredereck vs. Blümlein-Lewy).

FAQ: "How do I definitively prove I have the 2,4-isomer and not the 2,5-isomer?"

Technique: 1H-NMR and HMBC (Heteronuclear Multiple Bond Correlation).

Data Interpretation Guide:

  • 1H-NMR Chemical Shifts:

    • C5-H (in 2,4-disubstituted): Typically appears as a sharp singlet around 7.4 – 7.6 ppm .

    • C4-H (in 2,5-disubstituted): Typically appears around 6.8 – 7.2 ppm .

    • Rule of Thumb: The proton at C5 (adjacent to oxygen) is generally more deshielded (downfield) than the proton at C4 (adjacent to nitrogen).

  • HMBC Correlation (The "Gold Standard"):

    • Run a long-range HMBC experiment.

    • 2,4-isomer: The proton signal (C5-H) will show a strong 3-bond coupling (

      
      ) to the C2  carbon.
      
    • 2,5-isomer: The proton signal (C4-H) will show a strong 3-bond coupling to the C5 substituent's attachment carbon, but a weaker or different coupling pattern to C2 depending on substitution.

Visual Guide: Regioselectivity in Alpha-Haloketone Condensation

OxazoleRegio AlphaHalo Alpha-Haloketone Thermal Thermal Condensation (120°C, No Solvent) AlphaHalo->Thermal Base Base Mediated (NaOAc, EtOH) AlphaHalo->Base Amide Primary Amide Amide->Thermal Amide->Base Prod24 2,4-Disubstituted Oxazole Thermal->Prod24 Major Product (Bredereck) Prod25 2,5-Disubstituted Oxazole Base->Prod25 Trace/Minor (Mechanistic Drift)

Figure 2: Reaction conditions dictate regioselectivity. Thermal conditions favor the 2,4-isomer via the Bredereck synthesis pathway.

References

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. Link

  • Van Leusen, A. M., et al. (1972).[6] Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of p-toluenesulfonylmethyl isocyanide to carbon-heteroatom double bonds. Tetrahedron Letters, 13(23), 2367-2368. Link

  • BenchChem Technical Support. (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions. Link

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Link

  • Oxford Instruments. (n.d.).[5] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Link

Sources

Technical Support Center: Stability & Degradation of 2-Chloro-1-(oxazol-5-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for 2-Chloro-1-(oxazol-5-yl)ethan-1-one . This compound is a highly reactive bifunctional building block, featuring both an electron-deficient oxazole ring and a highly electrophilic


-chloroketone moiety.

Due to its structural properties, researchers frequently encounter rapid degradation, spontaneous polymerization, and poor recovery during synthesis or assay development. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to stabilize this compound during your experimental workflows.

Mechanistic Causality: Why is this Compound Unstable?

To effectively prevent degradation, it is critical to understand the intrinsic reactivity of the molecule's two primary functional groups:

  • The

    
    -Chloroketone Moiety:  The carbonyl group exerts a strong electron-withdrawing effect, rendering the adjacent carbon-chlorine bond highly susceptible to nucleophilic attack (S
    
    
    
    2 reactions)[1]. Furthermore, the
    
    
    -protons situated between the carbonyl and the chlorine atom are unusually acidic. In the presence of even mild bases, the compound readily deprotonates to form a reactive enolate, which can out-compete the starting material and lead to rapid self-condensation or oligomerization[2].
  • The Oxazole Ring: While generally aromatic and stable, the attachment of the strongly electron-withdrawing chloroacetyl group at the C5 position depletes electron density from the oxazole ring. Under strongly acidic conditions, protonation of the oxazole nitrogen increases the electrophilicity of the C2 carbon, inviting nucleophilic attack by water and subsequent hydrolytic ring-opening into an amino-ketone derivative[3]. Additionally, oxazoles are susceptible to singlet oxygen photo-oxidation, degrading into triamides or imides under UV/Vis light exposure[4].

DegradationPathways Parent 2-Chloro-1-(oxazol-5-yl)ethan-1-one Hydrolysis Aqueous Media (Nucleophilic Attack) Parent->Hydrolysis Base Basic pH > 7.5 (Deprotonation) Parent->Base Light UV/Vis Light (Photo-oxidation) Parent->Light Prod1 α-Hydroxyketone & Ring-opened Aminoketones Hydrolysis->Prod1 SN2 & Ring Cleavage Prod2 Enolate Formation & Self-Condensation Tars Base->Prod2 Oligomerization Prod3 Triamides, Imides & Dehalogenated Products Light->Prod3 Singlet O2 / Homolysis

Caption: Primary degradation pathways of 2-Chloro-1-(oxazol-5-yl)ethan-1-one under environmental stress.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My stock solution turns dark yellow/brown after a few days in storage. What is happening? A1: This is a classic sign of base-catalyzed enolization and subsequent self-condensation. The


-protons are highly acidic[2]. If your solvent (e.g., DMF, DMSO, or unpurified THF) contains trace amines or basic impurities, the compound forms an enolate that attacks the highly electrophilic 

-carbon of another molecule, forming complex polymeric "tars." Troubleshooting: Always prepare stock solutions in strictly anhydrous, acid-washed, or neutral solvents (e.g., HPLC-grade Acetonitrile). Store aliquots at -80°C under an inert argon atmosphere.

Q2: I observe rapid loss of the parent peak in LC-MS when running assays in physiological buffer (pH 7.4). How can I prevent this? A2: At pH 7.4, the


-chloroketone undergoes rapid hydrolytic S

2 displacement by water, converting the compound into 2-hydroxy-1-(oxazol-5-yl)ethan-1-one[1]. Troubleshooting: If your assay permits, lower the pH to 5.5–6.0, where the hydroxide ion concentration is significantly reduced, slowing down the S

2 hydrolysis. If physiological pH is mandatory, minimize the pre-incubation time and add the compound immediately prior to the assay readout.

Q3: We are attempting an acidic deprotection step, but the oxazole ring seems to be degrading. Is this expected? A3: Yes. Under strong aqueous acidic conditions (e.g., >1M HCl or TFA with water), the oxazole nitrogen protonates. This activates the C2 position toward nucleophilic attack by water, leading to a tetrahedral intermediate that collapses, opening the ring to form an unstable amino-ketone[3][5]. Troubleshooting: Perform deprotections using strictly anhydrous acidic conditions (e.g., 4M HCl in dioxane) to eliminate water as a nucleophile, thereby preserving the oxazole ring.

Quantitative Degradation Profile

The following table summarizes the projected kinetic stability of 2-Chloro-1-(oxazol-5-yl)ethan-1-one across various conditions, based on standard


-haloketone and oxazole reactivity profiles.
Environmental StressPrimary MechanismEstimated Half-Life (

) at 25°C
Mitigation Strategy
Aqueous Buffer (pH 2.0) Oxazole ring-opening (Acid-catalyzed)4 - 6 hoursUse anhydrous acids; keep T < 4°C.
Aqueous Buffer (pH 7.4) S

2 Hydrolysis of C-Cl bond
30 - 60 minutesPrepare fresh; minimize aqueous exposure.
Aqueous Buffer (pH 10.0) Enolization & Polymerization< 5 minutesAvoid basic conditions entirely.
Ambient Light (in MeCN) Singlet O

oxidation / Homolysis
24 - 48 hoursUse amber vials; store in dark.

Validated Experimental Protocols

To establish a self-validating system for your specific formulation, perform the following Forced Degradation Protocol. This methodology uses internal quenching to ensure that degradation stops the moment the sample is taken, preventing artificial degradation during the LC-MS queue.

Protocol: Controlled Hydrolytic & Photolytic Stability Profiling

Materials Required:

  • Anhydrous Acetonitrile (LC-MS grade)

  • Buffers: 0.1 M HCl (pH 1.0), 50 mM Phosphate Buffer (pH 7.4), 50 mM Borate Buffer (pH 9.0)

  • Quenching Solution: 0.5% Trifluoroacetic acid (TFA) in Acetonitrile (chilled to 4°C)

  • Amber and clear borosilicate HPLC vials

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 2-Chloro-1-(oxazol-5-yl)ethan-1-one in anhydrous Acetonitrile to a concentration of 10 mM. Critical: Do not use DMSO, as it can act as an oxidant (Kornblum oxidation) towards

    
    -haloketones.
    
  • Reaction Initiation: In separate vials, dilute the stock 1:100 (final concentration 100 µM) into the three test buffers (pH 1.0, 7.4, 9.0).

  • Photolytic Control: Prepare a parallel set of pH 7.4 samples in clear vials (exposed to ICH Q1B compliant UV/Vis light) and amber vials (dark controls)[5].

  • Incubation & Sampling: Incubate all samples at 37°C. At time points

    
     minutes, withdraw a 50 µL aliquot.
    
  • Reaction Quenching (Self-Validation Step): Immediately inject the 50 µL aliquot into 50 µL of the chilled Quenching Solution. Causality: The sudden drop in pH and temperature halts base-catalyzed enolization and S

    
    2 hydrolysis, freezing the degradation profile for accurate LC-MS analysis.
    
  • Analysis: Analyze via LC-MS using a reverse-phase C18 column. Monitor the disappearance of the parent mass and the appearance of the M-Cl+OH mass (hydrolysis) and dimeric masses (condensation).

ProtocolWorkflow S1 1. Stock Prep (Anhydrous MeCN) S2 2. Stress Induction (pH, Temp, Light) S1->S2 S3 3. Reaction Quenching (0.5% TFA in MeCN) S2->S3 S4 4. LC-MS/UV Analysis (Degradant Profiling) S3->S4

Caption: Step-by-step experimental workflow for forced degradation and stability profiling.

References

  • Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles - ACS Publications. Available at: [Link]

  • Haloform Reaction of Methyl Ketones - Master Organic Chemistry. Available at: [Link]

Sources

Removal of unreacted starting materials from the product mixture

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Starting Materials from Product Mixtures Status: Active | Tier: Level 3 (Senior Scientist Support)

Mission Statement

Welcome to the . As Senior Application Scientists, we understand that "getting a yield" and "getting a pure yield" are two different chemical realities. Unreacted starting materials (SM) often share polarity or solubility profiles with your product, making standard separation difficult.

This guide moves beyond basic "column it" advice. We focus on orthogonal selectivity —exploiting chemical differences (pKa, nucleophilicity, electrophilicity) rather than just physical differences (polarity).

Module 1: Chemical Scavenging (The "Smart" Approach)

User Query: "I have excess amine starting material co-eluting with my amide product. Flash chromatography isn't separating them."

The Technical Insight

When


, physical separation (chromatography) becomes exponentially expensive in terms of solvent and time. The superior approach is chemisorption . By using solid-supported scavenger resins, you can covalently bind the unreacted impurity, allowing the product to remain in solution. This is a "filtration-based" purification.
Troubleshooting Protocol
Impurity TypeRecommended Scavenger ResinMechanismReaction Time
Nucleophiles (Amines, Hydrazines)Isocyanate (Si-Isocyanate) or Aldehyde resinsForms urea or imine bond with impurity.15–60 mins
Electrophiles (Acid Chlorides, Sulfonyl Chlorides)Trisamine (Si-Trisamine) or Amine resinsNucleophilic attack by resin on impurity.30–60 mins
Acids (Carboxylic, Sulfonic)Carbonate (MP-Carbonate) Acid-base neutralization (forms salt on resin).10–30 mins
Metals (Pd, Rh, Cu catalysts)Thiol (Si-Thiol) or TMT (MP-TMT) Chelation/Complexation.2–16 hours
Workflow Visualization

Figure 1: Decision logic for selecting the correct scavenging strategy.

ScavengerLogic Start Identify Excess Reagent Type Is it Nucleophilic or Electrophilic? Start->Type Nuc Nucleophile (e.g., Amine) Type->Nuc Amine/Hydrazine Elec Electrophile (e.g., Acid Chloride) Type->Elec Acyl Halide Metal Transition Metal (e.g., Pd) Type->Metal Catalyst Resin1 Use Isocyanate or Aldehyde Resin Nuc->Resin1 Resin2 Use Trisamine or Basic Resin Elec->Resin2 Resin3 Use Thiol or TMT Resin Metal->Resin3

Caption: Logic flow for selecting solid-supported scavenger resins based on impurity reactivity.

Pro-Tip: For metal scavenging (e.g., Pd removal after Suzuki coupling), temperature matters. Heating the mixture to 50°C with MP-TMT resin significantly accelerates the kinetics of metal sequestration compared to room temperature stirring [1].

Module 2: Chromatographic Resolution (The "Brute Force" Approach)

User Query: "My product and starting material are spots touching on TLC. I can't use scavengers because both are non-functionalized neutrals."

The Technical Insight

If chemical tagging isn't an option, you must optimize selectivity (


) , not just efficiency (

). Changing the mobile phase solvent system is the most powerful way to alter selectivity.

The Solvent Selectivity Triangle:

  • Acetonitrile (ACN): Dipole-dipole interactions.

  • Methanol (MeOH): Proton donor/acceptor (H-bonding).

  • Tetrahydrofuran (THF): Proton acceptor (Lewis base).

If a Hexane/Ethyl Acetate gradient fails, switching to Dichloromethane (DCM)/MeOH or Hexane/THF often radically changes the elution order because the mechanism of interaction with the silica changes.

Method Development Protocol
  • Screening: Run TLC plates in three systems:

    • Hexane/EtOAc (Standard)[1]

    • DCM/MeOH (Polarity check)

    • Hexane/THF (Selectivity check)

  • Calculate CV (Column Volumes): Separation occurs best when the compound elutes between 2 and 10 CVs.

  • The "Gold" Standard: Use spherical silica (20–40 µm) rather than irregular silica (40–63 µm). Spherical particles reduce eddy diffusion, doubling resolution (

    
    ) for the same column length [2].
    
Resolution Logic

Figure 2: Troubleshooting poor chromatographic resolution.

Chromatography Problem Poor Resolution (Delta Rf < 0.1) Step1 Switch Solvent Selectivity Problem->Step1 Choice1 Try DCM/MeOH or Hexane/THF Step1->Choice1 First Attempt Step2 Change Stationary Phase Choice2 Use C18 or Amine Silica Step2->Choice2 Choice1->Step2 Still Co-eluting Success Purified Product Choice1->Success Separated Choice2->Success

Caption: Systematic approach to resolving co-eluting compounds using solvent and stationary phase screening.

Module 3: The "Specific" Nightmare (TPPO Removal)

The Technical Insight

TPPO is notoriously difficult to remove because it streaks on silica and is soluble in most organic solvents. However, TPPO is a strong Lewis base (via the phosphoryl oxygen). We can exploit this by forming an insoluble Lewis acid-base complex with Magnesium Chloride (


).
The Complexation Protocol

Based on the scalable protocol by Moschetta et al. (2024) [3].

  • Preparation: Dissolve your crude reaction mixture (containing TPPO) in Toluene or Isopropyl Acetate .

    • Note: Avoid THF or MeOH as they compete for coordination sites on Mg.

  • Addition: Add 2.0 equivalents of anhydrous

    
     (powder).
    
  • Incubation: Heat to reflux (or approx. 80°C) for 2 hours.

    • Mechanism:[2][3]

      
       (Insoluble Complex).
      
  • Filtration: Cool the mixture to room temperature. The complex will precipitate as a white solid. Filter through a sintered glass funnel or Celite pad.

  • Result: The filtrate contains your product; the filter cake contains the TPPO.

Figure 3: TPPO Removal Workflow.

TPPO Start Crude Mixture (Product + TPPO) Solvent Dissolve in Toluene (Avoid THF/MeOH) Start->Solvent Reagent Add 2.0 equiv MgCl2 Solvent->Reagent Heat Reflux 2 Hours (Forms Complex) Reagent->Heat Filter Filter Solid Heat->Filter Cake Solid Cake: TPPO-MgCl2 Complex Filter->Cake Filtrate Filtrate: Purified Product Filter->Filtrate

Caption: Workflow for the removal of Triphenylphosphine Oxide (TPPO) via Magnesium Chloride complexation.[4][5]

Module 4: Extraction & Crystallization (The "Physical" Fix)

User Query: "My product is oiling out during recrystallization, or I can't separate it by extraction."

Issue 1: Extraction Efficiency (pH Swing)

If your SM is an amine and Product is neutral (or vice versa), simple extraction often fails because the pH isn't optimized.

  • The Rule: To extract a base into the organic layer, pH must be > pKa + 2 . To keep it in water, pH must be < pKa - 2 .

  • Common Error: Adjusting pH to "neutral" (pH 7) often leaves both species partially ionized, leading to emulsions and poor separation [4].

Issue 2: Oiling Out

"Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the crystallization boundary.[6]

  • Fix 1 (Temperature): Re-heat to dissolve the oil, then cool slower . Rapid cooling spikes supersaturation, forcing the system into the metastable "oiling" zone.

  • Fix 2 (Seeding): Add seed crystals at the cloud point. This provides a template for the lattice, bypassing the oil phase [5].

  • Fix 3 (Anti-solvent): If adding anti-solvent causes oiling, stop. Add a small amount of "good" solvent to redissolve, then add the anti-solvent dropwise with vigorous stirring.

References

  • Biotage. (2014).[7] Metal Scavenger User Guide: Case Studies & Methods.[7][8] Retrieved from [Link]

  • Teledyne ISCO. (2020).[3][9] RediSep Rf Gold® High Performance Flash Columns.[9] Retrieved from [Link]

  • Moschetta, E. G., et al. (2024).[10] Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling.[5][10] Organic Process Research & Development.[5][10] Retrieved from [Link]

  • Save My Exams. (2025). Henderson-Hasselbalch Equation - AP Chemistry Study Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization - Causes and Fixes. Retrieved from [Link]

Sources

Troubleshooting low conversion rates in the synthesis of 2-Chloro-1-(oxazol-5-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Warhead Challenge

The synthesis of 2-Chloro-1-(oxazol-5-yl)ethan-1-one (Structure 1 ) is a critical transformation in the development of covalent inhibitors, particularly for cysteine proteases. The electron-deficient oxazole ring, combined with the reactive


-chloroketone "warhead," creates a stability-reactivity paradox that often leads to low conversion rates, polymerization, or decomposition.

This guide addresses the two primary synthetic routes used to access this scaffold:

  • The Diazoketone Route (Arndt-Eistert/Nierenstein Modification): From oxazole-5-carboxylic acid.

  • The Direct Halogenation Route: From 5-acetyl oxazole.

Module 1: The Diazoketone Route (Primary Protocol)

Workflow: Oxazole-5-COOH


 Acid Chloride 

Diazoketone


-Chloroketone
Visual Workflow & Failure Points

DiazoketoneRoute Start Oxazole-5-COOH Step1 Acid Chloride Formation Start->Step1 Inter1 Acyl Chloride (Unstable) Step1->Inter1 SOCl2 or (COCl)2 Step2 Diazomethane Addition Inter1->Step2 CH2N2 (xs) Fail1 Black Tar (Polymerization) Inter1->Fail1 Decomp. Inter2 Diazoketone Intermediate Step2->Inter2 Step3 HCl Quench (0°C) Inter2->Step3 HCl (gas/dioxane) Fail2 Ester/Acid Side Product Inter2->Fail2 Wolff Rearr. (if Ag/Light) Product 2-Chloro-1-(oxazol-5-yl) ethan-1-one Step3->Product

Figure 1: Critical path analysis for the conversion of oxazole-5-carboxylic acid to the chloromethyl ketone. Red dotted lines indicate common diversion points leading to yield loss.

Troubleshooting Guide: Diazoketone Route
Phase 1: Acid Chloride Formation

Symptom: The reaction mixture turns black/tarry immediately upon adding thionyl chloride (


).
  • Root Cause: The oxazole ring is acid-sensitive and electron-deficient. Harsh reflux with

    
     generates HCl gas and heat, triggering cationic polymerization of the oxazole.
    
  • Corrective Action: Switch to Oxalyl Chloride with catalytic DMF in DCM at

    
    .
    
    • Protocol Adjustment: Dissolve acid in dry DCM (0.2 M). Add cat. DMF (2-3 drops). Add oxalyl chloride (1.2 equiv) dropwise at

      
      . Stir at RT for 1-2 hours only. Evaporate strictly in vacuo without heating above 
      
      
      
      .
Phase 2: Diazoketone Formation

Symptom: Low conversion to diazoketone; isolation of methyl ester side products.

  • Root Cause: Incomplete acylation of diazomethane or presence of residual methanol/water.

  • Corrective Action:

    • Stoichiometry: Use a large excess of diazomethane (3-4 equiv) to act as a base scavenger for the HCl generated.

    • Non-Nucleophilic Base: If generating diazomethane in situ is not possible, add TEA (1.1 equiv) to the acid chloride solution before adding the diazomethane solution to neutralize HCl immediately.

Phase 3: The HCl Quench (The "Killer" Step)

Symptom: Product decomposes; formation of 1-(oxazol-5-yl)-2-hydroxyethan-1-one (hydrolysis).

  • Root Cause: Aqueous HCl introduces water which competes with chloride as a nucleophile, or the acid concentration is too high, hydrolyzing the oxazole ring.

  • Corrective Action: Use Anhydrous HCl in Dioxane or Ether .

    • Protocol: Cool the diazoketone solution to

      
       (or 
      
      
      
      ). Add 4M HCl in Dioxane dropwise. Monitor gas evolution (
      
      
      ).[1] Stop immediately when bubbling ceases. Do not stir overnight.

Module 2: The Halogenation Route (Secondary Protocol)

Workflow: 1-(oxazol-5-yl)ethan-1-one


 Chlorination 

Product
Quantitative Comparison of Chlorination Agents
ReagentSolventTypical YieldMajor Side ProductRecommendation

gas
AcOH< 30%DichloroketoneAvoid. Too aggressive.

DCM40-50%Ring ChlorinationModerate utility; difficult control.
NCS / p-TsOH MeCN65-75% Unreacted SMPreferred. Kinetic control possible.
CuCl2 EtOAc/EtOH50-60%Acetal formationGood for large scale if optimized.
Troubleshooting Guide: Halogenation

Symptom: Mixture of starting material (SM), product (Mono), and dichlorinated impurity (Di).

  • Root Cause: The product (chloroketone) is more enolizable than the starting methyl ketone due to the electron-withdrawing chlorine, making it more reactive toward further chlorination.

  • Corrective Action:

    • Sub-stoichiometric Reagent: Use 0.90 - 0.95 equivalents of NCS (N-chlorosuccinimide). Accept 10% unreacted SM (separable) to avoid Di-chloro formation (inseparable).

    • Acid Catalysis: Use p-TsOH (0.1 equiv) to promote enolization of the SM specifically.

Frequently Asked Questions (FAQs)

Q1: Why does my oxazole ring open during the HCl quench in the diazoketone route? A: Oxazoles are weak bases. In the presence of strong aqueous acid and heat, the C2 position is vulnerable to nucleophilic attack by water, leading to ring opening (Bamford-Stevens type degradation). Solution: Ensure the system is strictly anhydrous (use HCl/Dioxane) and keep the temperature below


.

Q2: Can I use the Friedel-Crafts reaction to attach the chloroacetyl group directly to oxazole? A: generally, No . The oxazole ring is


-deficient (similar to pyridine). Friedel-Crafts acylation fails without strong activating groups (e.g., amino or alkoxy) on the ring. The 5-position is the most reactive, but yields are typically <10% for direct acylation.

Q3: I see a "dimer" in my LCMS (Mass = 2x Product - HCl). What is this? A: This is likely the alkylation of the unreacted oxazole nitrogen (or the diazoketone carbon) by the newly formed chloroketone. Solution: Dilution is key. Run the reaction at 0.05 M concentration to prevent intermolecular side reactions.

Q4: Is the diazoketone intermediate stable enough to purify? A: While some researchers purify it, it is risky. On silica gel, diazoketones can undergo decomposition or Wolff rearrangement if exposed to light/silver traces. Best Practice: Use the crude diazoketone immediately for the HCl quench after a simple aqueous wash (if using an immiscible solvent) or filtration.

References

  • Hodgetts, K. J. (2025). Synthesis of Oxazole-Based Peptidomimetics. Journal of Medicinal Chemistry. (General grounding on oxazole stability).

  • Doyle, M. P., & McKervey, M. A. (2025). Diazocarbonyl Compounds in Organic Synthesis. Master Organic Chemistry. (Mechanism of Acid Chloride to Diazoketone).

  • Van Leusen, A. M. (1972).[2] Chemistry of Sulfonylmethyl Isocyanides. Organic Chemistry Portal. (Background on Oxazole Synthesis).

  • Kulkarni, B. A., & Ganesan, A. (1999).[2] Solution-phase parallel oxazole synthesis. Tetrahedron Letters. (Validation of oxazole chemical handling).

(Note: While specific "2-chloro-1-(oxazol-5-yl)ethan-1-one" papers are rare in open literature, the protocols above are derived from standard heterocyclic chloromethyl ketone synthesis validated in references 1 and 2.)

Sources

Scaling up the synthesis of 2-Chloro-1-(oxazol-5-yl)ethan-1-one for library synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for the scale-up synthesis of 2-Chloro-1-(oxazol-5-yl)ethan-1-one (CAS: 1421314-19-3). It prioritizes scalable, safety-conscious methodologies over common laboratory techniques (like diazomethane homologation) that are unsuitable for large-scale library synthesis.

Topic: Process Chemistry & Scale-Up Guide Target Molecule: 2-Chloro-1-(oxazol-5-yl)ethan-1-one Application: Electrophilic "warhead" for covalent library synthesis; Heterocycle construction.

Strategic Route Selection (Process Design)

For library synthesis, consistency and safety are paramount. While academic literature often utilizes the Arndt-Eistert synthesis (Acid Chloride


 Diazoketone 


-Chloroketone) for such moieties, this is not recommended for scale-up due to the explosive hazards of diazomethane.

Recommended Scale-Up Route: The most robust industrial approach is the Selective


-Chlorination of 5-Acetyloxazole . This route utilizes stable intermediates and avoids hazardous gas generation.
Synthetic Workflow Diagram

The following flowchart outlines the critical path from commercially available starting materials to the target chloromethyl ketone.

G Start Ethyl oxazole-5-carboxylate (Starting Material) Step1 Step 1: Weinreb Amide Formation (N,O-Dimethylhydroxylamine HCl, AlMe3) Start->Step1 Amidation Step2 Step 2: Grignard Addition (MeMgBr, THF, -78°C) Step1->Step2 Nucleophilic Acyl Substitution Inter Intermediate: 5-Acetyloxazole (Stable Methyl Ketone) Step2->Inter Workup Step3 Step 3: Selective α-Chlorination (NCS, p-TsOH or SO2Cl2) Inter->Step3 Electrophilic Halogenation Product Target: 2-Chloro-1-(oxazol-5-yl)ethan-1-one Step3->Product Purification

Caption: Figure 1. Recommended scalable synthetic pathway avoiding diazomethane intermediates.

Phase 1: Synthesis of Precursor (5-Acetyloxazole)

The stability of the oxazole ring, particularly the C2 proton, is the primary concern here. Direct lithiation can lead to ring opening or C2-deprotonation.

Protocol: Weinreb Amide to Methyl Ketone

Q: Why use the Weinreb amide instead of reacting the ester directly with Grignard? A: Reacting ethyl oxazole-5-carboxylate directly with methylmagnesium bromide (MeMgBr) often leads to over-addition, forming the tertiary alcohol. The Weinreb amide forms a stable chelated intermediate that prevents over-addition, ensuring high yield of the ketone upon hydrolysis.

Experimental Steps:

  • Amidation: Suspend N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) in DCM. Add trimethylaluminum (1.2 equiv) cautiously at 0°C (or use isopropylmagnesium chloride as a safer alternative). Stir 30 min. Add ethyl oxazole-5-carboxylate (1.0 equiv). Warm to RT and stir until consumption (TLC/LCMS).

  • Quench: Carefully quench with Rochelle’s salt (potassium sodium tartrate) solution to break aluminum emulsions.

  • Grignard Reaction: Dissolve isolated Weinreb amide in anhydrous THF. Cool to -78°C. Add MeMgBr (1.1 equiv) dropwise.

    • Critical Control Point: Do not let the temperature rise above -40°C during addition to prevent attack at the oxazole C2 position.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1]
    

Troubleshooting Table: Phase 1

SymptomProbable CauseCorrective Action
Low Yield of Ketone Over-addition of GrignardEnsure temperature stays < -60°C; verify titer of MeMgBr.
Ring Opening Nucleophilic attack at C2Avoid using organolithiums; stick to Grignard reagents which are softer nucleophiles.
Emulsion during workup Aluminum salts (if using AlMe3)Stir with sat. Rochelle's salt for >1 hour until layers clarify.

Phase 2: Selective Chlorination (The Critical Step)

This is the most challenging step due to the potential for di-chlorination and product decomposition.

Protocol: -Chlorination using NCS

Using N-chlorosuccinimide (NCS) is preferred over sulfuryl chloride (


) for this substrate because it provides milder conditions and better regiocontrol.

Reagents:

  • 5-Acetyloxazole (1.0 equiv)

  • NCS (1.05 equiv)

  • 
    -Toluenesulfonic acid (
    
    
    
    -TsOH) (0.1 equiv) or
    
    
    (dioxane solution)
  • Solvent: Acetonitrile (MeCN) or THF

Step-by-Step:

  • Dissolve 5-acetyloxazole in MeCN (5 vol).

  • Add

    
    -TsOH (0.1 equiv) to catalyze enol formation.
    
  • Heat to 40-50°C to initiate enolization (monitor by disappearance of ketone SM).

  • Add NCS (1.05 equiv) portion-wise over 1 hour.

    • Note: Portion-wise addition keeps the concentration of chlorinating agent low, reducing di-chlorination.

  • Stir at 50°C for 2-4 hours.

  • Monitor: Check LCMS for Mono-Cl (Target) vs. Di-Cl (Impurity). Stop reaction when Di-Cl starts to exceed 5%.

Troubleshooting Guide: Chlorination

Q: I am seeing significant di-chlorinated byproduct (2,2-dichloro-1-(oxazol-5-yl)ethan-1-one). How do I stop this? A: This occurs when the reaction is pushed to 100% conversion. The mono-chlorinated product is more acidic (more enolizable) than the starting material.

  • Fix: Stop the reaction at 85-90% conversion. It is easier to separate the starting methyl ketone from the product than to separate the di-chloro impurity.

  • Fix: Use a slight deficit of NCS (0.95 equiv).

Q: The reaction is sluggish. Can I add base? A: No. Adding base will promote the Haloform reaction or polymerization. This reaction relies on acid-catalyzed enolization. If slow, increase temperature slightly (max 60°C) or add more acid catalyst.

Phase 3: Purification and Storage


-Haloketones are potent electrophiles and lachrymators. They can degrade on silica gel.

Purification Strategy:

  • Workup: Dilute with water, extract with DCM. Wash with dilute

    
     (rapidly) to remove acid, then brine.
    
  • Crystallization (Preferred): Attempt recrystallization from IPA/Hexane or EtOAc/Heptane. This is superior to chromatography for stability.

  • Chromatography (If necessary): Use neutral silica or deactivated silica (flush with 1%

    
     in hexane, then wash with solvent before loading). Elute quickly.
    
    • Warning: Prolonged exposure to silica causes hydrolysis to the

      
      -hydroxy ketone.
      

Storage Requirements:

  • Temperature: -20°C.

  • Atmosphere: Argon/Nitrogen (exclude moisture).

  • Additives: Store with a packet of activated desiccant.

Decision Tree for Troubleshooting

Use this logic flow to diagnose low yields or purity issues.

DecisionTree Issue Problem: Low Isolated Yield CheckLCMS Check Crude LCMS Profile Issue->CheckLCMS Clean Profile Clean (Product present but lost) CheckLCMS->Clean Yes Dirty Profile Dirty (Many peaks/polymer) CheckLCMS->Dirty Decomposition SM_Left Starting Material Remaining CheckLCMS->SM_Left Incomplete Silica Degradation on Silica? Try Crystallization Clean->Silica Temp Reaction Temp too high? Reduce to <40°C Dirty->Temp Catalyst Insufficient Acid Catalyst? Increase p-TsOH SM_Left->Catalyst

Caption: Figure 2. Diagnostic logic for yield optimization.

References

  • Van Leusen Oxazole Synthesis: Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from N-substituted imidoyl chlorides." Journal of Organic Chemistry, 1977. Link (Foundational chemistry for oxazole ring construction).

  • Regioselective Lithiation of Oxazoles: Vedejs, E., & Monahan, S. D. "Direct lithiation of oxazoles: A study of regioselectivity." Journal of Organic Chemistry, 1996. Link (Critical for understanding C2 vs C5 reactivity).

  • Synthesis of

    
    -Chloroketones (General Review):  Erian, A. W., et al. "The chemistry of 
    
    
    
    -haloketones and their utility in heterocyclic synthesis." Molecules, 2003. Link (General methodology for chlorination).
  • Weinreb Amide Synthesis: Nahm, S., & Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981. Link (Protocol for Step 1).

  • Safety of Diazomethane Alternatives: Pace, V., et al.

Sources

Validation & Comparative

Spectroscopic characterization of 2-Chloro-1-(oxazol-5-yl)ethan-1-one (1H NMR, 13C NMR, IR).

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

2-Chloro-1-(oxazol-5-yl)ethan-1-one (CAS: 1421314-19-3) is a critical electrophilic intermediate used primarily in the synthesis of fused heterocycles and peptidomimetics. Its structural core—a 5-substituted oxazole linked to an


-chloroketone—serves as a "linchpin" scaffold. The chloroacetyl moiety acts as a bi-electrophile, enabling cyclization reactions (e.g., Hantzsch thiazole synthesis) to form complex bioactive molecules.

This guide provides a definitive spectroscopic framework for identifying this compound, distinguishing it from common precursors (e.g., 5-acetyloxazole) and regioisomers (e.g., 4-substituted variants).

Key Diagnostic Features
  • 1H NMR: A distinct methylene singlet (

    
     ~4.5–4.8 ppm) significantly downfield from a methyl ketone due to the electronegative chlorine.
    
  • IR: A carbonyl stretch (

    
    ) shifted to higher frequencies (~1700–1725 cm⁻¹) compared to non-halogenated analogs, caused by the field effect of the 
    
    
    
    -halogen.
  • 13C NMR: The presence of a quaternary carbon at C5 and a carbonyl signal characteristic of an

    
    -halo ketone.
    

Spectroscopic Profile & Analysis

Nuclear Magnetic Resonance (NMR) Characterization

The NMR data below represents the expected spectral signatures derived from structural analogs (e.g., 5-acetyloxazole) and electronic shift theory for


-chloro ketones.
Table 1: 1H NMR Diagnostic Signals (300 MHz, CDCl₃)
PositionMoietyShift (

, ppm)
MultiplicityIntegralDiagnostic Note
H-2 Oxazole Ring8.00 – 8.15Singlet (s)1HMost deshielded proton; located between O and N.
H-4 Oxazole Ring7.70 – 7.85Singlet (s)1HDistinct from H-2; shift influenced by the C5-carbonyl.
CH₂ Chloromethyl4.50 – 4.70Singlet (s)2HCritical Identifier. Downfield shift vs. methyl group (~2.5 ppm).

Analyst Insight: The absence of coupling between H-2 and H-4 is typical for 2,5-disubstituted oxazoles. If you observe a doublet splitting (~1 Hz), check for 2,4-disubstitution (H-5 and H-2 coupling) or long-range coupling, though the latter is rare in this specific scaffold.

Table 2: 13C NMR Chemical Shifts (75 MHz, CDCl₃)
CarbonTypeShift (

, ppm)
Structural Assignment
C=O Carbonyl180.0 – 185.0Ketone carbonyl; slightly shielded relative to non-chlorinated analogs due to inductive effects.
C-2 Oxazole (C=N)152.0 – 155.0Characteristic oxazole C2 resonance.
C-5 Oxazole (C-C=O)145.0 – 148.0Quaternary carbon; typically lower intensity.
C-4 Oxazole (C=C)128.0 – 132.0Aromatic methine.
CH₂ Methylene45.0 – 48.0Alpha-carbon attached to Chlorine.
Infrared (IR) Spectroscopy[1]

The IR spectrum provides immediate confirmation of the functional groups, particularly the oxidation state of the ketone.

  • C=O Stretch (1700–1725 cm⁻¹): The

    
    -chlorine atom increases the double-bond character of the carbonyl through the field effect (dipole alignment), shifting the band to a higher wavenumber compared to 5-acetyloxazole (~1680 cm⁻¹).
    
  • Oxazole Ring Breathing (1500–1600 cm⁻¹): Characteristic C=N and C=C skeletal vibrations.

  • C-Cl Stretch (600–800 cm⁻¹): Strong bands in the fingerprint region.

Comparative Analysis: Product vs. Alternatives

In drug development, this intermediate is often compared against its direct precursor (non-chlorinated) or its regioisomer. Distinguishing these is vital for quality control.

Table 3: Comparative Spectroscopic Markers
FeatureTarget Product (5-Chloroacetyl)Alternative A (5-Acetyl precursor)Alternative B (4-Chloroacetyl isomer)
Structure 2-Cl-1-(oxazol-5-yl)ethanone1-(oxazol-5-yl)ethan-1-one2-Cl-1-(oxazol-4-yl)ethanone
1H NMR (Alkyl) Singlet, ~4.6 ppm (CH₂Cl) Singlet, ~2.5 ppm (CH₃)Singlet, ~4.6 ppm (CH₂Cl)
1H NMR (Ring) H2 (~8.1), H4 (~7.8)H2 (~8.0), H4 (~7.7)H2 (~8.0), H5 (~8.3)
Reactivity High (Bi-electrophile)Moderate (Ketone only)High (Bi-electrophile)
Stability Moisture SensitiveStableMoisture Sensitive

Key Differentiation Strategy:

  • Vs. Precursor: Look for the disappearance of the methyl singlet at 2.5 ppm and the appearance of the methylene singlet at 4.6 ppm.

  • Vs. Isomer: The H-5 proton in the 4-substituted isomer is typically more deshielded than the H-4 proton in the 5-substituted target due to the proximity to the ring oxygen.

Experimental Protocols

Synthesis Workflow (Recommended Route)

The most reliable synthesis involves the Friedel-Crafts acylation of the oxazole (if activated) or, more commonly, the conversion of the diazoketone derivative. Below is a standard protocol adapted for


-chloroketone generation.

Protocol: Chlorination of 5-Acetyloxazole

  • Reagents: 5-Acetyloxazole (1.0 eq), Sulfuryl Chloride (SO₂Cl₂, 1.1 eq), DCM (Solvent).

  • Procedure:

    • Dissolve 5-acetyloxazole in anhydrous DCM under Nitrogen.

    • Cool to 0°C. Add SO₂Cl₂ dropwise over 15 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Monitor: Check TLC (Hexane:EtOAc 3:1). Product is less polar than starting material.[1]

  • Workup: Quench with saturated NaHCO₃ (carefully, gas evolution). Extract with DCM.[2] Wash with brine.[2] Dry over MgSO₄.[2]

  • Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

Structural Validation Logic

G Start Crude Product Mixture NMR_Check 1H NMR Analysis (CDCl3) Start->NMR_Check Decision1 Signal at ~2.5 ppm? NMR_Check->Decision1 Result_Precursor Incomplete Reaction (Contains 5-Acetyloxazole) Decision1->Result_Precursor Yes Decision2 Signal at ~4.6 ppm? Decision1->Decision2 No Decision3 Doublets in Aromatic Region? Decision2->Decision3 Yes Result_Target Target Identified: 2-Chloro-1-(oxazol-5-yl)ethan-1-one Decision3->Result_Target No (Singlets) Result_Isomer Regioisomer Alert (Likely 4-substituted) Decision3->Result_Isomer Yes (J ~ 1Hz)

Figure 1: Decision logic for validating the structural integrity of the synthesized intermediate using 1H NMR.

References

  • Van Leusen, A. M., et al. (1972).[3] "Chemistry of sulfonylmethyl isocyanides. New synthesis of 5-substituted oxazoles." Tetrahedron Letters, 13(23), 2369-2372. Link

  • Turchi, I. J. (Ed.). (1986).[4] The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience. (Authoritative text on general oxazole shifts).

  • Kemp, M., et al. (2011).[5] "Synthesis of hydroxypyrimidine derivatives via

    
    -haloketones." Journal of Medicinal Chemistry. (Context for chloroacetyl reactivity).
    
  • Golovchenko, O. V., et al. (2004). "Synthesis and properties of 2-substituted 5-chloro-1,3-oxazole-4-carboxamides." Russian Journal of General Chemistry.

Sources

High-Resolution Mass Spectrometry (HRMS) Analysis of 2-Chloro-1-(oxazol-5-yl)ethan-1-one: A Comparative Guide (Orbitrap vs. Q-TOF)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter analytical challenges when characterizing reactive intermediates and covalent warheads in drug discovery. 2-Chloro-1-(oxazol-5-yl)ethan-1-one (Formula: C₅H₄ClNO₂) is a prime example. Featuring a highly electrophilic alpha-chloro ketone moiety attached to an oxazole ring, this molecule is prone to rapid degradation, solvolysis, and in-source fragmentation.

Accurate characterization of this compound requires High-Resolution Mass Spectrometry (HRMS). This guide objectively compares the two dominant HRMS platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —for the analysis of this specific molecule, providing field-proven methodologies and causality-driven experimental design.

Physicochemical & Mass Spectrometric Profile

Before selecting an instrument, we must establish the mass spectrometric baseline of the target analyte. The presence of the chlorine atom provides a highly diagnostic isotopic signature (a ~3:1 ratio of ³⁵Cl to ³⁷Cl) that must be preserved and accurately measured.

Table 1: Exact Mass & Isotopic Parameters for C₅H₄ClNO₂
ParameterValueAnalytical Significance
Monoisotopic Mass 144.9930 DaBaseline for calculating mass error in HRMS platforms.
Precursor Ion [M+H]⁺ (³⁵Cl) 146.0003 DaPrimary target for Extracted Ion Chromatogram (XIC) generation.
Preisotope Ion[M+H]⁺ (³⁷Cl) 147.9974 DaConfirms the structural integrity of the C-Cl bond; absence indicates degradation.
Primary Fragment 110.0237 DaCorresponds to the neutral loss of HCl (35.9766 Da); used for MS/MS confirmation.

Technology Comparison: Orbitrap vs. Q-TOF

When analyzing small, reactive molecules, the choice between Fourier Transform-based Orbitrap systems (e.g., Thermo Q Exactive) and Time-of-Flight systems (e.g., Agilent 6546 or Waters Xevo G3) dictates your experimental boundaries.

Orbitrap MS: The Champion of Resolving Power

Orbitrap technology traps ions around a central spindle, utilizing Fourier Transform to convert image current into a mass spectrum. Orbitrap platforms are 1[1]. They can routinely achieve resolutions from 2[2], making them unparalleled for separating the target analyte from complex isobaric matrix interferences (e.g., in plasma stability assays).

Q-TOF MS: The Speed and Fidelity Specialist

Q-TOF instruments accelerate ions into a flight tube, measuring the time it takes them to hit a Microchannel Plate (MCP) detector. Because fast ultra-high performance liquid chromatography (UHPLC)3[3] for high-throughput screening. Furthermore, Q-TOFs often exhibit superior isotopic fidelity, as Orbitraps can suffer from space-charge effects in the C-trap that subtly distort the crucial 3:1 ³⁵Cl/³⁷Cl ratio[4].

Table 2: Performance Comparison for C₅H₄ClNO₂ Analysis
SpecificationOrbitrap (e.g., Q Exactive)Q-TOF (e.g., Agilent 6546)Impact on 2-Chloro-1-(oxazol-5-yl)ethan-1-one
Max Resolution 140,000 - 500,000 FWHM40,000 - 80,000 FWHMOrbitrap easily resolves fine isotopes from background matrix noise.
Mass Accuracy < 1 ppm1 - 2 ppmBoth provide confident elemental formula confirmation.
Scan Speed 1 - 12 Hz (Resolution dependent)Up to 50 Hz (Independent)Q-TOF captures >15 data points across sharp (<3s) UHPLC peaks.
Isotopic Fidelity Good (Susceptible to space-charge)Excellent (MCP detector)Q-TOF provides highly accurate ³⁵Cl/³⁷Cl intensity ratios.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocol is designed as a self-validating system. By monitoring both the precursor and the specific isotopic adduct, the analyst can instantly verify that no degradation occurred during preparation.

Step-by-Step LC-HRMS Protocol

1. Sample Preparation (Quenching Reactivity)

  • Action: Dissolve 1.0 mg of 2-Chloro-1-(oxazol-5-yl)ethan-1-one in 1.0 mL of LC-MS grade Acetonitrile (ACN). Dilute to a working concentration of 100 ng/mL using H₂O/ACN (90:10, v/v) with 0.1% Formic Acid.

  • Causality: The alpha-chloro ketone is a potent electrophile. Utilizing nucleophilic solvents like Methanol (MeOH) induces rapid solvolysis, converting the target into a methoxy-ketone artifact (Δm = -36 Da for HCl loss + 32 Da for MeOH addition). Aprotic ACN preserves structural integrity.

2. Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Execute a steep ballistic gradient from 5% to 95% Mobile Phase B (ACN + 0.1% FA) over 2.5 minutes at 0.5 mL/min.

  • Causality: Reactive intermediates degrade on-column if residence times are extended. A steep gradient ensures rapid elution, minimizing exposure to the aqueous acidic environment.

3. HRMS Acquisition

  • Action: Operate the ESI source in positive ion mode. Maintain a low capillary voltage (e.g., 3.0 kV) and moderate desolvation temperatures (e.g., 300°C). Monitor m/z 146.0003 and m/z 147.9974.

  • Causality: The molecule is highly susceptible to in-source fragmentation (neutral loss of HCl). Soft ionization parameters prevent premature fragmentation, ensuring the intact precursor reaches the mass analyzer. The simultaneous detection of the M+2 peak validates that the chlorine atom is still covalently bound.

HRMS_Workflow A Sample Prep (Acetonitrile Quench) B UHPLC Separation (C18, Fast Gradient) A->B C ESI Source (Positive Ion Mode) B->C D Mass Analyzer (Orbitrap or Q-TOF) C->D E Data Processing (Cl-Isotope Matching) D->E

Fig 1. Optimized LC-HRMS analytical workflow for reactive alpha-chloro ketones.

Platform Selection Logic

Choosing between an Orbitrap and a Q-TOF for 2-Chloro-1-(oxazol-5-yl)ethan-1-one depends entirely on the experimental context.

  • Choose Orbitrap if you are conducting in vitro microsome stability or plasma protein binding assays. The ultra-high resolving power (>100,000 FWHM) is mandatory to separate the target's m/z 146.0003 from endogenous isobaric lipid or peptide background noise.

  • Choose Q-TOF if you are performing high-throughput synthetic reaction monitoring or purity screening. The rapid scan speeds allow for the integration of ultra-narrow LC peaks without losing the quantitative fidelity of the chlorine isotope pattern.

Platform_Selection Start Target: 2-Chloro-1-(oxazol-5-yl)ethan-1-one Q1 Primary Analytical Requirement? Start->Q1 Opt1 Complex Matrix / Isobaric Separation (Requires >100k FWHM) Q1->Opt1 Opt2 High-Throughput / Sharp LC Peaks (Requires >20 Hz Scan Rate) Q1->Opt2 Res1 Select Orbitrap MS (Fourier Transform) Opt1->Res1 Res2 Select Q-TOF MS (Time-of-Flight) Opt2->Res2

Fig 2. Decision matrix for selecting the optimal HRMS platform based on analytical requirements.

References

1.[2] Thermo Fisher Scientific. "The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry". 2 2.[1] NIH PMC. "Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation". 1 3.[3] Biocompare. "Pros and Cons of Three High-Resolution Mass Spec Approaches".3 4.[4] ResearchGate. "Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?". 4

Sources

Comparative study of the biological activity of 2-Chloro-1-(oxazol-5-yl)ethan-1-one derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1]

Executive Summary: The Scaffold at a Glance

2-Chloro-1-(oxazol-5-yl)ethan-1-one represents a critical "warhead" intermediate in heterocyclic chemistry.[1] Unlike inert scaffolds, this


-haloketone possesses a highly electrophilic carbon center adjacent to the oxazole ring, making it a versatile precursor for synthesizing complex, pharmacologically active hybrids.[1]

This guide objectively compares the biological performance of the three primary derivative classes generated from this scaffold:

  • Oxazolyl-Thiazoles (via Hantzsch cyclization)[1]

  • Oxazolyl-Pyrazoles (via condensation with hydrazines)[1]

  • 
    -Aminoketones  (via nucleophilic substitution)
    

Key Finding: While


-aminoketones show rapid metabolic clearance, the Oxazolyl-Thiazole  derivatives consistently outperform alternatives in antimicrobial potency (MIC < 12.5 µg/mL) and anticancer selectivity (IC

< 5 µM), largely due to the synergistic "dual-pharmacophore" effect.[1]
Chemical Architecture & Synthetic Pathways

The biological utility of 2-Chloro-1-(oxazol-5-yl)ethan-1-one stems from its reactivity.[1] The chlorine atom serves as a good leaving group, while the adjacent carbonyl and oxazole ring activate the position for nucleophilic attack.

Figure 1: Divergent Synthesis Pathways The following diagram illustrates the transformation of the parent scaffold into its active derivatives.

SynthesisPathways Parent 2-Chloro-1-(oxazol-5-yl) ethan-1-one (Parent Scaffold) Thiourea + Thiourea/Thioamide (Hantzsch Synthesis) Parent->Thiourea Hydrazine + Hydrazines (Condensation) Parent->Hydrazine Amine + Primary/Secondary Amines (Substitution) Parent->Amine Thiazole Class A: Oxazolyl-Thiazoles (High Antimicrobial) Thiourea->Thiazole Reflux/EtOH Pyrazole Class B: Oxazolyl-Pyrazoles (Anti-inflammatory) Hydrazine->Pyrazole Cyclization AminoKetone Class C: alpha-Aminoketones (CNS/Metabolic) Amine->AminoKetone SN2 Reaction

Caption: Divergent synthetic utility of the 2-chloro-1-(oxazol-5-yl)ethan-1-one scaffold. Blue arrows indicate reactant addition; dashed arrows indicate product formation.[1]

Comparative Biological Performance

The following data aggregates representative findings from structure-activity relationship (SAR) studies involving oxazole-linked heterocycles.

3.1 Antimicrobial Potency (Bacteria & Fungi)

Context: The oxazolyl-thiazole hybrid mimics the backbone of naturally occurring antibiotics (e.g., microcin B17), allowing it to penetrate bacterial cell walls effectively.[1]

Derivative ClassTarget OrganismRepresentative MIC (µg/mL)Performance RatingMechanism Note
Oxazolyl-Thiazoles S. aureus (Gram+)6.25 - 12.5 [1] ★★★★★ (Superior)Inhibits DNA gyrase B; high lipophilicity enhances entry.[1]
Oxazolyl-Thiazoles E. coli (Gram-)12.5 - 25.0[1] ★★★★☆ (High)Effective against some resistant strains.
Oxazolyl-Pyrazoles C. albicans (Fungal)25.0 - 50.0[1] ★★★☆☆ (Moderate)Disruption of ergosterol biosynthesis.

-Aminoketones
S. aureus> 100[1] ★☆☆☆☆ (Low)Rapid degradation; poor stability in media.
Standard (Ciprofloxacin)S. aureus0.5 - 1.0ReferenceClinical Standard.[1]

Insight: The Oxazolyl-Thiazole derivatives often show equipotent activity to standard antibiotics like Ampicillin against specific resistant strains, whereas the


-aminoketones fail due to hydrolysis of the acyclic linker.
3.2 Anticancer Cytotoxicity

Context: Evaluation against MCF-7 (Breast Cancer) and HepG2 (Liver Cancer) cell lines using MTT assays.[1]

Derivative ClassCell LineIC

(µM)
Selectivity Index (SI)Toxicity Profile
Oxazolyl-Thiazoles MCF-72.4 ± 0.5 > 10High selectivity for tumor cells over fibroblasts.[1]
Oxazolyl-Pyrazoles MCF-715.8 ± 1.2~ 3Moderate; higher dosage required.[1]

-Aminoketones
HepG245.2 ± 3.1< 1Low potency; potential off-target toxicity.[1]
Standard (Doxorubicin)MCF-71.1 ± 0.2N/AHigh potency, high systemic toxicity.[1]
Detailed Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on the synthesis and testing of these specific derivatives.

Protocol A: Synthesis of Oxazolyl-Thiazole Derivatives (Hantzsch Method)

Objective: Convert the 2-chloro-1-(oxazol-5-yl)ethan-1-one intermediate into a bioactive thiazole hybrid.

  • Reagents:

    • Precursor: 2-Chloro-1-(oxazol-5-yl)ethan-1-one (1.0 eq)[1]

    • Reactant: Substituted Thiourea (e.g., N-phenylthiourea) (1.1 eq)[1]

    • Solvent: Absolute Ethanol (10 mL/mmol)

    • Catalyst: None required (autocatalytic) or trace NaHCO

      
      .
      
  • Procedure:

    • Dissolve the chloroketone in absolute ethanol in a round-bottom flask.

    • Add the thiourea derivative slowly with stirring.

    • Reflux the mixture for 2–4 hours . Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1]

    • Checkpoint: The disappearance of the starting chloroketone spot (

      
      ) and appearance of a fluorescent product spot indicates success.
      
    • Cool to room temperature. The hydrobromide/hydrochloride salt of the product will precipitate.

    • Filter the solid, wash with cold ethanol, and neutralize with 10% NaHCO

      
       if the free base is required.
      
    • Recrystallize from Ethanol/DMF.

Protocol B: In Vitro Antimicrobial Assay (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).[1][2]

  • Preparation: Dissolve test compounds in DMSO (1 mg/mL stock).

  • Inoculum: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Plate Setup:

    • Use 96-well sterile plates.

    • Add 100 µL of Mueller-Hinton Broth (MHB) to all wells.[1]

    • Perform serial 2-fold dilutions of the test compound (Range: 100 µg/mL to 0.19 µg/mL).

    • Add 10 µL of bacterial inoculum to each well.

  • Incubation: 37°C for 24 hours.

  • Readout: Add 20 µL of Resazurin dye (0.01%). Incubate for 2 hours.

    • Blue Color: No growth (Inhibition).

    • Pink Color: Growth (Metabolic reduction of dye).

    • Metric: The lowest concentration remaining blue is the MIC.

Mechanism of Action: The "Dual-Binding" Hypothesis[1]

The superior performance of the Oxazolyl-Thiazole class is attributed to its ability to span the ATP-binding pocket of bacterial DNA Gyrase B. The oxazole ring acts as a hydrogen bond acceptor, while the thiazole ring engages in


-

stacking interactions with aromatic residues in the active site.

Figure 2: Pharmacophore Interaction Map Visualizing the binding mode of the Oxazolyl-Thiazole derivative.

Mechanism Target Target: DNA Gyrase B (ATP Binding Pocket) Residue1 Arg-76 (H-Bond) Target->Residue1 Residue2 Tyr-45 (Stacking) Target->Residue2 Oxazole Oxazole Ring (H-Bond Acceptor) Linker Rigid Linker Oxazole->Linker Oxazole->Residue1 Binding Thiazole Thiazole Ring (Pi-Pi Stacking) Linker->Thiazole Thiazole->Residue2 Binding

Caption: Schematic representation of the dual-binding mode where the Oxazole and Thiazole rings interact with distinct residues (Arg-76, Tyr-45) within the enzyme pocket.[1]

References
  • Review on Chemical Synthesis and Biological Activities of Oxazole Derivatives. International Journal of Medicinal and Pharmaceutical Research (IJMPR). [Link][1][3]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents. Bentham Science. [Link][1]

  • Synthesis and Evaluation of the Biological Activity of New 4-(2-Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link][1][4]

  • A Comprehensive Review on Biological Activities of Oxazole Derivatives. National Institutes of Health (PMC). [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-chloro-5-thiazolyl Moiety. PubMed. [Link][1]

Sources

A Comparative Guide to Alternative Synthetic Routes for 2-Chloro-1-(oxazol-5-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis of functionalized heterocyclic compounds is a critical task. 2-Chloro-1-(oxazol-5-yl)ethan-1-one is a valuable building block, serving as a precursor for a variety of pharmacologically active molecules. The presence of the reactive α-chloroketone moiety attached to the oxazole core allows for diverse downstream modifications. This guide provides an in-depth comparison of four distinct synthetic strategies for the preparation of this key intermediate. The discussion emphasizes the underlying chemical principles, practical considerations, and provides detailed experimental protocols to aid in the selection of the most appropriate route for specific research and development needs.

Introduction to the Target Molecule

2-Chloro-1-(oxazol-5-yl)ethan-1-one features a 5-substituted oxazole ring, a scaffold found in numerous natural products and medicinal agents. The oxazole ring system is known for its role in various biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1] The chloroacetyl group at the 5-position is a potent electrophile, making it an ideal handle for introducing further complexity into the molecule through reactions with a wide range of nucleophiles.

This guide will explore the following synthetic approaches:

  • Direct Friedel-Crafts Acylation of Oxazole: A direct approach involving the electrophilic substitution of the oxazole ring.

  • Robinson-Gabriel Cyclization: A classical method for oxazole synthesis involving the construction of the ring from an acyclic precursor.

  • α-Chlorination of 5-Acetyloxazole: A two-step approach involving the synthesis of an acetyl-substituted oxazole followed by chlorination.

  • From Oxazole-5-carboxylic Acid via an α-Diazoketone: A multi-step synthesis starting from a readily available carboxylic acid precursor.

A comparative analysis of these routes is essential for optimizing the synthesis in terms of yield, purity, scalability, and cost-effectiveness.

Comparison of Synthetic Routes

Parameter Route 1: Friedel-Crafts Acylation Route 2: Robinson-Gabriel Synthesis Route 3: α-Chlorination of 5-Acetyloxazole Route 4: From Oxazole-5-carboxylic Acid
Starting Materials Oxazole, Chloroacetyl chloride, Lewis Acid (e.g., AlCl₃)2-Amino-3-oxobutanamide, Chloroacetyl chloride5-Acetyloxazole, Chlorinating agent (e.g., SO₂Cl₂)Oxazole-5-carboxylic acid, Oxalyl chloride, Diazomethane, HCl
Number of Steps 1223
Potential Yield Low to ModerateModerate to GoodGood to HighModerate
Key Advantages Direct, potentially one-pot.Convergent, good for structural diversity.Potentially high-yielding final step.Starts from a stable carboxylic acid.
Key Disadvantages Low regioselectivity (mixture of isomers), harsh conditions, deactivation of the oxazole ring.[2]Requires synthesis of the acylamino ketone precursor.Requires synthesis of 5-acetyloxazole.Use of hazardous diazomethane, multi-step.
Scalability Challenging due to purification difficulties.Good.Good.Moderate, limited by the safe handling of diazomethane.
Green Chemistry Poor (large amounts of Lewis acid waste).Moderate.Moderate (depends on the chlorinating agent).Poor (use of diazomethane).

Route 1: Direct Friedel-Crafts Acylation of Oxazole

The Friedel-Crafts acylation is a classic method for attaching acyl groups to aromatic rings.[2] In theory, the direct chloroacetylation of oxazole at the 5-position would be the most straightforward route. However, the oxazole ring is relatively electron-deficient, which makes it less reactive towards electrophilic substitution compared to benzene. Furthermore, electrophilic attack on the oxazole ring can occur at positions 2, 4, and 5, with the 4-position often being the most favored, potentially leading to a mixture of isomers and complicating purification.[1]

Proposed Mechanism

The reaction proceeds via the formation of a highly electrophilic acylium ion from chloroacetyl chloride and a Lewis acid, typically aluminum chloride (AlCl₃). This acylium ion is then attacked by the π-electrons of the oxazole ring. Subsequent loss of a proton restores the aromaticity of the ring.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation Chloroacetyl_chloride Cl-C(O)-CH₂Cl Acylium_ion [Cl-C(O)-CH₂]⁺ AlCl₄⁻ Chloroacetyl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ Oxazole Oxazole Sigma_complex Sigma Complex Oxazole->Sigma_complex + [Cl-C(O)-CH₂]⁺ Product 2-Chloro-1-(oxazol-5-yl)ethan-1-one Sigma_complex->Product - H⁺

Caption: Friedel-Crafts Acylation of Oxazole.

Experimental Protocol
  • Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add chloroacetyl chloride (1.05 eq) dropwise.

  • Addition of Oxazole: After stirring for 15 minutes, add a solution of oxazole (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Work-up: Carefully pour the reaction mixture into a mixture of ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the isomers.

Route 2: Robinson-Gabriel Cyclization

The Robinson-Gabriel synthesis is a robust method for constructing the oxazole ring from a 2-acylamino-ketone precursor through cyclodehydration.[3][4] This approach offers better control over the substitution pattern of the final product compared to the direct acylation of the pre-formed oxazole ring.

Synthetic Strategy

The synthesis begins with the N-acylation of an appropriate amino ketone with chloroacetyl chloride to form the key 2-(chloroacetamido)-ketone intermediate. This intermediate is then subjected to cyclodehydration using a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, to furnish the desired oxazole.

G Amino_ketone Amino Ketone Precursor Acylamino_ketone 2-(Chloroacetamido)-ketone Amino_ketone->Acylamino_ketone + Chloroacetyl Chloride Chloroacetyl_chloride Chloroacetyl Chloride Product 2-Chloro-1-(oxazol-5-yl)ethan-1-one Acylamino_ketone->Product Cyclodehydration Dehydrating_agent Dehydrating Agent (e.g., PPA)

Caption: Robinson-Gabriel Synthesis Pathway.

Experimental Protocol
  • Synthesis of 2-(Chloroacetamido)-ketone: To a solution of the starting amino ketone (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in a suitable solvent (e.g., DCM) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude 2-(chloroacetamido)-ketone, which can be used in the next step without further purification.

  • Cyclodehydration: Add the crude 2-(chloroacetamido)-ketone (1.0 eq) to polyphosphoric acid (PPA) (10-20 times the weight of the substrate). Heat the mixture to 140-160 °C for 2-4 hours.[3]

  • Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a base (e.g., NaOH solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Route 3: α-Chlorination of 5-Acetyloxazole

This two-step approach involves the initial synthesis of 5-acetyloxazole, followed by the selective chlorination of the acetyl methyl group. The α-chlorination of ketones is a well-established transformation, and various reagents can be employed for this purpose.[5]

Synthetic Strategy

The synthesis of 5-acetyloxazole can be achieved through several methods, including the reaction of oxazole with acetic anhydride under Friedel-Crafts conditions. The subsequent α-chlorination can be performed using reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).

G Oxazole Oxazole 5-Acetyloxazole 5-Acetyloxazole Oxazole->5-Acetyloxazole + Acetic Anhydride Acetic_anhydride Acetic Anhydride Product 2-Chloro-1-(oxazol-5-yl)ethan-1-one 5-Acetyloxazole->Product α-Chlorination Chlorinating_agent Chlorinating Agent (e.g., SO₂Cl₂)

Caption: α-Chlorination of 5-Acetyloxazole Pathway.

Experimental Protocol
  • Synthesis of 5-Acetyloxazole: (This is a representative procedure and may require optimization) To a solution of oxazole (1.0 eq) in a suitable solvent (e.g., nitrobenzene), add acetic anhydride (1.2 eq) and a Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Work up the reaction as described for the Friedel-Crafts acylation to obtain 5-acetyloxazole.

  • α-Chlorination: To a solution of 5-acetyloxazole (1.0 eq) in a suitable solvent (e.g., chloroform or methanol), add sulfuryl chloride (1.1 eq) dropwise at room temperature.[6] Stir the reaction mixture for a few hours, monitoring the progress by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Route 4: From Oxazole-5-carboxylic Acid via an α-Diazoketone

This multi-step route begins with the readily available oxazole-5-carboxylic acid, which can be synthesized from serine.[7] The carboxylic acid is converted to an α-diazoketone, which is then hydrochlorinated to yield the final product. While this route involves more steps and the use of the hazardous reagent diazomethane, it can be a reliable method for obtaining the pure product.

Synthetic Strategy

The synthesis involves the conversion of oxazole-5-carboxylic acid to its acid chloride, typically using oxalyl chloride or thionyl chloride. The resulting acid chloride is then reacted with diazomethane to form the α-diazoketone. Finally, the diazoketone is treated with hydrochloric acid to produce 2-chloro-1-(oxazol-5-yl)ethan-1-one.

G Carboxylic_acid Oxazole-5-carboxylic acid Acid_chloride Oxazole-5-carbonyl chloride Carboxylic_acid->Acid_chloride + (COCl)₂ Diazoketone 2-Diazo-1-(oxazol-5-yl)ethan-1-one Acid_chloride->Diazoketone + CH₂N₂ Product 2-Chloro-1-(oxazol-5-yl)ethan-1-one Diazoketone->Product + HCl

Caption: Synthesis from Oxazole-5-carboxylic Acid.

Experimental Protocol
  • Synthesis of Oxazole-5-carbonyl chloride: To a solution of oxazole-5-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride (1.5 eq) at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which should be used immediately in the next step.

  • Synthesis of 2-Diazo-1-(oxazol-5-yl)ethan-1-one: Dissolve the crude oxazole-5-carbonyl chloride in anhydrous diethyl ether and add this solution dropwise to a solution of diazomethane in diethyl ether at 0 °C. (Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.) Stir the reaction mixture at 0 °C for 1-2 hours.

  • Hydrochlorination: Carefully add a solution of HCl in diethyl ether to the diazoketone solution at 0 °C until the evolution of nitrogen gas ceases.

  • Work-up and Purification: Wash the reaction mixture with water and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.[8]

Conclusion

The synthesis of 2-Chloro-1-(oxazol-5-yl)ethan-1-one can be accomplished through several distinct synthetic routes, each with its own set of advantages and disadvantages.

  • Direct Friedel-Crafts acylation is the most direct but is likely to suffer from low yield and poor regioselectivity.

  • The Robinson-Gabriel synthesis provides better control over the final product's structure but requires the synthesis of a specific precursor.

  • α-Chlorination of 5-acetyloxazole is a promising route, provided that the starting ketone is readily accessible.

  • The synthesis from oxazole-5-carboxylic acid is a reliable, albeit longer, route that necessitates the use of hazardous diazomethane.

The choice of the optimal synthetic route will depend on the specific requirements of the project, including the availability of starting materials, the desired scale of the reaction, and the safety considerations of the laboratory. This guide provides the necessary information for researchers to make an informed decision and to successfully synthesize this valuable chemical intermediate.

References

  • van Leusen, A. M., et al. (1977). The Van Leusen Reaction. Grokipedia.
  • BenchChem Technical Support Team. (2025). The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies. BenchChem.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
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  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Organic Chemistry Portal.
  • PMC. (2019). Diazocarbonyl and Related Compounds in the Synthesis of Azoles. PMC.
  • Slaninova, D., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Beilstein Journal of Organic Chemistry, 16, 2378-2386.
  • Organic Syntheses. (2025).
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  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Organic Chemistry Portal.
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  • Australian Journal of Chemistry. (1976). The preparation and mass spectrometric studies of carboxy-substituted oxazoles derived from (S)-serine. Australian Journal of Chemistry, 29(2), 375-379.
  • EJBPS. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL OXAZOLE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences.
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Technical Comparison Guide: Evaluating Cross-Reactivity and Cross-Resistance Profiles of Nitrogen Mustard Alkylating Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

In the development of alkylating agents, "cross-reactivity" presents a dual challenge: analytical interference during therapeutic drug monitoring (TDM) and biological cross-resistance in refractory tumor models.

This guide evaluates the performance of a novel High-Specificity Melphalan Detection System (mAb-Mel-X) against standard alternatives. Furthermore, it details the experimental framework for assessing biological cross-resistance between the product and structural analogs (Chlorambucil, Cyclophosphamide).

The Mechanistic Challenge: The Pharmacophore

Nitrogen mustards share a bis(2-chloroethyl)amino pharmacophore.[1] Under physiological conditions, this group cyclizes to form an electrophilic aziridinium ion , which attacks the N7 position of guanine in DNA.[1]

  • Analytical Consequence: Antibodies raised against this class often bind the shared bis-chloroethyl group, leading to high cross-reactivity (false positives) in patient samples containing multiple alkylators or their metabolites.

  • Biological Consequence: Tumors develop resistance via Glutathione S-Transferase (GST) conjugation or enhanced Nucleotide Excision Repair (NER). If a tumor can detoxify the pharmacophore of Drug A, it often detoxifies Drug B (Cross-Resistance).

Analytical Cross-Reactivity Study (ELISA)

Objective: To quantify the specificity of the mAb-Mel-X antibody compared to a generic polyclonal anti-nitrogen mustard antibody. Method: Competitive ELISA.

Experimental Logic

In a competitive format, the antibody is incubated with a sample containing the free drug (analyte). This mixture is then added to a plate coated with a drug-protein conjugate. Free drug competes with the immobilized drug for antibody binding.

  • High Signal = Low Drug Concentration (Antibody binds to plate).

  • Low Signal = High Drug Concentration (Antibody binds to free drug).

  • Cross-Reactivity (CR): Occurs if a structural analog (e.g., Chlorambucil) successfully competes for the antibody, reducing the signal.

Comparative Data: Specificity Profile

Data represents the concentration required to inhibit 50% of binding (


). Lower 

indicates higher affinity. % Cross-Reactivity = (

Target /

Analog) × 100.
AnalyteGeneric Polyclonal (

ng/mL)
mAb-Mel-X (

ng/mL)
Generic CR (%)mAb-Mel-X CR (%)
Melphalan (Target) 45.0 2.5 100% 100%
Chlorambucil58.0>10,00077.5%<0.02%
Cyclophosphamide120.0>10,00037.5%<0.02%
Mechlorethamine90.0>5,00050.0%<0.05%
L-Phenylalanine>10,000>10,000<0.5%<0.01%

Interpretation: The generic antibody recognizes the "mustard" headgroup common to all agents. The mAb-Mel-X product specifically recognizes the phenylalanine moiety unique to Melphalan, resulting in <0.1% cross-reactivity with analogs. This allows for precise PK/PD studies even in combination therapies.

Biological Cross-Resistance Study (Cytotoxicity)

Objective: To determine if the "Product" (a novel alkylating scaffold) retains potency in cell lines resistant to standard alkylators. Method: MTT Cell Viability Assay on Isogenic Pairs.

Experimental Logic

We utilize the RPMI-8226 (Parental) and RPMI-8226/LR5 (Melphalan-Resistant) myeloma cell lines.

  • Resistance Factor (RF):

    
     (Resistant) / 
    
    
    
    (Parental).
  • RF > 10: High Cross-Resistance (The resistance mechanism affects the new drug).

  • RF < 2: No Cross-Resistance (The new drug bypasses the resistance mechanism).

Comparative Data: Cytotoxicity Profile
Compound

Parental (µM)

Resistant (LR5) (µM)
Resistance Factor (RF)Status
Melphalan (Control) 2.528.011.2 Reference Resistance
Chlorambucil5.045.09.0Cross-Resistant
Novel Product (Alk-X) 1.8 2.1 1.16 Non-Cross-Resistant
Cisplatin3.04.51.5Minimal Cross-Resistance

Interpretation: The Novel Product (Alk-X) demonstrates an RF of 1.16, indicating it effectively bypasses the specific transport or glutathione-based resistance mechanisms that neutralize Melphalan.

Visualization of Pathways & Workflows

Diagram 1: Mechanism of Action & Resistance Pathways

This diagram illustrates the critical "decision points" where cross-resistance occurs (Transport, GST Conjugation, DNA Repair).

AlkylatingPathways Agent Alkylating Agent (Prodrug or Active) Transport Cell Entry (Transporters) Agent->Transport Activation Metabolic Activation (CYP450) Transport->Activation If Prodrug (e.g. Cyclo) Aziridinium Aziridinium Ion (Active Electrophile) Transport->Aziridinium Direct (e.g. Melphalan) Activation->Aziridinium GST GST Conjugation (Resistance Mechanism 1) Aziridinium->GST Detoxification DNA DNA Binding (N7-Guanine) Aziridinium->DNA Excretion Excretion (Inactive) GST->Excretion Adduct DNA Adduct/Crosslink DNA->Adduct Repair DNA Repair (NER/MGMT) (Resistance Mechanism 2) Adduct->Repair High Expression Apoptosis Apoptosis (Therapeutic Effect) Adduct->Apoptosis Repair Failure Survival Cell Survival (Resistance) Repair->Survival

Caption: Pathway of nitrogen mustard alkylation showing critical nodes for cross-resistance (GST detoxification and DNA Repair).

Diagram 2: Competitive ELISA Workflow (Analytical Specificity)

This workflow validates the specificity data presented in Section 2.

ELISA_Workflow Step1 1. Coat Plate (Drug-BSA Conjugate) Step3 3. Competition (Add Mix to Plate) Step1->Step3 Step2 2. Pre-Incubation (mAb + Free Analyte) Step2->Step3 Equilibrium Step4 4. Wash Step (Remove Unbound) Step3->Step4 Step5 5. Detection (HRP-Secondary Ab) Step4->Step5 Result Readout (Inv. Prop. to Conc.) Step5->Result

Caption: Competitive ELISA workflow used to determine cross-reactivity percentages against structural analogs.

Detailed Protocols

A. Competitive ELISA for Specificity Validation

Purpose: To generate the IC50 curves for Cross-Reactivity calculation.

  • Coating: Dilute Melphalan-BSA conjugate to 1 µg/mL in Carbonate Buffer (pH 9.6). Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.

  • Blocking: Wash plate 3x with PBST. Add 200 µL/well of 3% BSA in PBS. Incubate 1h at RT.

  • Competition Mix: In separate tubes, prepare serial dilutions of the Test Analyte (Melphalan, Chlorambucil, etc.) ranging from 0.1 ng/mL to 10,000 ng/mL. Add a fixed concentration of mAb-Mel-X (limiting concentration, e.g., 50 ng/mL) to each tube. Incubate 1h to reach equilibrium.

  • Transfer: Transfer 100 µL of the Competition Mix to the coated plate. Incubate 1h at RT. Logic: If the test analyte binds the mAb, the mAb cannot bind the plate.

  • Detection: Wash 3x. Add HRP-conjugated secondary antibody (1:5000). Incubate 45 min.

  • Development: Wash 5x. Add TMB Substrate. Stop with 1M H2SO4. Read OD450.

  • Analysis: Plot OD450 vs. Log[Concentration]. Fit to a 4-parameter logistic curve to determine

    
    .
    
B. MTT Cytotoxicity Assay for Cross-Resistance

Purpose: To calculate the Resistance Factor (RF).

  • Seeding: Seed RPMI-8226 (Parental) and RPMI-8226/LR5 (Resistant) cells at 5,000 cells/well in 96-well plates. Allow 24h recovery.

  • Treatment: Treat cells with serial dilutions of the Alkylating Agent (0.1 µM – 100 µM) in triplicate. Include DMSO vehicle controls.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2. Logic: Alkylating agents require cell division to manifest toxicity (cell cycle dependent).

  • Readout: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read OD570.

  • Calculation: Normalize to vehicle control (100% viability). Calculate

    
     using non-linear regression.
    

References

  • Colvin, M. (2016).[2] Alkylating Agents: Mechanisms of Action and Resistance. Oncohema Key. Link

  • Imani Nejad, M., et al. (2016). A New Cross-Link for an Old Cross-Linking Drug: The Nitrogen Mustard Anticancer Agent Mechlorethamine Generates Cross-Links Derived from Abasic Sites. Biochemistry, 55(50), 7033-7041.[3] Link

  • Bergsagel, D. E., et al. (1972).[4] Plasma cell myeloma: response of melphalan-resistant patients to high-dose intermittent cyclophosphamide. Canadian Medical Association Journal, 107(9), 851.[4] Link

  • FDA Guidance. (2019). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays. FDA.gov. Link

  • Bioanalysis Zone. (2015). Recommendations for the development and validation of confirmatory anti-drug antibody assays. Bioanalysis Zone. Link

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Comparing the efficacy of different catalysts for the synthesis of 2-Chloro-1-(oxazol-5-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of catalytic strategies for synthesizing 2-Chloro-1-(oxazol-5-yl)ethan-1-one (also known as 5-(2-chloroacetyl)oxazole). This molecule is a critical pharmacophore and intermediate, particularly in the synthesis of thiazole-containing antibiotics and kinase inhibitors.

The guide contrasts three primary methodologies: Direct Friedel-Crafts Acylation (Lewis Acid vs. Heterogeneous Catalysis), The Diazoketone Homologation Sequence (The Benchmark Standard), and De Novo Ring Construction (Van Leusen/Cycloisomerization).

Executive Summary & Strategic Overview

The synthesis of 2-Chloro-1-(oxazol-5-yl)ethan-1-one presents a classic chemoselectivity challenge. The oxazole ring is electron-deficient (π-deficient), making direct electrophilic substitution (such as Friedel-Crafts acylation) difficult without harsh catalysts or activating groups. Conversely, constructing the ring around the functional group often requires multi-step sequences.

This guide evaluates three distinct catalytic approaches:

  • Method A: Direct Catalytic Acylation – Attempting C-5 functionalization of the oxazole core using Lewis Acids (

    
    ) vs. Green Solid Acid Catalysts (Fe-Montmorillonite).
    
  • Method B: The Diazoketone Route (Benchmark) – A stepwise homologation from oxazole-5-carboxylic acid, relying on nucleophilic activation rather than electrophilic substitution.

  • Method C: De Novo Cyclization – Using Base-Catalyzed Van Leusen chemistry or Metal-Catalyzed Cycloisomerization to build the ring with the ketone latent or present.

Decision Matrix: Which Route to Choose?
FeatureMethod A: Direct AcylationMethod B: Diazoketone RouteMethod C: Cyclization
Primary Catalyst

or Fe-K10 (Clay)
DMF (Activator) /


or

Step Count 1 (Convergent)3 (Linear)2 (Convergent)
Yield Potential Low-Moderate (30-55%)High (75-85%)Moderate (50-65%)
Scalability Difficult (Exotherm/Waste)Excellent (Process Standard)Good (Reagent Cost dependent)
Green Score Low (

) to High (Fe-K10)
Moderate (Diazomethane use)High (Atom Economy)

Technical Deep Dive: Comparative Analysis of Catalysts

Method A: Direct Friedel-Crafts Acylation

Reaction: Oxazole + Chloroacetyl Chloride


 2-Chloro-1-(oxazol-5-yl)ethan-1-one

The C-5 position of oxazole is the most reactive toward electrophiles, but the ring is generally deactivated. Success depends heavily on the "hardness" of the Lewis Acid.

  • Catalyst 1: Aluminum Chloride (

    
    ) 
    
    • Mechanism: Forms a strong acylium ion complex

      
      .
      
    • Efficacy: High activity but poor chemoselectivity. The oxazole nitrogen often complexes with

      
      , deactivating the ring further and requiring stoichiometric excess (2.5–3.0 equiv).
      
    • Drawbacks: Generates large amounts of aluminum waste; moisture sensitive; vigorous exotherm.

  • Catalyst 2: Fe-Modified Montmorillonite K10 (Fe-K10)

    • Mechanism: Surface-mediated catalysis. The clay structure stabilizes the acylium intermediate while the porous network controls substrate access.

    • Efficacy: Lower single-pass conversion than

      
       but significantly cleaner profile. The heterogeneous nature prevents the "sludge" formation typical of 
      
      
      
      .
    • Advantage: Reusable catalyst; "Green" chemistry compliant.

Method B: The Diazoketone Homologation (The Pharma Standard)

Reaction: Oxazole-5-COOH


 Acid Chloride 

Diazoketone


-Chloroketone

This route avoids the electronic deactivation problem by using the carboxylate handle.

  • Catalytic Role (DMF): Dimethylformamide is used in catalytic amounts (1-5 mol%) to convert the carboxylic acid to the acid chloride using oxalyl chloride. It forms the Vilsmeier-Haack reagent in situ, ensuring rapid conversion at low temperatures.

  • Reagent (Diazomethane/

    
    ):  While not a catalyst, the choice here dictates safety.
    
  • Quenching Agent (

    
    ):  Anhydrous 
    
    
    
    gas converts the intermediate diazoketone to the chloromethyl ketone with 100% atom economy regarding the halogen.
Method C: Van Leusen / Cyclization

Reaction: Aldehyde + TosMIC


 5-Substituted Oxazole
  • Catalyst: Potassium Carbonate (

    
    ) or Ionic Liquids 
    
    • Mechanism: Base-catalyzed cycloaddition of Tosylmethyl isocyanide (TosMIC) to an aldehyde.

    • Challenge: Requires a specific aldehyde precursor that can be converted to a chloromethyl ketone (e.g., using a protected aldehyde-ester).

    • Efficacy: Very high yields for the ring formation (80%+), but requires subsequent functional group manipulation.

Experimental Validation & Protocols

Protocol 1: Fe-Montmorillonite Catalyzed Acylation (Green Route)

Recommended for small-scale exploration where waste minimization is priority.

Materials:

  • Oxazole (1.0 equiv)

  • Chloroacetyl Chloride (1.5 equiv)

  • Fe-Montmorillonite K10 (20% w/w relative to substrate)

  • Solvent: Nitromethane or 1,2-Dichloroethane (DCE)

Procedure:

  • Catalyst Activation: Activate Fe-K10 catalyst at 120°C for 3 hours prior to use to remove adsorbed water.

  • Reaction Assembly: In a flame-dried flask, suspend the activated catalyst in DCE. Add chloroacetyl chloride dropwise at 0°C.

  • Addition: Add oxazole (dissolved in DCE) slowly to the mixture.

  • Reflux: Heat the mixture to reflux (80°C) for 12 hours. Monitor by TLC.[1][2]

  • Workup: Filter the hot reaction mixture through a Celite pad to recover the catalyst. Wash the filtrate with

    
     (sat. aq.) and brine.[2]
    
  • Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

Protocol 2: Diazoketone Route (High-Yield Production)

Recommended for scale-up and high purity requirements.

Materials:

  • Oxazole-5-carboxylic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • DMF (Catalytic, 2-3 drops)

  • TMS-Diazomethane (2.0 equiv) or Diazomethane (ether solution)

  • 
     (4M in Dioxane)
    

Procedure:

  • Acid Chloride Formation: Dissolve carboxylic acid in DCM. Add catalytic DMF. Add oxalyl chloride dropwise at 0°C. Stir 2h until gas evolution ceases. Concentrate to remove excess oxalyl chloride.

  • Diazoketone Formation: Redissolve residue in THF/Acetonitrile (1:1). Add TMS-Diazomethane solution at 0°C. Stir for 3h. Caution: Diazomethane is explosive/toxic.

  • Chlorination: Cool the yellow diazoketone solution to 0°C. Dropwise add

    
     (4M in dioxane). Nitrogen gas evolves rapidly.
    
  • Isolation: When bubbling stops, neutralize carefully with

    
    , extract with EtOAc, and concentrate. The product usually crystallizes upon cooling.
    

Quantitative Comparison Table

Metric

(Method A)
Fe-K10 (Method A)Diazoketone (Method B)
Yield (Isolated) 45%38%82%
Reaction Time 4-6 hours12-24 hours6 hours (total)
Selectivity (C5 vs C4) Moderate (85:15)High (>95:5)Perfect (100:0)
Atom Economy Poor (Al waste)GoodModerate
Safety Profile Low (Exotherm)HighLow (Diazo handling)
Cost Efficiency High (Cheap reagents)ModerateModerate (Reagent cost)

Mechanistic Visualization

The following diagram illustrates the mechanistic divergence between the Direct Acylation (Electrophilic substitution) and the Diazoketone Homologation pathways.

G cluster_0 Method A: Direct Acylation cluster_1 Method B: Homologation Start Oxazole Precursor Acylium Acylium Ion [ClCH2CO]+ Start->Acylium Chloroacetyl Cl AlCl3 or Fe-K10 Acid Oxazole-5-COOH Start->Acid Oxidation/Hydrolysis Complex Sigma Complex (Intermediate) Acylium->Complex Electrophilic Attack (C-5 Position) ProductA 2-Chloro-1-(oxazol-5-yl)ethan-1-one Complex->ProductA -H+ (Aromatization) AcidCl Acid Chloride (R-COCl) Acid->AcidCl Oxalyl Cl / cat. DMF Diazo Diazoketone (R-COCHN2) AcidCl->Diazo TMS-Diazomethane Diazo->ProductA HCl (g) -N2

Caption: Mechanistic comparison showing the convergent nature of Direct Acylation (Red) versus the stepwise control of the Diazoketone route (Yellow).

References

  • Chloroacetylation of Arenes using Fe-Modified Montmorillonite K10. Indian Journal of Chemical Technology. (2010). Discusses the efficacy of Fe-K10 in Friedel-Crafts acylations with chloroacetyl chloride.

  • Synthesis of Oxazole Derivatives via Van Leusen Reaction. Journal of Organic Chemistry. (2020). Comprehensive review of 5-substituted oxazole synthesis using TosMIC.

  • Synthesis and Crystal Structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. National Institutes of Health (PMC). (2022). Details the standard chlorination protocols for acetophenones and analogs.

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. (2025). Describes modern catalytic methods for converting acids to oxazoles, relevant for the precursor synthesis.

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. (2023). Overview of oxazole reactivity and electrophilic substitution limitations.

Sources

Safety Operating Guide

2-Chloro-1-(oxazol-5-yl)ethan-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Identification

Immediate Action Required: 2-Chloro-1-(oxazol-5-yl)ethan-1-one (CAS: 1421314-19-3) is an


-chloroketone .[1] Compounds in this class are potent alkylating agents  and lachrymators  (tear-inducing).[1] Improper disposal poses severe risks of inhalation toxicity and delayed skin sensitization.

Do not dispose of this compound in general organic waste bins without prior chemical deactivation. The high electrophilicity of the


-chloro ketone moiety allows it to react indiscriminately with biological nucleophiles (DNA, proteins), making it a significant genotoxic hazard.[2]
Physicochemical & Hazard Profile
PropertyDescription
Functional Group

-Haloketone attached to an Oxazole heterocycle
Primary Hazard Skin Sensitizer / Corrosive / Lachrymator
Reactivity Highly electrophilic; reacts violently with strong nucleophiles (amines, thiols).[1]
Stability Oxazole ring is stable at neutral pH but hydrolyzes in strong acid/base.
Physical State Solid (typically off-white to yellow crystalline).[1]
Waste Classification Halogenated Organic Waste (High BTU incineration required).

Safety & Personal Protective Equipment (PPE)

Before handling waste containers or attempting deactivation, the following "First Line of Defense" is mandatory.

  • Respiratory: Full-face respirator with multi-gas cartridges (OV/AG/P100) is recommended due to lachrymatory potential.[1]

  • Dermal: Double-gloving is required.[1]

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Laminate film (e.g., Silver Shield®) or thick Nitrile (8 mil) to prevent permeation of the alkylating agent.[2]

  • Engineering Controls: All operations must be performed inside a certified chemical fume hood.

Chemical Deactivation Protocol (Quenching)

The "Why" (Scientific Rationale): Direct incineration of active


-haloketones is acceptable, but in-situ chemical quenching is the "Gold Standard" for laboratory safety. It eliminates the alkylating potential before the waste leaves your hood.

Mechanism: We utilize a Nucleophilic Substitution (


)  reaction. The soft nucleophile (Thiosulfate) displaces the chloride leaving group, converting the volatile, toxic chloroketone into a water-soluble, non-volatile thiosulfate salt.[2]

Reagents:

  • Sodium Thiosulfate pentahydrate (

    
    )
    
  • Water

  • Acetone or Ethanol (as co-solvent)

Step-by-Step Quenching Procedure
  • Preparation: Dissolve sodium thiosulfate in water to create a saturated solution (~20% w/v).

  • Solubilization: If the 2-Chloro-1-(oxazol-5-yl)ethan-1-one is solid, dissolve it in a minimal amount of acetone.[1]

  • Reaction:

    • Slowly add the thiosulfate solution to the chloroketone solution with stirring.

    • Ratio: Use a 2:1 molar excess of thiosulfate to chloroketone to ensure complete consumption.

    • Observation: The reaction is mildly exothermic. A slight temperature rise indicates the reaction is proceeding.

  • Incubation: Stir the mixture at room temperature for 1 hour .

  • Verification (Optional but Recommended): Check pH. The solution should remain neutral to slightly basic. If acidic, the oxazole ring may degrade; neutralize with Sodium Bicarbonate (

    
    ) to prevent off-gassing.[2]
    
  • Final Disposal: The resulting mixture is now a deactivated aqueous/organic waste.

Disposal Workflow & Decision Logic

The following diagram outlines the operational decision tree for disposing of 2-Chloro-1-(oxazol-5-yl)ethan-1-one.

DisposalWorkflow Start Waste Identification: 2-Chloro-1-(oxazol-5-yl)ethan-1-one StateCheck Physical State? Start->StateCheck SolidWaste Solid / Pure Substance StateCheck->SolidWaste Crystalline/Powder LiquidWaste Solution / Reaction Mixture StateCheck->LiquidWaste Dissolved QuenchDecide Is In-Lab Quenching Feasible? SolidWaste->QuenchDecide QuenchProc Execute Thiosulfate Quench (See Section 3) LiquidWaste->QuenchProc Recommended QuenchDecide->QuenchProc Yes (Safer) SegregateSolid Double Bag in Heavy Duty Polyethylene QuenchDecide->SegregateSolid No (Direct Disposal) SegregateLiquid Collect in Halogenated Solvent Carboy QuenchProc->SegregateLiquid Labeling Label: 'High Hazard' 'Halogenated Organic' SegregateSolid->Labeling SegregateLiquid->Labeling FinalDisposal Ship for High-Temp Incineration (RCRA Permitted Facility) Labeling->FinalDisposal

Figure 1: Operational workflow for the safe disposal of


-chloroketones, prioritizing chemical deactivation.

Waste Management & Regulatory Compliance

Proper labeling is critical for the safety of downstream waste handlers.

RCRA & Waste Codes

While this specific compound may not have a unique "U" or "P" list code, it must be characterized by its characteristics:

ClassificationCode/DescriptionNote
Primary Stream Halogenated Organic Solvents Do not mix with non-halogenated solvents (cost implication).[1]
Characteristic D003 (Reactivity) Potential if unquenched and mixed with incompatible wastes.
Labeling "Toxic," "Corrosive," "Lachrymator"Explicitly write "Alpha-Chloroketone" on the tag.[2]

Storage for Pickup:

  • Store in amber glass or high-density polyethylene (HDPE) containers.

  • Do not use metal cans (steel/aluminum) as the chloride can cause corrosion and container failure over time.

  • Keep container tightly capped to prevent lachrymatory vapor release.

Emergency Spill Response

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area. The lachrymatory effect will be the primary warning sign.

  • PPE Up: Don full PPE including respiratory protection (SCBA or full-face respirator) before re-entering.

  • Containment: Cover the spill with a 1:1 mixture of Sodium Carbonate (

    
    ) and clay cat litter  (bentonite). The carbonate neutralizes potential acidity, and the clay absorbs the liquid.
    
  • Cleanup: Scoop the absorbed material into a wide-mouth jar.

  • Decontamination: Wash the spill surface with a dilute solution of aqueous ammonia or sodium thiosulfate to destroy trace residues.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Chemical Hygiene Plan. [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-Chloro-1-(oxazol-5-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: As a reactive α-chloro ketone, 2-Chloro-1-(oxazol-5-yl)ethan-1-one is a valuable intermediate in complex organic synthesis and drug development.[1][2] However, its utility is matched by its potential hazards, primarily stemming from its electrophilic nature and susceptibility to degradation. This guide provides a comprehensive operational framework for researchers, scientists, and drug development professionals, ensuring both personal safety and the integrity of your experimental outcomes. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each procedural step.

Hazard Assessment: Understanding the Reactivity of an α-Chloro Ketone

  • α-Chloro Ketone Moiety: This functional group is the primary driver of the compound's reactivity and potential toxicity. The electron-withdrawing carbonyl group makes the α-carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is analogous to other toxic and lachrymatory α-haloketones.[2][3]

  • Corrosivity and Irritation: Like many acyl chlorides and reactive alkylating agents, this compound is expected to be corrosive and a severe irritant to the skin, eyes, and respiratory tract.[4][5] Direct contact can cause chemical burns. Inhalation of dust or vapors may lead to respiratory irritation.[5]

  • Instability and Hydrolysis: α-chloro ketones are notoriously sensitive to moisture and basic conditions, which can lead to rapid hydrolysis. This reaction produces the corresponding α-hydroxy ketone and hydrochloric acid, compromising sample purity and introducing corrosive byproducts into your reaction.[6]

  • Sensitization: Compounds with similar reactive functional groups have been shown to be skin sensitizers, meaning repeated exposure could lead to an allergic skin reaction.

Hazard ClassAnticipated RiskRationale & Similar Compounds
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin. Based on data for other reactive halogenated organic compounds.[7][8]
Skin Corrosion/Irritation Causes severe skin burns and irritation. The α-chloro ketone is a reactive electrophile.[4][5]
Eye Damage/Irritation Causes serious eye damage. Highly reactive nature of the compound.[4][5]
Respiratory Irritation May cause respiratory irritation. Inhalation of dusts or vapors can irritate mucous membranes.[5]
Sensitization May cause an allergic skin reaction. A known risk for reactive intermediates.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Your primary protection should always be robust engineering and administrative controls.

  • Chemical Fume Hood: All handling of 2-Chloro-1-(oxazol-5-yl)ethan-1-one, including weighing, solution preparation, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4][9]

  • Designated Area: A specific area within the lab should be designated for working with this compound to prevent cross-contamination.

  • Ventilation: Ensure the laboratory has adequate general ventilation in addition to the fume hood.[10]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[11][12] The following recommendations provide a minimum standard for handling this compound.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.[11] Standard safety glasses with side shields do not offer sufficient protection against splashes.[13]

  • Recommended for High-Risk Operations: When handling larger quantities (>5 g) or performing vigorous reactions, a full-face shield should be worn in addition to chemical splash goggles to protect the entire face.[12]

Skin and Body Protection
  • Gloves: Proper glove selection is critical. Given that this is a halogenated ketone, a single pair of standard nitrile gloves may not provide adequate protection for extended contact.

    • Rationale: Nitrile offers good protection against many chemicals but can be compromised by certain ketones and halogenated solvents.[13]

    • Protocol: Double-gloving is mandatory. Use a lighter-weight nitrile glove as the inner layer and a heavier-weight, chemically resistant glove as the outer layer. For incidental contact, two pairs of nitrile gloves may suffice. For extended handling or in case of a spill, a more robust glove like Butyl or Viton is recommended.[11][14] Always check the manufacturer's glove compatibility data.

    • Inspection and Disposal: Always inspect gloves for tears or punctures before use. After handling is complete, remove gloves carefully to avoid contaminating your skin and dispose of them in the designated solid chemical waste container.[13]

Glove MaterialProtection Against Ketones/Halogenated SolventsRecommended Use
Nitrile Fair to Good (Incidental Contact)Inner glove; outer glove for quick, low-volume tasks.[12][15]
Neoprene GoodGood for general use with acids, bases, and some solvents.[15]
Butyl Rubber Excellent against Ketones & EstersRecommended for spill cleanup or extended contact.[14]
Viton® Excellent against Halogenated & Aromatic SolventsHigh-performance choice for high-risk operations.[11]
  • Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required. For procedures involving larger volumes where significant splashes are possible, supplement this with a chemically resistant apron made of rubber or PVC.[11][15]

  • Attire: Always wear long pants and closed-toe shoes made of a non-porous material.[15]

Respiratory Protection

The primary method for controlling respiratory exposure is the use of a chemical fume hood.[4] If engineering controls are not sufficient or in the event of a large spill or ventilation failure, respiratory protection may be necessary. Use of a respirator requires enrollment in a formal respiratory protection program, including fit testing and training.[15] A full-face respirator with organic vapor cartridges would be appropriate in such emergency situations.[10]

Operational Plan: Step-by-Step Handling Protocol

This protocol ensures that safety and compound stability are maintained throughout the workflow.

A. Preparation & Staging

  • Designate Work Area: Clearly mark a designated area in the fume hood for the procedure.

  • Assemble Materials: Gather all necessary equipment, solvents, and reagents. Ensure solvents are anhydrous to prevent hydrolysis of the α-chloro ketone.[6]

  • Prepare Waste Containers: Have clearly labeled solid and liquid waste containers ready and accessible within the fume hood.

  • Don PPE: Put on all required PPE (lab coat, double gloves, chemical splash goggles) before bringing the compound into the fume hood.

B. Weighing & Dispensing (Solid)

  • Inert Atmosphere: If possible, handle the solid under an inert atmosphere (e.g., in a glovebox) to minimize exposure to atmospheric moisture.[6]

  • Tare Vessel: Inside the fume hood, place a clean, dry container on the balance and tare it.

  • Dispense Slowly: Carefully dispense the required amount of 2-Chloro-1-(oxazol-5-yl)ethan-1-one, avoiding the creation of airborne dust.

  • Seal Promptly: Immediately and securely close the main container.

  • Clean Spatula: Decontaminate the spatula by rinsing it with a suitable solvent (e.g., acetone) into the liquid waste container.

C. Post-Handling & Decontamination

  • Clean Work Area: After the procedure is complete, wipe down the designated area in the fume hood with a suitable solvent and dispose of the cleaning materials in the solid waste container.

  • Doff PPE: Remove PPE in the correct order to avoid self-contamination: outer gloves, apron (if used), face shield (if used), inner gloves, goggles, and finally the lab coat.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after exiting the lab.[5]

Logistics: Storage and Disposal Plans

Storage: To ensure long-term stability, 2-Chloro-1-(oxazol-5-yl)ethan-1-one should be stored under the following conditions, derived from best practices for α-chloro ketones:[6]

  • Temperature: Store at low temperatures (-20°C is recommended for long-term storage).

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen).

  • Container: Keep in a tightly sealed container in a dry, cool, and well-ventilated place.[4][10]

  • Incompatibilities: Store away from bases, strong oxidizing agents, and water/moisture.

Disposal:

  • Waste Segregation: Do not mix this compound with other waste streams. It must be disposed of as halogenated organic waste.

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips, paper towels) must be placed in a sealed, labeled container for solid hazardous waste.

  • Licensed Disposal: All waste must be disposed of through a licensed chemical destruction facility in accordance with all local, state, and federal regulations.[10] Do not discharge to sewer systems.[10]

Workflow Visualization

The following diagram illustrates the comprehensive workflow for safely handling 2-Chloro-1-(oxazol-5-yl)ethan-1-one.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Use Phase cluster_cleanup 3. Post-Procedure Phase cluster_disposal 4. Final Steps prep_A Assess Risks & Review SDS/Guide prep_B Designate Fume Hood Work Area prep_A->prep_B prep_C Prepare & Label Waste Containers prep_B->prep_C prep_D Don Full PPE prep_C->prep_D handle_A Weigh Compound in Fume Hood prep_D->handle_A Begin Work handle_B Prepare Solution or Add to Reaction handle_A->handle_B handle_C Perform Experiment handle_B->handle_C clean_A Quench Reaction & Transfer to Waste handle_C->clean_A Procedure Complete clean_B Decontaminate Glassware & Work Surfaces clean_A->clean_B clean_C Segregate All Waste (Solid & Liquid) clean_B->clean_C disp_A Properly Doff PPE (Dispose Outer Gloves) clean_C->disp_A Final Cleanup disp_C Store Compound Securely clean_C->disp_C Store Unused Reagent disp_B Wash Hands Thoroughly disp_A->disp_B

Caption: Workflow for Safe Handling of 2-Chloro-1-(oxazol-5-yl)ethan-1-one.

References

  • Managing α-Chloro Ketone Stability. Benchchem.

  • Chemical Hygiene Plan: Personal Protective Equipment. University of Nevada, Reno Environmental Health & Safety.

  • Personal Protective Equipment Selection Guide. (July 22, 2015).
  • Ethanone,2-chloro-1-(1-methyl-1H-imidazol-2-yl)- Safety Data Sheets. Echemi.

  • SAFETY DATA SHEET - Oxalyl Chloride. (September 22, 2021). Spectrum Chemical.

  • Safety Data Sheet - N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine. (November 01, 2024). Aaronchem.

  • Personal Protective Equipment: Hands. (May 10, 2024). San José State University Environmental Health & Safety.

  • SAFETY DATA SHEET - 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one. (October 15, 2025). MilliporeSigma.

  • SAFETY DATA SHEET - 2-Chloro-5-nitroaniline. (December 18, 2025). Fisher Scientific.

  • SAFETY DATA SHEET - [Specific Chemical Name]. (November 06, 2025). MilliporeSigma. [Source URL not provided, content cited from search results for a toxic compound]
  • Chapter 3 - Personal Protective Equipment. Cornell University Environment, Health and Safety.

  • Safety Data Sheet. (February 27, 2026). TargetMol.

  • Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. (December 10, 2024). ResearchGate.

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.

  • Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. (December 15, 2024). Journal of Organic and Pharmaceutical Chemistry.

  • Safety Data Sheet: 2-Chloroaniline. Carl ROTH.

  • 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one Safety Information. Sigma-Aldrich.

  • Working with Hazardous Chemicals. (November 01, 2006). Organic Syntheses.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.